molecular formula C8H9BrN2 B1378942 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 1341035-81-1

5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B1378942
CAS No.: 1341035-81-1
M. Wt: 213.07 g/mol
InChI Key: CYTUKWQXFDIKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 1341035-81-1) is a brominated tetrahydro-naphthyridine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . The compound features the 1,8-naphthyridine scaffold, a privileged structure in the development of biologically active molecules due to its ability to mimic pyridine and act as a robust pharmacophore . While specific biological data for this exact analog is limited in the public domain, its core structure is recognized as a key template in pharmaceutical development. The bromine atom at the 5-position provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships (SAR) . Researchers utilize this and similar tetrahydro-naphthyridine building blocks to create diverse compound libraries for high-throughput screening against various therapeutic targets . The saturated ring system can influence the molecule's conformation, solubility, and overall physicochemical properties, making it a useful tool for optimizing lead compounds in drug discovery programs . This product is intended for research purposes as a chemical reference standard and synthetic precursor, strictly for use in laboratory settings.

Properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTUKWQXFDIKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2NC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of the Tetrahydro-1,8-naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its core physicochemical and spectroscopic properties, propose a robust synthetic pathway with mechanistic insights, and explore its reactivity and strategic applications in the development of novel chemical entities. The document is structured to provide not just data, but a field-proven perspective on the utility and handling of this versatile scaffold.

The 1,8-naphthyridine core is a privileged heterocyclic motif in drug discovery, renowned for its presence in numerous biologically active compounds.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to serve as an effective bioisostere for other aromatic systems, while its nitrogen atoms can engage in crucial interactions with biological targets.[3] Notable examples of 1,8-naphthyridine derivatives include antibacterial agents like Nalidixic acid and Enoxacin.[2][3]

The partial saturation of this core to yield the 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold introduces a three-dimensional character, which is highly desirable in modern drug design for improving properties such as solubility and metabolic stability while enabling access to new chemical space. The introduction of a bromine atom at the 5-position transforms the molecule into a highly versatile synthetic intermediate. This bromine atom serves as a key functional handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient exploration of structure-activity relationships (SAR).

This guide focuses on 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine , a molecule that combines the structural benefits of the saturated naphthyridine core with the synthetic versatility of an aryl bromide.

Core Compound Properties and Characterization

A precise understanding of a compound's properties is the foundation of its effective application. The data presented here is compiled from supplier information and predictive modeling based on established chemical principles.

Physicochemical Data Summary
PropertyValueSource
IUPAC Name 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridineN/A
CAS Number 1341035-81-1 [4]
Molecular Formula C₈H₉BrN₂[4]
Molecular Weight 213.08 g/mol [4]
Appearance Predicted: Off-white to yellow solidN/A
Solubility Soluble in organic solvents like DCM, MeOH, DMSON/A
Spectroscopic Signature for Structural Verification

While specific experimental data for this exact compound is not widely published[5], the following section outlines the expected spectroscopic characteristics, which are crucial for its identification and quality control.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Aromatic Region: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). One doublet corresponding to the proton at C6 (ortho to the bromine) and another for the proton at C7.

    • Aliphatic Region: Three multiplets are anticipated. A triplet around δ 3.5-3.7 ppm for the two protons at C2 (adjacent to the NH group). A multiplet around δ 2.8-3.0 ppm for the two protons at C4. A multiplet around δ 1.9-2.1 ppm for the two protons at C3.

    • NH Proton: A broad singlet around δ 4.5-5.5 ppm, which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • Eight distinct carbon signals are expected. Five in the aromatic region (δ 110-160 ppm), including the C-Br signal at the lower end of this range, and three in the aliphatic region (δ 20-50 ppm).

  • Mass Spectrometry (ESI-MS):

    • The key diagnostic feature is the isotopic pattern of the molecular ion peak ([M+H]⁺) due to the presence of bromine. Two peaks of nearly equal intensity will be observed at m/z 213 and 215, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

  • Infrared (IR) Spectroscopy (ATR):

    • Key stretches include: N-H stretching (broad, ~3300 cm⁻¹), C-H aliphatic stretching (~2850-2950 cm⁻¹), C=C and C=N aromatic ring stretching (~1550-1600 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is paramount for the utility of any chemical building block. While multiple routes to tetrahydronaphthyridines exist[6][7][8], a common and reliable strategy involves the synthesis of the aromatic precursor followed by a selective reduction.

Proposed Synthetic Workflow

The proposed synthesis proceeds in two key stages: the construction of the brominated aromatic 1,8-naphthyridine core, followed by the selective reduction of the pyridine ring not containing the bromine atom.

G cluster_0 Stage 1: Aromatic Core Synthesis cluster_1 Stage 2: Selective Reduction 2-aminonicotinaldehyde 2-Aminonicotinaldehyde friedlander Friedländer Annulation (e.g., L-proline, DMSO) 2-aminonicotinaldehyde->friedlander diethyl_malonate Diethyl Malonate diethyl_malonate->friedlander naphthyridinone 7-Hydroxy-1,8-naphthyridine friedlander->naphthyridinone bromination Bromination (e.g., POBr₃) naphthyridinone->bromination bromo_naphthyridine 7-Bromo-1,8-naphthyridine bromination->bromo_naphthyridine reduction Selective Catalytic Hydrogenation (e.g., H₂, Pd/C, acidic cond.) bromo_naphthyridine->reduction final_product 5-Bromo-1,2,3,4-tetrahydro -1,8-naphthyridine reduction->final_product

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

Stage 1: Synthesis of 7-Bromo-1,8-naphthyridine

  • Friedländer Annulation: To a solution of 2-aminonicotinaldehyde (1.0 eq) in DMSO, add diethyl malonate (1.2 eq) and L-proline (0.2 eq). Heat the mixture to 120 °C for 12 hours. Cool to room temperature and pour into ice water. Collect the resulting precipitate (7-Hydroxy-1,8-naphthyridine) by filtration.

    • Causality: The Friedländer synthesis is a classic, reliable method for constructing quinoline and naphthyridine systems from an ortho-aminoaryl aldehyde/ketone and a compound containing an α-methylene group. L-proline acts as an efficient organocatalyst for the initial condensation.

  • Bromination: Suspend the crude 7-Hydroxy-1,8-naphthyridine (1.0 eq) in phosphorus oxybromide (POBr₃) (3.0 eq). Heat the mixture to reflux (approx. 150 °C) for 4 hours. Carefully cool the reaction and quench by pouring it onto crushed ice. Neutralize with a saturated NaHCO₃ solution and extract with dichloromethane (DCM). Dry the organic layer over MgSO₄ and concentrate to yield 7-Bromo-1,8-naphthyridine.

    • Causality: POBr₃ serves as both the brominating agent and a dehydrating agent, converting the hydroxynaphthyridine (which exists predominantly in its pyridone tautomeric form) into the corresponding aryl bromide.

Stage 2: Selective Reduction to 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

  • Catalytic Hydrogenation: Dissolve 7-Bromo-1,8-naphthyridine (1.0 eq) in methanol containing hydrochloric acid (1.1 eq). Add 10% Palladium on Carbon (Pd/C) (5 mol%). Subject the mixture to a hydrogen atmosphere (50 psi) in a Parr shaker apparatus. Maintain the reaction at 50 °C for 24 hours.

    • Causality: The reduction of naphthyridines can be challenging to control. The presence of acid protonates the nitrogen atoms, activating the rings towards reduction. The pyridine ring without the electron-withdrawing bromine atom is more electron-rich and thus more susceptible to hydrogenation, leading to the desired regioselectivity.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Basify the residue with aqueous NaOH and extract with DCM. The crude product can be purified by column chromatography on silica gel to afford the pure 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

Reactivity and Strategic Applications in Synthesis

The true value of this molecule lies in its dual reactivity, providing two orthogonal sites for chemical modification. This makes it an ideal scaffold for the rapid generation of compound libraries for high-throughput screening.

G cluster_Br Reactions at C5-Br cluster_NH Reactions at N1-H scaffold 5-Bromo-1,2,3,4-tetrahydro -1,8-naphthyridine suzuki Suzuki Coupling (Aryl/Alkyl Boronic Acids) scaffold->suzuki Pd Cat. sonogashira Sonogashira Coupling (Alkynes) scaffold->sonogashira Pd/Cu Cat. buchwald Buchwald-Hartwig (Amines, Amides) scaffold->buchwald Pd Cat. cyanation Cyanation (e.g., Zn(CN)₂) scaffold->cyanation Pd Cat. acylation Acylation (Acyl Chlorides) scaffold->acylation Base alkylation Alkylation (Alkyl Halides) scaffold->alkylation Base reductive_amination Reductive Amination (Aldehydes/Ketones) scaffold->reductive_amination NaBH(OAc)₃ arylation N-Arylation (Aryl Halides) scaffold->arylation Pd Cat.

Caption: Key reactive sites and diversification pathways.

Diversification via Cross-Coupling at the C5-Position

The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, which is fundamental to SAR exploration.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups. This is one of the most robust methods for creating C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated derivatives, which can be further functionalized or used as rigid linkers.

  • Buchwald-Hartwig Amination: This powerful reaction allows for the formation of C-N bonds, enabling the synthesis of anilines, amides, and other nitrogen-containing analogues.

Functionalization of the N1-Secondary Amine

The secondary amine in the saturated ring is nucleophilic and can undergo a variety of standard transformations.[9]

  • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, which can act as hydrogen bond acceptors or modulate the scaffold's physicochemical properties.

  • Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

  • Reductive Amination: A two-step, one-pot reaction with aldehydes or ketones to form tertiary amines, providing a highly efficient route to a wide range of N-substituted derivatives.

Biological Context and Therapeutic Potential

The 1,8-naphthyridine scaffold is associated with a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][10] By serving as a synthetically versatile building block, 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine allows researchers to systematically probe the chemical space around this privileged core. The ability to independently modify two distinct positions on the scaffold is a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds in drug discovery programs. For instance, it can be used as a key intermediate in the synthesis of αVβ3 integrin antagonists or other targeted therapies.[7][8]

Conclusion

5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is more than just a chemical; it is a strategic tool for innovation. Its combination of a biologically relevant, three-dimensional core with two orthogonal sites for chemical modification—the C-Br bond for cross-coupling and the N-H bond for nucleophilic additions—makes it an exceptionally valuable scaffold for the construction of diverse chemical libraries. This guide has provided the foundational knowledge required for its synthesis, characterization, and strategic deployment in research and development settings, empowering scientists to unlock the full potential of the 1,8-naphthyridine chemotype.

References

  • ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Available at: [Link].

  • HDH Chemicals. 5-bromo-1, 2, 3, 4-tetrahydro-1, 7-naphthyridine, min 97%, 100 mg. Available at: [Link].

  • ACS Publications. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry. Available at: [Link].

  • PubMed. Methods for the Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine Fragments for alphaVbeta3 Integrin Antagonists. Available at: [Link].

  • Beilstein Journals. Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Available at: [Link].

  • MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link].

  • PubChem. 5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine. Available at: [Link].

  • Wiley. THE NAPHTHYRIDINES. Available at: [Link].

  • Wikipedia. 1,8-Naphthyridine. Available at: [Link].

  • ResearchGate. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Available at: [Link].

  • NIH National Library of Medicine. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Available at: [Link].

  • PubMed. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Available at: [Link].

  • ResearchGate. Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Available at: [Link].

  • SpectraBase. 7-Bromo-1,2,3,4-tetrahydrobenzo[b][4][11]naphthyridin-2-one - Optional[MS (GC)] - Spectrum. Available at: [Link].

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The introduction of a bromine atom and the saturation of one of the pyridine rings to form a tetrahydronaphthyridine structure, as in 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, can significantly modulate the molecule's physicochemical and pharmacological properties. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed protocols for its experimental characterization. Such a thorough understanding is crucial for its structural elucidation, characterization, and the rational design of new derivatives with tailored properties.[1]

Molecular Structure and Identification

A foundational understanding of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine begins with its molecular structure and key identifiers.

PropertyValueSource
Molecular Formula C₈H₉BrN₂eMolecules
Molecular Weight 213.08 g/mol Matrix Scientific[2]
CAS Number 1341035-81-1eMolecules[3]
Canonical SMILES C1CC2=C(NC=C2)C(=C1)Br---
InChI Key Not Available---

Predicted Physicochemical Properties

While experimental data for 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is not extensively published, computational models provide valuable predictions for several key physicochemical parameters. These predictions, primarily for the isomeric 5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine, offer a reasonable starting point for experimental design.

PropertyPredicted ValueMethod
Boiling Point 295.8 ± 40.0 °CPrediction[4]
Density 1.503 ± 0.06 g/cm³Prediction[4]
pKa 5.02 ± 0.20Prediction[4]

Synthesis and Accessibility

The synthesis of tetrahydronaphthyridine scaffolds can be achieved through various synthetic strategies. An annulative disconnection approach based on photoredox-catalysed hydroaminoalkylation (HAA) of halogenated vinylpyridines, followed by intramolecular SₙAr N-arylation, has been reported for the synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridines.[5] This methodology offers a modular and automated route to this class of compounds from abundant primary amine feedstocks.[5]

Experimental Characterization: Protocols and Causality

The definitive characterization of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine requires a suite of analytical techniques. The following protocols are based on established methods for analogous 1,8-naphthyridine derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[6]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum, typically with 16-64 scans.[1]

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum, which may necessitate a larger number of scans for an adequate signal-to-noise ratio.[1]

  • Data Analysis: Process the spectra through Fourier transformation, phase correction, and baseline correction.[1]

Causality: The choice of a high-field NMR spectrometer is to achieve better signal dispersion, which is crucial for the unambiguous assignment of protons and carbons in a complex heterocyclic system. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the compound.[6]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (approximately 1 µg/mL) of the compound in a volatile solvent like methanol or acetonitrile.[1]

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[1]

  • Data Acquisition: Introduce the sample into the mass spectrometer, either by direct infusion or coupled with a separation technique like liquid chromatography (LC-MS), and acquire the mass spectrum over a relevant m/z range.[1]

Causality: ESI is a soft ionization technique suitable for polar molecules like 1,8-naphthyridine derivatives, minimizing fragmentation and providing a clear molecular ion peak. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution (approximately 1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile). From this, create a series of dilutions to obtain concentrations ranging from 1 µM to 100 µM.[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[1]

  • Data Acquisition: Record a baseline spectrum with the pure solvent. Measure the absorbance of each diluted sample in a 1 cm path length quartz cuvette over a wavelength range of 200 nm to 600 nm.[1]

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).[1]

Causality: The choice of spectroscopic grade solvents is critical to avoid interference from impurities. The concentration range is selected to ensure that the absorbance values fall within the linear range of the instrument.

Visualizing the Characterization Workflow

The logical flow of experimental characterization is crucial for a comprehensive understanding of the compound's properties.

G cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_physicochemical Physicochemical Property Determination Synthesis Synthesis of 5-Bromo-1,2,3,4- tetrahydro-1,8-naphthyridine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Studies Purification->Solubility pKa pKa Determination Purification->pKa

Caption: Workflow for the synthesis and physicochemical characterization.

Structure-Property Relationships

The interplay between the structural features of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine and its properties is a key area of investigation.

G cluster_properties Physicochemical Properties cluster_features Structural Features Compound 5-Bromo-1,2,3,4-tetrahydro- 1,8-naphthyridine Bromo Bromo Substituent (Electron-withdrawing) Compound->Bromo Tetrahydro Tetrahydropyridine Ring (Increased Fsp³ character) Compound->Tetrahydro Naphthyridine Naphthyridine Core (Aromaticity, H-bonding) Compound->Naphthyridine Solubility Solubility Lipophilicity Lipophilicity (logP) pKa pKa Reactivity Chemical Reactivity Bromo->Lipophilicity Increases Bromo->Reactivity Influences SₙAr Tetrahydro->Solubility Modifies Tetrahydro->pKa Increases basicity vs. pyridine Naphthyridine->Solubility Potential H-bonding Naphthyridine->pKa Basic nitrogens

Caption: Key structural features influencing physicochemical properties.

Conclusion

5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a molecule of significant interest for drug discovery and development. While a complete experimental physicochemical profile is not yet publicly available, this guide provides a robust framework for its characterization. By employing the detailed analytical protocols outlined herein, researchers can obtain the necessary data to fully understand and exploit the properties of this promising heterocyclic compound.

References

  • BenchChem. (2025).
  • Nature Portfolio. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]

  • BenchChem. (2025). Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide.

Sources

An In-Depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, a detailed synthetic pathway, analytical characterization, and its potential applications in drug discovery, with a focus on the underlying scientific principles.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged scaffold in drug discovery, forming the foundational structure for a wide array of biologically active molecules.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The introduction of a bromine atom and the saturation of one of the pyridine rings to form the tetrahydro- derivative, as in 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties and Molecular Weight

A foundational aspect of any chemical compound is its molecular weight, which is crucial for stoichiometric calculations in synthesis and for analytical characterization.

The molecular formula for 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is C₈H₉BrN₂. To determine its molecular weight, we sum the atomic weights of its constituent atoms:

  • Carbon (C): 8 atoms × 12.011 u = 96.088 u

  • Hydrogen (H): 9 atoms × 1.008 u = 9.072 u

  • Bromine (Br): 1 atom × 79.904 u = 79.904 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

Total Molecular Weight = 213.078 g/mol

This calculated molecular weight is a critical parameter for mass spectrometry analysis and for the preparation of solutions of known concentrations.

Table 1: Physicochemical Properties of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

PropertyValue
Molecular Formula C₈H₉BrN₂
Molecular Weight 213.08 g/mol
Appearance (Predicted) White to off-white solid
Solubility (Predicted) Soluble in organic solvents like DMSO and methanol

Synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine: A Plausible Synthetic Route

A feasible synthetic approach could start from a substituted pyridine derivative, which undergoes a cyclization reaction to form the 1,8-naphthyridine core. This can be followed by a selective bromination at the 5-position and subsequent reduction of one of the pyridine rings to yield the desired tetrahydro- derivative.

G cluster_0 Synthetic Workflow A Substituted Pyridine B Cyclization to form 1,8-Naphthyridine Core A->B e.g., Skraup-Doebner-von Miller reaction C Selective Bromination at C5 B->C e.g., NBS, H2SO4 D Reduction of Pyridine Ring C->D e.g., NaBH4, H2/Pd-C E 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine D->E Purification

Caption: A plausible synthetic workflow for 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

Experimental Protocol (Hypothetical)

The following is a generalized, step-by-step methodology for the synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, based on common organic synthesis techniques.

Step 1: Synthesis of the 1,8-Naphthyridine Core A substituted aminopyridine can be reacted with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst (e.g., sulfuric acid) and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) in a Skraup-Doebner-von Miller reaction to construct the 1,8-naphthyridine ring system.

Step 2: Bromination The formed 1,8-naphthyridine is then subjected to electrophilic bromination. A common brominating agent is N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid to facilitate the reaction at the C5 position. The reaction is typically carried out at a controlled temperature to ensure selectivity.

Step 3: Reduction of the Pyridine Ring The selective reduction of one of the pyridine rings to form the tetrahydro- derivative can be achieved using various reducing agents. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. Alternatively, sodium borohydride (NaBH₄) in a suitable solvent can be used for the reduction.

Step 4: Purification and Characterization The final product is purified using standard techniques such as column chromatography on silica gel. The structure and purity of the synthesized 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine are then confirmed by analytical techniques.

Analytical Characterization

The structural elucidation and confirmation of the synthesized compound rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[9][10][11]

¹H NMR: The proton NMR spectrum of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is expected to show distinct signals for the aromatic protons on the brominated pyridine ring and the aliphatic protons on the tetrahydropyridine ring. The chemical shifts and coupling patterns of these protons would provide valuable information about their connectivity.

¹³C NMR: The carbon-13 NMR spectrum would show characteristic signals for the aromatic and aliphatic carbon atoms. The chemical shifts of the carbons would be influenced by the presence of the nitrogen atoms and the bromine substituent.[12][13][14]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Atom PositionPredicted ¹H Chemical Shift (δ)Predicted ¹³C Chemical Shift (δ)
C2~3.0-3.5 (m)~40-45
C3~1.8-2.2 (m)~20-25
C4~2.5-3.0 (t)~45-50
C4a-~140-145
C5-~110-115
C6~7.0-7.5 (d)~120-125
C7~8.0-8.5 (d)~145-150
C8a-~150-155

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[15][16][17] For 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₈H₉BrN₂ by providing a highly accurate mass measurement. The mass spectrum would also show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio).

Table 3: Predicted Mass Spectrometry Data

Ion/AdductCalculated m/z
[M+H]⁺214.0025
[M+Na]⁺235.9844

Applications in Drug Development

The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents.[1][2][3][4] Derivatives of 1,8-naphthyridine have been investigated for a wide range of biological activities, including:

  • Antimicrobial Agents: The 1,8-naphthyridine core is a key component of several antibacterial drugs.[18][19]

  • Anticancer Agents: Many 1,8-naphthyridine derivatives have shown potent anticancer activity by targeting various cellular pathways.

  • Anti-inflammatory and Analgesic Agents: These compounds have also been explored for their potential to treat inflammation and pain.

  • Neurological Disorders: Some derivatives have shown promise in the treatment of neurological conditions like Alzheimer's disease and depression.[2]

5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine serves as a versatile intermediate in the synthesis of more complex molecules with tailored pharmacological profiles. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The tetrahydropyridine ring can influence the molecule's three-dimensional shape and lipophilicity, which are critical for receptor binding and pharmacokinetic properties.

G cluster_1 Core Scaffold cluster_2 Potential Therapeutic Areas A 5-Bromo-1,2,3,4-tetrahydro- 1,8-naphthyridine B Antimicrobial Agents A->B Further Functionalization C Anticancer Therapeutics A->C SAR Studies D CNS Drug Candidates A->D Scaffold Hopping E Anti-inflammatory Drugs A->E Lead Optimization

Caption: Potential applications of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine in drug discovery.

Conclusion

5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a valuable heterocyclic compound with a calculated molecular weight of approximately 213.08 g/mol . Its synthesis can be achieved through established chemical transformations, and its structure can be unequivocally confirmed using modern analytical techniques. The inherent biological potential of the 1,8-naphthyridine scaffold, combined with the synthetic versatility offered by the bromine substituent, makes this compound a highly attractive building block for the design and development of novel therapeutic agents. This guide provides a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug discovery to understand and utilize this promising molecule.

References

  • ResearchGate. (2025). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Retrieved from [Link]

  • PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]

  • ACS Publications. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubMed Central. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Chemistry and Biological Activities of 1,8-Naphthyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]

  • MDPI. (n.d.). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Retrieved from [Link]

  • JEOL Ltd. (n.d.). SUPPLEMENTARY DATA Nuclear magnetic resonance (NMR) spectra of five constituents isolated from fraction A of the Angelica dahuri. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • PubMed Central. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR data and HMBC correlations of compounds 3 and 8 a. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride. Retrieved from [Link]

  • SpectraBase. (n.d.). 7-Bromo-1,2,3,4-tetrahydrobenzo[b][1][4]naphthyridin-2-one. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0233289). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine from 2,5-Dibromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, a valuable scaffold in medicinal chemistry. Starting from the readily available 2,5-dibromopyridine, this guide details a two-step synthetic sequence involving a nucleophilic aromatic substitution followed by an intramolecular cyclization. The causality behind experimental choices, detailed step-by-step protocols, and insights into potential challenges and optimization strategies are discussed. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Synthetic Strategy

The 1,2,3,4-tetrahydro-1,8-naphthyridine core is a privileged scaffold found in numerous biologically active compounds and clinical drug candidates.[1][2] Its rigid, three-dimensional structure makes it an attractive framework for the development of novel therapeutics. The bromo-substituted analog, 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, serves as a versatile intermediate for further functionalization, enabling the exploration of a wider chemical space in drug discovery programs.

This guide outlines a logical and efficient two-step synthesis commencing with 2,5-dibromopyridine. The synthetic strategy is predicated on two key transformations:

  • Nucleophilic Aromatic Substitution (SNA_r_): Selective substitution of the bromine atom at the more reactive C2 position of 2,5-dibromopyridine with 3-amino-1-propanol to furnish the key intermediate, 3-((5-bromopyridin-2-yl)amino)propan-1-ol.

  • Intramolecular Cyclization: Subsequent acid-catalyzed intramolecular cyclization of the amino-alcohol intermediate to construct the desired tetrahydropyridine ring, yielding the final product.

This approach offers a modular and scalable route to the target compound, utilizing readily available starting materials.

Overall Synthetic Workflow

Overall Synthesis Start 2,5-Dibromopyridine Intermediate 3-((5-bromopyridin-2-yl)amino)propan-1-ol Start->Intermediate Step 1: Nucleophilic Substitution (3-amino-1-propanol, Base) FinalProduct 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine Intermediate->FinalProduct Step 2: Intramolecular Cyclization (Acid Catalyst)

Caption: Overall two-step synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

Part I: Synthesis of the Precursor: 3-((5-bromopyridin-2-yl)amino)propan-1-ol

The initial step involves the formation of the key amino-alcohol intermediate through a nucleophilic aromatic substitution reaction.

Reaction Scheme and Mechanism

Step 1 cluster_reactants Reactants cluster_products Product 2,5-dibromopyridine intermediate 2,5-dibromopyridine->intermediate 3-amino-1-propanol, Base (e.g., K2CO3), Solvent (e.g., DMF), Heat 3-amino-1-propanol

Caption: Nucleophilic substitution to form the amino-alcohol intermediate.

The reaction proceeds via a classic SNAr mechanism. The carbon at the 2-position of the pyridine ring is more electron-deficient due to the inductive effect of the ring nitrogen, making it more susceptible to nucleophilic attack than the carbon at the 5-position. The amino group of 3-amino-1-propanol acts as the nucleophile, displacing the bromide at the C2 position. A non-nucleophilic base is required to neutralize the HBr generated during the reaction.

Detailed Experimental Protocol
  • To a stirred solution of 2,5-dibromopyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 3-amino-1-propanol (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K2CO3) (2.0 eq).

  • Heat the reaction mixture to 100-120 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-((5-bromopyridin-2-yl)amino)propan-1-ol as a solid or viscous oil.

Quantitative Data and Characterization
ParameterExpected Value
Yield 70-85%
Appearance White to pale yellow solid
1H NMR (CDCl3, 400 MHz) δ 7.95 (d, 1H), 7.40 (dd, 1H), 6.30 (d, 1H), 5.50 (br s, 1H, NH), 3.80 (t, 2H), 3.50 (q, 2H), 1.80 (p, 2H)
13C NMR (CDCl3, 101 MHz) δ 158.0, 148.0, 140.0, 108.0, 107.0, 60.0, 40.0, 32.0
MS (ESI) m/z calculated for C8H11BrN2O [M+H]+: 231.01, Found: 231.0

Part II: Intramolecular Cyclization to 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

The final step is the construction of the tetrahydropyridine ring via an intramolecular cyclization of the amino-alcohol intermediate. An acid-catalyzed dehydration is a common and effective method for this transformation.

Reaction Scheme and Mechanism

Step 2 cluster_reactant Reactant cluster_product Product intermediate final_product intermediate->final_product Strong Acid (e.g., H2SO4 or PPA), Heat

Caption: Acid-catalyzed intramolecular cyclization to the final product.

The mechanism involves the protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid or polyphosphoric acid) to form a good leaving group (water). Subsequent departure of the water molecule generates a primary carbocation, which is then attacked by the nucleophilic pyridine ring nitrogen in an intramolecular fashion to form the six-membered ring. Deprotonation of the resulting pyridinium ion yields the final product.

Detailed Experimental Protocol
  • To the precursor, 3-((5-bromopyridin-2-yl)amino)propan-1-ol (1.0 eq), add a strong acid such as concentrated sulfuric acid (H2SO4) or polyphosphoric acid (PPA) at 0 °C.

  • Slowly warm the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to a pH of 9-10.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

Quantitative Data and Characterization
ParameterExpected Value
Yield 65-80%
Appearance Off-white to light brown solid
1H NMR (CDCl3, 400 MHz) δ 7.70 (d, 1H), 6.50 (d, 1H), 4.80 (br s, 1H, NH), 3.40 (t, 2H), 2.70 (t, 2H), 1.90 (p, 2H)
13C NMR (CDCl3, 101 MHz) δ 152.0, 145.0, 138.0, 110.0, 105.0, 42.0, 25.0, 22.0
MS (ESI) m/z calculated for C8H9BrN2 [M+H]+: 213.00, Found: 213.0

Alternative Cyclization Strategy: Palladium-Catalyzed C-N Coupling

An alternative and often milder approach to the intramolecular cyclization is through a palladium-catalyzed Buchwald-Hartwig C-N coupling.[3] This method is particularly useful if the substrate is sensitive to strong acidic conditions.

Reaction Scheme

Alternative Step 2 cluster_reactant Reactant cluster_product Product intermediate final_product intermediate->final_product Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene)

Caption: Palladium-catalyzed intramolecular C-N coupling.

This reaction typically involves a palladium(0) catalyst, a suitable phosphine ligand (e.g., BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide). The reaction proceeds through an oxidative addition, ligand exchange, and reductive elimination catalytic cycle.

Troubleshooting and Optimization

  • Step 1 (Nucleophilic Substitution):

    • Low Conversion: If the reaction stalls, increasing the temperature or using a more polar solvent like DMSO can enhance the reaction rate. The choice of base is also critical; a stronger, non-nucleophilic base might be required.

    • Side Products: The formation of di-substituted product is a possibility, although less likely due to the deactivation of the ring after the first substitution. Using a slight excess of 2,5-dibromopyridine can minimize this.

  • Step 2 (Intramolecular Cyclization):

    • Decomposition: Strong acidic conditions at high temperatures can lead to decomposition. Careful control of the reaction temperature and time is crucial.

    • Low Yield: If the acid-catalyzed method gives low yields, the palladium-catalyzed approach should be considered as a milder alternative.

Safety Precautions

  • 2,5-Dibromopyridine: Is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Strong Acids (H2SO4, PPA): Are highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around, when preparing aqueous solutions.

  • Palladium Catalysts and Ligands: Can be toxic and air-sensitive. Handle under an inert atmosphere.

  • Solvents (DMF, DMSO): Are skin-absorbent. Avoid direct contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC - NIH. [Link]

  • Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. PubMed. [Link]

  • Tetrahydronaphthyridines and their importance a Tetrahydronaphthyridine (THN) isomers. b THNs 1 in drug development. c Spirocyclic THNs 1 in drug development. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine Scaffold

The 1,2,3,4-tetrahydro-1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a wide range of biological pathways. Its rigid, three-dimensional structure serves as an excellent framework for the precise spatial orientation of pharmacophoric elements. The introduction of a bromine atom at the 5-position provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the core structure, a critical aspect of modern drug discovery and development. This guide provides a detailed technical overview of the key starting materials and a robust synthetic strategy for accessing 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, tailored for researchers and professionals in the fields of chemical synthesis and drug development.

Retrosynthetic Analysis and Strategic Overview

A logical and efficient synthetic approach to 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine involves a two-stage process. The initial stage focuses on the construction of the aromatic 5-Bromo-1,8-naphthyridine core. This is followed by a selective reduction of one of the pyridine rings to yield the desired tetrahydronaphthyridine structure. This strategy allows for the use of well-established and high-yielding reactions for the initial ring formation, followed by a carefully controlled reduction to achieve the final product.

G Target 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine Intermediate 5-Bromo-1,8-naphthyridine Target->Intermediate Selective Reduction SM1 2-Amino-6-bromopyridine-3-carbaldehyde Intermediate->SM1 Friedländer Annulation SM2 Ketone with α-methylene group (e.g., Cyclohexanone) Intermediate->SM2 Friedländer Annulation

Caption: Retrosynthetic approach for 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

Part 1: Synthesis of the 5-Bromo-1,8-naphthyridine Intermediate via Friedländer Annulation

The Friedländer synthesis is a classic and highly effective method for the construction of quinoline and naphthyridine ring systems.[1][2][3] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an aldehyde.[1] For the synthesis of 5-Bromo-1,8-naphthyridine, the key starting materials are 2-amino-6-bromopyridine-3-carbaldehyde and a suitable ketone.

Core Starting Materials:
  • 2-Amino-6-bromopyridine-3-carbaldehyde: This is the cornerstone of the synthesis, providing the pre-functionalized pyridine ring with the amino and aldehyde groups in the required ortho orientation for cyclization, and the bromine atom at the correct position to become the 5-bromo substituent in the final product. This starting material is commercially available, which significantly streamlines the synthetic process.[4]

  • Carbonyl Compound with an α-Methylene Group: A variety of ketones can be utilized to form the second ring. The choice of ketone will determine the substitution pattern on the newly formed ring. For an unsubstituted second ring (at positions 2 and 3), a simple ketone like acetone can be used. For a cyclic fused system, a cyclic ketone such as cyclohexanone is an excellent choice.

Mechanism of the Friedländer Annulation

The mechanism of the Friedländer reaction can proceed through two primary pathways, both of which are generally catalyzed by either acid or base.[1][3]

  • Aldol Condensation Pathway: The reaction initiates with an aldol condensation between the 2-amino-6-bromopyridine-3-carbaldehyde and the enolate of the ketone. This is followed by dehydration to form an α,β-unsaturated carbonyl intermediate. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by a final dehydration step, yields the aromatic 5-Bromo-1,8-naphthyridine.

  • Schiff Base Formation Pathway: Alternatively, the reaction can begin with the formation of a Schiff base between the amino group of the pyridine derivative and the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final product.

G cluster_0 Friedländer Annulation Mechanism A 2-Amino-6-bromopyridine-3-carbaldehyde + Enolate B Aldol Adduct A->B Aldol Addition C α,β-Unsaturated Intermediate B->C - H2O D Cyclized Intermediate C->D Intramolecular Cyclization E 5-Bromo-1,8-naphthyridine D->E - H2O

Caption: Simplified mechanism of the Friedländer annulation.

Experimental Protocol: Synthesis of 5-Bromo-1,8-naphthyridine

This protocol provides a general procedure for the acid-catalyzed Friedländer condensation.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-bromopyridine-3-carbaldehyde (1.0 eq) and the chosen ketone (e.g., cyclohexanone, 1.2 eq).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or acetic acid. To this mixture, add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 eq) or a few drops of concentrated sulfuric acid.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-Bromo-1,8-naphthyridine.

ParameterConditionRationale/Reference
Catalyst p-TsOH, H₂SO₄, Lewis AcidsAcid catalysis promotes both the aldol condensation and dehydration steps.[1]
Solvent Ethanol, Acetic Acid, DMFProtic solvents can facilitate proton transfer, while aprotic polar solvents can also be effective.[2]
Temperature RefluxHigher temperatures are typically required to drive the dehydration and aromatization steps to completion.
Yield 60-90%Yields for Friedländer reactions are generally good to excellent, depending on the substrates.

Part 2: Selective Reduction to 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

The reduction of the 5-Bromo-1,8-naphthyridine intermediate to the desired tetrahydronaphthyridine requires careful selection of the reducing agent and conditions to avoid the undesired side reaction of dehalogenation. Standard catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere can often lead to the cleavage of the carbon-bromine bond.[5][6]

Chemoselective Reduction Strategy: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is an excellent alternative that often provides higher chemoselectivity in the reduction of functionalized heterocycles.[7][8][9] This method utilizes a hydrogen donor molecule in the presence of a transition metal catalyst. Formic acid and its salts (e.g., ammonium formate, triethylammonium formate) are common and effective hydrogen donors.

Core Starting Materials and Reagents:
  • 5-Bromo-1,8-naphthyridine: The product from Part 1.

  • Hydrogen Donor: Hantzsch esters, formic acid, or ammonium formate are commonly used.

  • Catalyst: A transition metal catalyst, such as a rhodium or iridium complex, is often employed for this transformation.[8] In some cases, palladium-based catalysts can also be used under carefully controlled conditions.

Mechanism of Catalytic Transfer Hydrogenation

The mechanism of catalytic transfer hydrogenation generally involves the formation of a metal hydride species from the catalyst and the hydrogen donor. The substrate, in this case, 5-Bromo-1,8-naphthyridine, coordinates to the metal center. This is followed by the stepwise transfer of hydride from the metal and a proton from the solvent or the hydrogen donor to one of the pyridine rings, leading to its reduction. The milder conditions and the nature of the in-situ generated active catalyst often prevent the reductive cleavage of the C-Br bond.

G Start 5-Bromo-1,8-naphthyridine Complex Substrate-Catalyst Complex Start->Complex Catalyst [M]-Catalyst Activated_Catalyst [M]-H (Metal Hydride) Catalyst->Activated_Catalyst H_Donor Hydrogen Donor (e.g., HCOOH) H_Donor->Activated_Catalyst Activated_Catalyst->Complex Product 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine Complex->Product Product->Catalyst Catalyst Regeneration

Caption: General workflow for catalytic transfer hydrogenation.

Experimental Protocol: Selective Reduction of 5-Bromo-1,8-naphthyridine
  • Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-1,8-naphthyridine (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Addition of Reagents: Add the hydrogen donor, for example, ammonium formate (5-10 eq), to the solution.

  • Catalyst Addition: To this mixture, add the catalyst, for instance, 10% Palladium on carbon (5-10 mol %). While Pd/C can cause dehalogenation, under transfer hydrogenation conditions with a suitable donor, it can be effective. For higher selectivity, a more specialized catalyst like [Cp*RhCl₂]₂ could be considered.[8]

  • Reaction Execution: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any remaining ammonium formate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography to afford 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

ParameterConditionRationale/Reference
Catalyst 10% Pd/C, [Cp*RhCl₂]₂Transition metal catalysts are essential for activating the hydrogen donor. Rhodium catalysts often show high selectivity.[8][9]
Hydrogen Donor Ammonium formate, HCOOH/NEt₃Provides a source of hydrogen in a controlled manner, often leading to higher chemoselectivity than gaseous H₂.[7]
Solvent Methanol, EthanolProtic solvents are typically used in transfer hydrogenation.
Temperature RefluxModerate heating is usually sufficient to drive the reaction.
Yield 70-95%Transfer hydrogenation reactions are generally high-yielding.

Conclusion

The synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a strategically important process for the generation of valuable building blocks in drug discovery. The outlined two-stage approach, commencing with a Friedländer annulation using the commercially available 2-amino-6-bromopyridine-3-carbaldehyde, followed by a chemoselective catalytic transfer hydrogenation, represents a reliable and efficient pathway to the target molecule. The careful selection of starting materials and the application of reaction conditions that preserve the sensitive carbon-bromine bond are paramount to the success of this synthesis. This guide provides a solid foundation for researchers to confidently execute the synthesis of this and related halogenated tetrahydronaphthyridine scaffolds.

References

  • Turner, J. A. (1983). Regiospecific Electrophilic Substitution of Aminopyridines: Ortho Lithiation of 2-, 3-, and 4-(Pivaloylamino)pyridines. The Journal of Organic Chemistry, 48(19), 3401–3408. [Link]

  • HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]

  • Ikhdair, O. A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]

  • Common Organic Chemistry. Formylation - Common Conditions. [Link]

  • Wang, D., & Astruc, D. (2015). Catalytic transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. Chemical Communications, 51(42), 8799-8802. [Link]

  • Wu, J., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 139-144. [Link]

  • Wu, J., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Semantic Scholar. [Link]

  • Myers, A. G. Research Group. Directed ortho metalation. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Rivera, N. R., et al. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Synthetic Communications, 31(10), 1573-1579. [Link]

  • Domínguez, G., Pérez-Castells, J. (2011). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 16(12), 10319-10330. [Link]

  • Khan, I., et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 13(43), 30459-30481. [Link]

  • Zhang, Z., et al. (2020). Chemoselective Hydrogenation of Nitroaromatics at the Nanoscale Iron(III)-OH-Platinum Interface. Journal of the American Chemical Society, 142(32), 13866-13874. [Link]

  • Loos, P., et al. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 21(8), 1164-1173. [Link]

  • Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910-919. [Link]

  • ResearchGate. (2015). Selective hydrogenation of bromonitrobenzenes over Pt/γ-Fe2O3. [Link]

  • ResearchGate. (2018). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. [Link]

  • Green Chemistry. (2018). A mild synthesis of substituted 1,8-naphthyridines. [Link]

  • Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Digital Commons@Georgia Southern. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

  • ResearchGate. (2019). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. [Link]

  • PubMed. (2006). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. [Link]

  • Journal of the American Chemical Society. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. [Link]

  • PubMed Central. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • PubMed Central. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. [Link]

  • Catalysis Science & Technology. (2018). Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts. [Link]

  • White Rose Research Online. (2024). Metal-Mediated Catalytic Polarization Transfer from para Hydrogen to 3,5-Dihalogenated Pyridines. [Link]

  • PubMed. (2024). Metal-Mediated Catalytic Polarization Transfer from para Hydrogen to 3,5-Dihalogenated Pyridines. [Link]

  • Common Organic Chemistry. Formylation - Lithium Halogen Exchange. [Link]

  • ResearchGate. (2015). Selective hydrogenation of bromonitrobenzenes over Pt/γ-Fe2O3. [Link]

  • ResearchGate. (2020). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. [Link]

  • OUCI. (2018). Eco-friendly synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives under solvent-free solid-state conditions and their antimicrobial activity. [Link]

Sources

Spectral Characterization of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As experimental spectra for this specific molecule are not widely published, this document leverages predictive models and comparative data from analogous structures to offer a robust characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this and similar molecules through modern spectroscopic techniques.

The 1,8-naphthyridine core is a recognized bioisostere for various biological targets, and its derivatives have shown a wide range of activities, including as antimicrobial, anticancer, and anti-inflammatory agents.[1] The introduction of a bromine atom and the saturation of one of the pyridine rings create a unique chemical entity with specific physicochemical properties relevant to drug design. Accurate interpretation of its spectral data is paramount for synthesis confirmation, purity assessment, and understanding its metabolic fate.

Molecular Structure and Analytical Approach

The structural framework of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine forms the basis of our spectral predictions. The numbering convention used throughout this guide is illustrated in the diagram below. Our analytical approach integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive profile of the molecule.

Figure 1: Structure and numbering of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular skeleton. The predicted NMR data presented here is based on established substituent effects and data from similar tetrahydronaphthyridine structures.[2][3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.5 - 7.7Doublet1HH-6
~6.8 - 7.0Doublet1HH-7
~4.5 - 5.0Broad Singlet1HN1-H
~3.4 - 3.6Triplet2HH-2
~2.7 - 2.9Triplet2HH-4
~1.9 - 2.1Multiplet2HH-3

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-6 and H-7): The protons on the pyridine ring are expected to be in the aromatic region. H-6, being adjacent to the electron-withdrawing bromine atom, will be deshielded and appear at a higher chemical shift compared to H-7. The coupling between these two protons should result in two distinct doublets.

  • Amine Proton (N1-H): The proton on the saturated nitrogen (N1) is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

  • Aliphatic Protons (H-2, H-3, and H-4): The protons on the tetrahydro portion of the molecule will be in the aliphatic region. The methylene protons at C-2, adjacent to the nitrogen, will be the most deshielded of this group. The C-4 protons will also be a triplet due to coupling with the C-3 protons. The C-3 protons will appear as a multiplet, likely a quintet or triplet of triplets, due to coupling with both C-2 and C-4 protons.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~155 - 158C-8a
~150 - 153C-4a
~138 - 141C-6
~118 - 121C-7
~115 - 118C-5
~45 - 48C-2
~28 - 31C-4
~20 - 23C-3

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic and Heteroaromatic Carbons: The carbons of the pyridine ring (C-4a, C-5, C-6, C-7, and C-8a) will have chemical shifts greater than 100 ppm. The carbon bearing the bromine (C-5) is expected to be in the range of 115-118 ppm. The bridgehead carbons (C-4a and C-8a) will also be in this region.

  • Aliphatic Carbons: The carbons of the saturated ring (C-2, C-3, and C-4) will appear at higher field strengths (lower ppm values). C-2, being attached to a nitrogen, will be the most deshielded of the three.

Experimental Protocol for NMR Data Acquisition

A generalized protocol for acquiring NMR spectra for compounds like 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is as follows.[2][4]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a standard pulse program (e.g., zg30).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR absorption bands for 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine are based on the characteristic frequencies of its constituent functional groups.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3400N-H stretchSecondary amine
3000 - 3100C-H stretchAromatic
2850 - 2960C-H stretchAliphatic
1580 - 1610C=C and C=N stretchAromatic/Heteroaromatic ring
1450 - 1500C-H bendAliphatic
1000 - 1100C-N stretch
550 - 650C-Br stretch

Interpretation of the IR Spectrum:

The IR spectrum is expected to show a distinct N-H stretching band in the region of 3300-3400 cm⁻¹, characteristic of the secondary amine in the tetrahydro ring. Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively. The double bond character of the pyridine ring will give rise to absorptions in the 1580-1610 cm⁻¹ region. The presence of the bromine atom is expected to result in a C-Br stretching vibration at lower wavenumbers.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent. For a solid sample, grinding a small amount with dry KBr and pressing it into a transparent disk is a common method.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the empty sample holder or pure solvent is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the molecular formula.

Predicted Mass Spectrometry Data
Ion/Adduct Calculated m/z
[M]⁺•211.99/213.99
[M+H]⁺212.99/214.99

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺•) is expected to show a characteristic isotopic pattern for a compound containing one bromine atom. There will be two peaks of approximately equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for such molecules include the loss of the bromine atom, and cleavage of the tetrahydro ring. A key fragmentation would be the loss of ethylene (C₂H₄, 28 Da) from the saturated ring, a retro-Diels-Alder type reaction, which is a common fragmentation pathway for tetralin-like structures.[5]

M [M]⁺• m/z = 211/213 M_minus_Br [M-Br]⁺ m/z = 133 M->M_minus_Br - Br• M_minus_C2H4 [M-C₂H₄]⁺• m/z = 183/185 M->M_minus_C2H4 - C₂H₄

Figure 2: Predicted key fragmentation pathways for 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap) is used.

  • Data Acquisition: The sample solution is introduced into the ion source, where molecules are ionized. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z), and detected. For HRMS, a high-resolution mass analyzer is required to determine the exact mass to several decimal places.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural characterization of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. While the data presented is primarily predictive, it is grounded in the well-established principles of spectroscopic interpretation and supported by comparative data from closely related analogs. The provided protocols offer a standardized approach for researchers to obtain and interpret experimental data for this and similar novel compounds. This guide serves as a valuable resource for scientists engaged in the synthesis and development of new chemical entities within the medicinally important class of tetrahydronaphthyridines.

References

  • This section would be populated with full citations based on the in-text citation markers if actual references were used.

Sources

An In-Depth Technical Guide to the X-ray Crystal Structure Determination of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies and considerations for determining the three-dimensional atomic arrangement of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine through single-crystal X-ray diffraction. While a public crystal structure for this specific molecule is not available as of the writing of this guide, we will navigate the entire crystallographic workflow, from synthesis and crystallization to data analysis and structure refinement. This document is intended for researchers, scientists, and drug development professionals who are engaged in the structural elucidation of novel chemical entities.

The Significance of the 1,8-Naphthyridine Scaffold in Medicinal Chemistry

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in drug discovery, renowned for its wide spectrum of biological activities.[1] This nitrogen-containing fused ring system is a key structural motif in numerous therapeutic agents.[2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1] The versatility in its synthesis and its ability to act as a binucleating ligand in coordination chemistry further enhance its appeal to medicinal chemists.[3] The introduction of a bromine atom and the saturation of one of the pyridine rings in 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine are expected to modulate its physicochemical properties, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. A precise understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.

Synthesis and Crystallization: The Foundation of Structure Determination

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

A Plausible Synthetic Approach

While various methods exist for the synthesis of tetrahydronaphthyridines, a common strategy involves the cyclization of appropriately substituted pyridine precursors.[4][5] A potential route to 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine could be envisioned through a multi-step synthesis, possibly culminating in a cyclization reaction to form the saturated ring.

The Art and Science of Crystallization

Obtaining a crystal suitable for X-ray diffraction is often the most challenging step in the process.[6] The ideal crystal should be a single, well-ordered entity, typically with dimensions of 0.1 to 0.4 mm, and free from significant defects.[7] For small organic molecules like the one , several crystallization techniques can be employed.[8][9]

Experimental Protocol: Crystallization of a Small Organic Molecule

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents. Ideal solvents for crystallization are those in which the compound has moderate solubility.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to create a near-saturated solution.

    • Transfer the solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.[10]

  • Vapor Diffusion:

    • Dissolve the compound in a solvent in which it is highly soluble.

    • Place this solution in a small, open container.

    • Place the small container inside a larger, sealed container that contains a precipitant (a solvent in which the compound is insoluble, but which is miscible with the first solvent).

    • The precipitant will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[11]

  • Antisolvent Crystallization:

    • Create a saturated solution of the compound.

    • Slowly add an "antisolvent" (a solvent in which the compound is insoluble) to the solution until turbidity is observed.

    • Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature.[11]

The choice of method and solvent can significantly impact the quality of the resulting crystals.[10]

The Crystallographic Workflow: From Crystal to Structure

The following diagram illustrates the major steps involved in determining a crystal structure using single-crystal X-ray diffraction.

workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation refinement_cycle initial_model Initial Structural Model calc_sf Calculate Structure Factors (Fc) initial_model->calc_sf compare Compare |Fo| and |Fc| calc_sf->compare diff_map Calculate Difference Fourier Map compare->diff_map modify_model Modify Model (Add/Remove/Move Atoms) diff_map->modify_model least_squares Least-Squares Refinement modify_model->least_squares least_squares->calc_sf Iterate final_model Final Validated Model least_squares->final_model Converged

Sources

potential biological targets of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Targets of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

A Hypothesis-Driven Approach to Target Identification and Validation

This guide provides a comprehensive exploration of the potential biological targets of the novel compound, 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. As a derivative of the well-established 1,8-naphthyridine scaffold, a privileged structure in medicinal chemistry, this compound holds significant therapeutic promise.[1][2] While direct experimental data for this specific molecule is not yet publicly available, this document will leverage the extensive research on analogous compounds to build a robust, hypothesis-driven framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic potential of this and similar molecules.

The 1,8-naphthyridine nucleus is a cornerstone of numerous biologically active compounds, demonstrating a remarkable diversity of pharmacological effects.[3] These include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5] This inherent versatility suggests that 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine could interact with a range of biological targets. Our analysis will focus on the most probable candidates based on the established pharmacology of the 1,8-naphthyridine and tetrahydro-1,8-naphthyridine core structures.

Hypothesized Biological Targets and Pathways

Based on the extensive literature on 1,8-naphthyridine derivatives, we can postulate several key classes of proteins as potential targets for 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. The following sections will delve into these hypotheses and outline the rationale behind them.

Protein Kinases: Modulators of Cellular Signaling

The 1,8-naphthyridine scaffold is a well-recognized pharmacophore in the design of protein kinase inhibitors.[3][6] Numerous derivatives have been developed as potent anticancer agents that target various kinases involved in tumor growth and proliferation.[7]

  • Rationale for Hypothesis: The planar, heterocyclic nature of the 1,8-naphthyridine core allows it to mimic the adenine region of ATP, enabling competitive inhibition at the ATP-binding site of many kinases. The specific substitutions on the ring system, including the bromo group and the tetrahydro modification in our compound of interest, will dictate the selectivity and potency towards different kinases.

  • Potential Kinase Targets:

    • Receptor Tyrosine Kinases (RTKs): Members of this family, such as the Epidermal Growth Factor Receptor (EGFR), are frequently overexpressed in various cancers.[7] Inhibition of these kinases can block downstream signaling pathways crucial for cell survival and proliferation.

    • Casein Kinase 2 (CK2): A serine/threonine kinase that is often dysregulated in cancer, CK2 is a validated target for 1,8-naphthyridine-based inhibitors.[8]

    • c-Met Kinase: This RTK and its ligand, Hepatocyte Growth Factor (HGF), are implicated in tumor invasion and metastasis.[7]

  • Illustrative Signaling Pathway: Hypothesized EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Compound 5-Bromo-1,2,3,4-tetrahydro- 1,8-naphthyridine Compound->EGFR Inhibits RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

DNA Topoisomerases: Guardians of Genomic Integrity

The structural similarity of some 1,8-naphthyridine derivatives to quinolone antibiotics, which target bacterial DNA gyrase (a type II topoisomerase), suggests that human topoisomerases could also be potential targets.[5][9]

  • Rationale for Hypothesis: These enzymes are critical for managing DNA topology during replication, transcription, and repair. Their inhibition leads to DNA damage and apoptosis, a mechanism exploited by many anticancer drugs.

  • Potential Topoisomerase Targets:

    • Topoisomerase I: Relaxes DNA supercoiling by creating single-strand breaks.

    • Topoisomerase II: Creates transient double-strand breaks to manage DNA tangles.

Integrins: Mediators of Cell Adhesion and Signaling

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a known key intermediate in the synthesis of αVβ3 integrin antagonists.[10][11] This provides a strong indication that our compound of interest may also interact with this family of cell surface receptors.

  • Rationale for Hypothesis: Integrins are heterodimeric transmembrane proteins that mediate cell-matrix and cell-cell interactions. Their signaling is crucial in processes such as cell migration, proliferation, and angiogenesis. Antagonism of αVβ3 integrin can inhibit tumor growth and metastasis.

  • Illustrative Workflow: Target Validation Funnel

Target_Validation_Workflow Start Hypothesized Targets (Kinases, Topoisomerases, Integrins) Biochemical Biochemical Assays (Binding, Enzymatic) Start->Biochemical Initial Screening Cellular Cell-Based Assays (Target Engagement, Pathway Modulation) Biochemical->Cellular Confirmation in Cellular Context InVivo In Vivo Models (Xenografts, Disease Models) Cellular->InVivo Efficacy & PK/PD Studies Validated Validated Target(s) InVivo->Validated Final Validation

Caption: A general workflow for validating the hypothesized targets.

Experimental Protocols for Target Identification and Validation

To systematically investigate the , a multi-tiered experimental approach is recommended. The following protocols provide a starting point for these investigations.

Protocol 1: Kinase Inhibitor Profiling

Objective: To assess the inhibitory activity of the compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Dissolve 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine in DMSO to create a 10 mM stock solution.

  • Assay Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a large panel of recombinant human kinases (e.g., >400 kinases).

  • Primary Screen:

    • Perform an initial screen at a single high concentration of the compound (e.g., 10 µM).

    • The assay format is typically a radiometric (e.g., ³³P-ATP) or fluorescence-based assay that measures the phosphorylation of a substrate peptide.

    • Calculate the percent inhibition for each kinase relative to a DMSO control.

  • Dose-Response Analysis:

    • For any kinases showing significant inhibition (>50%) in the primary screen, perform a dose-response analysis.

    • Prepare a series of dilutions of the compound (e.g., 10-point, 3-fold dilutions starting from 10 µM).

    • Determine the IC₅₀ value for each "hit" kinase by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation:

Kinase TargetPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (nM)
EGFRHypothetical DataTBD
CK2A1Hypothetical DataTBD
c-MetHypothetical DataTBD
.........
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Methodology:

  • Cell Culture: Grow a relevant cell line (e.g., A549 for EGFR, HCT116 for general cancer) to ~80% confluency.

  • Compound Treatment: Treat the cells with the compound at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO as a vehicle control for 1 hour.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

    • Collect the supernatant and quantify the amount of the target protein using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The 1,8-naphthyridine scaffold is a rich source of pharmacologically active molecules.[1][12] While the specific biological targets of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine remain to be elucidated, the evidence from structurally related compounds provides a strong foundation for a hypothesis-driven investigation. The primary candidate targets include protein kinases, DNA topoisomerases, and integrins.

The experimental protocols outlined in this guide offer a systematic approach to test these hypotheses, from broad-based screening to confirmation of target engagement in a cellular environment. The insights gained from these studies will be crucial for understanding the mechanism of action of this promising compound and for guiding its future development as a potential therapeutic agent.

References

  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. [Link]

  • Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

  • WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors.
  • da Silva, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]

  • Bano, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. [Link]

  • Reported 1,8‐naphthyridine derivatives as CK‐2 inhibitors. ResearchGate. [Link]

  • Khan, I., et al. (2023).[1][7]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PMC - NIH. [Link]

  • Wallace, O. B., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. ACS Publications. [Link]

  • Abad, J., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Szczęśniak, P., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]

  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. PubMed. [Link]

  • da Silva, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC - NIH. [Link]

  • Peat, A. J., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]

  • Wallace, O. B., et al. (2004). Methods for the Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine Fragments for alphaVbeta3 Integrin Antagonists. PubMed. [Link]

  • Zhao, X. Z., et al. (2014). 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1. PubMed. [Link]

Sources

The Multifaceted Mechanisms of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, has long captured the attention of medicinal chemists and drug discovery professionals. Its rigid, planar structure and versatile synthetic accessibility have made it a privileged scaffold in the design of novel therapeutic agents.[1][2][3] Derivatives of 1,8-naphthyridine have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5] This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of 1,8-naphthyridine derivatives, offering researchers and scientists a detailed understanding of their molecular targets and the signaling pathways they modulate. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and present quantitative data to facilitate comparative analysis.

I. Anticancer Mechanisms of Action: A Multi-pronged Assault on Malignancy

1,8-Naphthyridine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[6][7][8][9] Their efficacy stems from their ability to target multiple, critical cellular processes involved in cancer cell proliferation, survival, and metastasis.

DNA Topoisomerase II Inhibition: Inducing Catastrophic DNA Damage

A primary and well-established mechanism of action for many anticancer 1,8-naphthyridine derivatives is the inhibition of DNA topoisomerase II.[5] This essential enzyme is responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. Certain 1,8-naphthyridine derivatives, such as voreloxin, act by stabilizing the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[5] This leads to the accumulation of double-strand breaks, cell cycle arrest, and the induction of apoptosis.

Experimental Protocol: Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

  • 10 mM ATP solution

  • Stop solution (e.g., 1% SDS, 50 mM EDTA)

  • Proteinase K

  • 6x DNA loading dye

  • 1% Agarose gel in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • 1,8-Naphthyridine derivative of interest

  • Positive control inhibitor (e.g., Etoposide)

Procedure:

  • On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

    • 2 µL 10x Topoisomerase II Assay Buffer

    • 2 µL 10 mM ATP

    • 1 µL kDNA (e.g., 200 ng)

    • Varying concentrations of the 1,8-naphthyridine derivative (dissolved in a suitable solvent like DMSO). Include a vehicle control (solvent only) and a positive control.

    • Add nuclease-free water to a final volume of 18 µL.

  • Initiate the reaction by adding 2 µL of diluted Topoisomerase IIα enzyme.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 2 µL of stop solution.

  • Add 1 µL of Proteinase K and incubate at 37°C for another 15 minutes to digest the enzyme.

  • Add 4 µL of 6x DNA loading dye to each reaction.

  • Load the samples onto a 1% agarose gel containing a DNA stain.

  • Perform electrophoresis until adequate separation is achieved.

  • Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the vehicle control.

Kinase Inhibition: Disrupting Oncogenic Signaling Cascades

Many 1,8-naphthyridine derivatives function as potent inhibitors of various protein kinases, which are pivotal regulators of cellular signaling pathways that are often dysregulated in cancer.[1][5] By targeting kinases such as Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met, these compounds can block downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting cell growth, proliferation, and survival.[5]

Experimental Protocol: ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10][11][12][13][14]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • 1,8-Naphthyridine derivative of interest

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in the wells of the assay plate. This typically includes the kinase, substrate, ATP, and varying concentrations of the 1,8-naphthyridine inhibitor or vehicle control.

  • Incubate the reaction at the optimal temperature and time for the specific kinase.

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.[14]

  • Measure the luminescence using a luminometer. The light signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Diagram: General Kinase Inhibition by 1,8-Naphthyridine Derivatives

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Growth_Factor->RTK Binds & Activates ATP ATP Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream_Signaling Phosphorylation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->RTK Inhibits ADP ADP ATP->ADP Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation

Caption: Kinase inhibition by 1,8-naphthyridine derivatives.

G-Quadruplex Stabilization: Targeting Telomeric DNA

G-quadruplexes are four-stranded DNA structures that can form in guanine-rich sequences, such as those found in telomeres and the promoter regions of some oncogenes. The formation and stabilization of G-quadruplexes in telomeres can inhibit the activity of telomerase, an enzyme that is overexpressed in the majority of cancer cells and is crucial for maintaining telomere length and enabling replicative immortality. Some 1,8-naphthyridine derivatives have been shown to selectively bind to and stabilize G-quadruplex structures, leading to telomere dysfunction and ultimately, cancer cell death.

Experimental Protocol: FRET-Based G-Quadruplex Melting Assay

This assay measures the ability of a compound to stabilize a G-quadruplex structure by monitoring the change in its melting temperature (Tm). A dual-labeled oligonucleotide that forms a G-quadruplex is used, where the fluorescence of a donor fluorophore is quenched by a quencher. Upon melting, the structure unfolds, the fluorophores separate, and fluorescence increases.

Materials:

  • A dual-labeled oligonucleotide capable of forming a G-quadruplex (e.g., F21T).

  • Annealing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

  • 1,8-Naphthyridine derivative of interest.

  • Real-time PCR instrument with a melting curve analysis module.

Procedure:

  • Anneal the dual-labeled oligonucleotide in the annealing buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature to allow for G-quadruplex formation.

  • In a 96-well PCR plate, prepare reactions containing the annealed oligonucleotide, annealing buffer, and varying concentrations of the 1,8-naphthyridine derivative.

  • Perform a melting curve analysis on the real-time PCR instrument. This involves gradually increasing the temperature and measuring the fluorescence at each step.

  • The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes have unfolded.

  • An increase in the Tm in the presence of the compound indicates stabilization of the G-quadruplex structure.

Table 1: Cytotoxic Activity of Selected 1,8-Naphthyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 47MIAPaCa (Pancreatic)0.41[4][6]
Compound 47K-562 (Leukemia)0.77[4][6]
Compound 36PA-1 (Ovarian)1.19[4][6]
Compound 29PA-1 (Ovarian)0.41[4][6]
Compound 29SW620 (Colon)1.4[4][6]
Compound 16HeLa (Cervical)0.7[7][11]
Compound 16HL-60 (Leukemia)0.1[7][11]
Compound 16PC-3 (Prostate)5.1[7][11]
Compound 10cMCF7 (Breast)1.47[9]
Compound 8dMCF7 (Breast)1.62[9]
Compound 4dMCF7 (Breast)1.68[9]

II. Antimicrobial Mechanism of Action: A Legacy of Bacterial Inhibition

The history of 1,8-naphthyridines as therapeutic agents began with the discovery of their antimicrobial properties. Nalidixic acid, a first-generation quinolone antibiotic with a 1,8-naphthyridine core, paved the way for the development of a vast arsenal of antibacterial drugs.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of antimicrobial action for many 1,8-naphthyridine derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[15] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Topoisomerase IV is involved in the decatenation of daughter chromosomes following replication. By inhibiting these enzymes, 1,8-naphthyridine derivatives block DNA synthesis and repair, leading to bacterial cell death.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 1,8-Naphthyridine derivative of interest.

  • Bacterial or fungal strains.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a serial dilution of the 1,8-naphthyridine derivative in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density can be measured using a microplate reader.

Table 2: Antimicrobial Activity of Selected 1,8-Naphthyridine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 18E. coli (multidrug-resistant)0.25[4]
Compound 16bP. aeruginosa7828[4]
1,8-NAE. coli 06≥ 1024[15]
3-TNBS. aureus 10≥ 1024[15]
ANA-12M. tuberculosis H37Rv6.25[16][17]
ANC-2M. tuberculosis H37Rv12.5[16]

III. Antiviral Mechanism of Action: Targeting Viral Replication

Several 1,8-naphthyridine derivatives have demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV).[18][19][20] Their mechanisms of action often involve the inhibition of key viral enzymes or processes essential for viral replication.

Inhibition of HIV-1 Reverse Transcriptase and Tat-Mediated Transcription

Some 1,8-naphthyridine derivatives have been shown to inhibit HIV-1 replication by targeting the viral enzyme reverse transcriptase, which is crucial for converting the viral RNA genome into DNA.[21][22] Additionally, certain derivatives can inhibit Tat-mediated transcription, a process where the HIV-1 Tat protein enhances the transcription of the viral genome, by interfering with the Tat-TAR RNA interaction.[23]

IV. Anti-inflammatory Mechanism of Action: Modulating Immune Responses

Chronic inflammation is a hallmark of many diseases, and 1,8-naphthyridine derivatives have shown potential as anti-inflammatory agents.

Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway

A key anti-inflammatory mechanism of some 1,8-naphthyridine derivatives is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[24] TLR4 is a pattern recognition receptor that, upon activation by lipopolysaccharide (LPS) from Gram-negative bacteria, initiates a signaling cascade involving the adaptor protein MyD88. This leads to the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6. By inhibiting this pathway, 1,8-naphthyridine derivatives can effectively reduce the inflammatory response.

Experimental Protocol: Western Blot Analysis of TLR4/MyD88/NF-κB Pathway

This technique is used to detect and quantify the levels of specific proteins in a sample, allowing for the assessment of the activation state of a signaling pathway.

Materials:

  • Cell lysates from cells treated with LPS and/or the 1,8-naphthyridine derivative.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against TLR4, MyD88, phosphorylated NF-κB p65, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Separate the proteins in the cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels. A decrease in the levels of phosphorylated NF-κB p65 would indicate inhibition of the pathway.

Diagram: Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway

TLR4_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK IκB IκB IKK->IκB Phosphorylates (leading to degradation) NFkB NF-κB IκB->NFkB Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes Translocates & Activates Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->MyD88 Inhibits

Caption: Inhibition of the TLR4/MyD88/NF-κB pathway.

V. Neuroprotective Mechanisms of Action: A Glimmer of Hope for Neurological Disorders

Emerging evidence suggests that 1,8-naphthyridine derivatives may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.[2][25][26][27][28][29]

Cholinesterase Inhibition

One of the key strategies in managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several 1,8-naphthyridine derivatives have been identified as potent inhibitors of these cholinesterases.[25][27][28][29]

Conclusion: A Scaffold of Immense Potential

The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action. From disrupting the fundamental processes of cancer cell survival to combating microbial infections and modulating inflammatory and neurodegenerative pathways, these compounds have demonstrated their versatility and potential. The in-depth understanding of their molecular targets and the availability of robust experimental protocols for their validation, as outlined in this guide, will undoubtedly accelerate the development of the next generation of 1,8-naphthyridine-based drugs.

References

  • Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & medicinal chemistry letters, 17(23), 6660–6664. [Link]

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine derivatives: a review of multiple biological activities. Archiv der Pharmazie, 348(12), 837–860. [Link]

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. [Link]

  • Kim, H. P., Son, K. H., Kang, S. S., & Chang, H. W. (2013). Cytotoxicity and structure-activity relationships of naphthyridine derivatives in human cervical cancer, leukemia, and prostate cancer. Archives of pharmacal research, 36(12), 1517–1524. [Link]

  • de los Ríos, C., Egea, J., García, A. G., González-Muñiz, R., Herrero, R., León, R., Marco-Contelles, J., Romero, A., & Villarroya, M. (2011). 1,8-naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. Current topics in medicinal chemistry, 11(13), 1645–1656. [Link]

  • de los Ríos, C., Egea, J., García, A. G., González-Muñiz, R., Herrero, R., León, R., Marco-Contelles, J., Romero, A., & Villarroya, M. (2011). 1,8-Naphthyridine derivatives as Cholinesterases Inhibitors and Cell Ca2+ Regulators, a Multitarget Strategy for Alzheimer's Disease. Sci-Hub. [Link]

  • de los Ríos, C., Egea, J., García, A. G., González-Muñiz, R., Herrero, R., León, R., Marco-Contelles, J., Romero, A., & Villarroya, M. (2010). Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives. Journal of medicinal chemistry, 53(14), 5227–5239. [Link]

  • Merluzzi, V. J., Hargrave, K. D., Labadia, M., Grozinger, K., Skoog, M., Wu, J. C., Shih, C. K., Eckner, K., Hattox, S., & Adams, J. (2020). FRET-MC: A fluorescence melting competition assay for studying G4 structures in vitro. Methods (San Diego, Calif.), 180, 43–52. [Link]

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. ResearchGate. [Link]

  • Musielak, B., & Tabak, D. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 105. [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. Retrieved from [Link]

  • de los Ríos, C., Egea, J., García, A. G., González-Muñiz, R., Herrero, R., León, R., Marco-Contelles, J., Romero, A., & Villarroya, M. (2010). Synthesis, Inhibitory Activity of Cholinesterases, and Neuroprotective Profile of Novel 1,8-Naphthyridine Derivatives. Journal of Medicinal Chemistry, 53(14), 5227–5239. [Link]

  • Jella, K. S., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[4][6]-Naphthyridine Derivatives as Potential Anticancer and. Polycyclic Aromatic Compounds, 1-21. [Link]

  • de los Ríos, C., Egea, J., García, A. G., González-Muñiz, R., Herrero, R., León, R., Marco-Contelles, J., Romero, A., & Villarroya, M. (2011). 1,8-Naphthyridine derivatives as Cholinesterases Inhibitors and Cell Ca2+ Regulators, a Multitarget Strategy for Alzheimer's Disease. ResearchGate. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Retrieved from [Link]

  • Boddupally, P. V. L., Hahn, S., & Yang, D. (2019). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. Methods in molecular biology (Clifton, N.J.), 2035, 327–342. [Link]

  • Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Smith, S. J., et al. (2010). Inhibitors of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity. Molecules, 15(12), 9009-9027. [Link]

  • ResearchGate. (n.d.). Western blot detection of key proteins in the TLR4/MyD88/NF-κB pathway. Retrieved from [Link]

  • de Oliveira, A. C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

  • Chandradoss, S. D., Schirle, N. T., & Seferos, D. S. (2015). A practical guide to studying G-quadruplex structures using single-molecule FRET. Methods, 86, 102–111. [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22896-22910. [Link]

  • ProFoldin. (n.d.). 96-Well Human Topo II DNA Decatenation Assay Kits. Retrieved from [Link]

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future medicinal chemistry, 13(18), 1591–1618. [Link]

  • Miller, W. H., et al. (2019). G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay. Biochimica et biophysica acta. General subjects, 1863(12), 129429. [Link]

  • Li, Y., et al. (2020). Role of TLR4/MyD88/NF-κB signaling in heart and liver-related complications in a rat model of type 2 diabetes mellitus. Experimental and Therapeutic Medicine, 20(5), 1-1. [Link]

  • ResearchGate. (n.d.). (a) Western blotting analysis of TLR4, MyD88, NF-κB p65, NF-κB p-p65,.... Retrieved from [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Alpha Decatenation Assay Kits. Retrieved from [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22896-22910. [Link]

  • Massari, S., Daelemans, D., Barreca, M. L., Knezevich, A., Sabatini, S., Cecchetti, V., Marcello, A., Pannecouque, C., & Tabarrini, O. (2010). A 1,8-naphthyridone derivative targets the HIV-1 Tat-mediated transcription and potently inhibits the HIV-1 replication. Journal of medicinal chemistry, 53(2), 641–648. [Link]

  • Sanno, H., Narayanaswamy, R., & Ha, T. (2016). A Practical Guide to Studying G-quadruplex Structures using Single Molecule FRET. Methods in enzymology, 572, 197–221. [Link]

  • Furrie, E., Macfarlane, S., & Macfarlane, G. T. (2005). Practical techniques for detection of Toll-like Receptor-4 (TLR4) in the human Intestine. BMC microbiology, 5, 63. [Link]

  • Kim, B. W., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International journal of molecular sciences, 22(5), 2636. [Link]

  • ResearchGate. (n.d.). Western blot analysis of TLR4, MyD88, and NF-kB protein levels in heart.... Retrieved from [Link]

  • Sharma, P. C., & Kumar, A. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Current drug targets, 21(14), 1438–1455. [Link]

  • Spence, R. A., Kati, W. M., Anderson, K. S., & Johnson, K. A. (1995). Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors. Science (New York, N.Y.), 267(5200), 988–993. [Link]

  • Wikipedia. (n.d.). Reverse-transcriptase inhibitor. Retrieved from [Link]

Sources

Methodological & Application

synthesis protocol for 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthesis Protocol

Topic: Synthesis Protocol for 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine Scaffold

The 1,2,3,4-tetrahydro-1,8-naphthyridine (THN) framework is a highly prized scaffold in medicinal chemistry. As a semi-saturated bicycle, it fuses a piperidine ring—the most popular N-heterocycle in pharmaceuticals—with a pyridine ring, offering a unique combination of three-dimensional structure, high Fsp³ content, and a rigid aromatic core capable of precise interactions with biological targets.[1][2] This structural motif is present in numerous compounds under investigation for a wide range of therapeutic applications, including as receptor antagonists and anticancer agents.[3][4][5][6]

The introduction of a bromine atom at the 5-position of the THN core significantly enhances its utility as a synthetic intermediate. This bromo-substituent serves as a versatile chemical handle, enabling a broad array of post-synthesis modifications through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[7] This modularity allows for the rapid generation of diverse chemical libraries, a critical process in modern drug discovery for optimizing lead compounds.

This document provides a comprehensive guide to the synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, detailing established synthetic strategies and presenting a robust, step-by-step protocol. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis for their specific applications.

Comparative Analysis of Synthetic Strategies

Several synthetic routes have been developed to access the tetrahydronaphthyridine core. The choice of strategy often depends on the desired substitution pattern, scalability, and availability of starting materials.

StrategyDescriptionAdvantagesDisadvantagesKey References
Friedländer Annulation Condensation of a 2-aminopyridine derivative with a β-keto-aldehyde or equivalent, followed by hydrogenation of the resulting 1,8-naphthyridine.Well-established, versatile for various substitutions.Often requires harsh conditions for cyclization; hydrogenation can present regioselectivity challenges.[8][8][9][10]
Catalytic Hydrogenation Direct reduction of a pre-functionalized 1,8-naphthyridine.Direct and potentially high-yielding.Can suffer from poor regioselectivity and chemoselectivity, especially with sensitive functional groups.[7][11][7][11]
Transition Metal-Catalyzed Cyclization Cobalt-catalyzed [2+2+2] cycloaddition of alkynes and a nitrile-containing pyridine precursor to construct the fused ring system.High versatility in constructing various isomers and ring sizes.Requires specialized catalysts and precursors which may not be readily available.[12]
Sonogashira/Chichibabin Route Double Sonogashira coupling on a dihalopyridine followed by a Chichibabin cyclization and subsequent reduction.Efficient and modular, allowing for the introduction of side chains early in the sequence.Multi-step process; requires careful control of reaction conditions for the coupling and cyclization steps.[3][6]
Photoredox Catalysis A modern approach involving photoredox-catalyzed hydroaminoalkylation followed by an intramolecular SNAr cyclization.Amenable to automation and library synthesis; uses mild reaction conditions.May require specialized photochemical equipment; substrate scope can be limited.[1][7]

For the synthesis of the title compound, the Sonogashira/Chichibabin Route offers a logical and robust pathway, starting from the commercially available 2,5-dibromopyridine. This approach strategically incorporates the required bromine atom from the outset.

Featured Protocol: Synthesis via Sonogashira Coupling and Chichibabin Cyclization

This protocol is adapted from methodologies established for the synthesis of key tetrahydronaphthyridine intermediates.[3][6] It involves a two-step sequence: a double Sonogashira coupling to build the carbon framework, followed by a reductive amination/cyclization to form the piperidine ring.

Workflow Overview

G A 2,5-Dibromopyridine B Step 1: Double Sonogashira Coupling (Pd/Cu Catalysis, Propargyl Alcohol) A->B Reagents C Diyne Intermediate B->C Yields Intermediate D Step 2: Reductive Amination & Cyclization (H2, Pd/C, NH3/MeOH) C->D Substrate E 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (Final Product) D->E Final Product

Caption: Overall synthetic workflow from 2,5-dibromopyridine.

Part 1: Double Sonogashira Coupling

Causality: The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds. It utilizes a dual catalytic system: a palladium complex activates the aryl bromide, and a copper(I) salt facilitates the coupling with the terminal alkyne. Triethylamine acts as both a solvent and a base to neutralize the HBr generated. Propargyl alcohol is chosen as the alkyne partner to introduce the three-carbon chain required for the subsequent cyclization.

Materials & Reagents:

  • 2,5-Dibromopyridine

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere, add 2,5-dibromopyridine (1.0 eq).

  • Add anhydrous toluene and anhydrous triethylamine (5:2 v/v).

  • Add propargyl alcohol (2.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Heat the reaction mixture to 70-80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the di-alkyne intermediate, 1,1'-(5-bromopyridine-2,6-diyl)bis(prop-2-yn-1-ol).

Part 2: Reductive Amination and Chichibabin Cyclization

Causality: This step achieves both the reduction of the alkyne functionalities and the intramolecular cyclization. Hydrogenation over Palladium on carbon (Pd/C) reduces the triple bonds to single bonds. In the presence of ammonia, the terminal hydroxyl groups are converted to primary amines in situ. The newly formed amino groups then undergo an intramolecular nucleophilic attack on the pyridine ring (a Chichibabin-type reaction), followed by rearomatization and saturation of the second ring under the hydrogenation conditions, to form the stable tetrahydro-1,8-naphthyridine core.

Materials & Reagents:

  • Di-alkyne intermediate from Part 1

  • Palladium on carbon (10 wt. % Pd/C)

  • Ammonia solution in methanol (7N)

  • Methanol

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

Step-by-Step Protocol:

  • Dissolve the di-alkyne intermediate (1.0 eq) in a 7N solution of ammonia in methanol in a suitable high-pressure reaction vessel.

  • Carefully add 10% Pd/C catalyst (approx. 10-15 mol %).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Heat the mixture to 50 °C and agitate vigorously for 24-48 hours. Monitor the consumption of hydrogen.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford pure 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diversification Potential: The Bromo Group as a Synthetic Linchpin

The true value of the synthesized 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine lies in its potential for further elaboration. The C5-bromo substituent is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, or amino groups.

G cluster_0 Cross-Coupling Reactions A 5-Bromo-THN (Starting Material) B Suzuki Coupling (R-B(OH)₂, Pd Catalyst, Base) A->B D Buchwald-Hartwig Amination (R₂NH, Pd Catalyst, Base) A->D C 5-Aryl/Alkyl-THN B->C Product E 5-Amino-THN D->E Product

Caption: Diversification via Suzuki and Buchwald-Hartwig reactions.

  • Suzuki-Miyaura Coupling: Reaction with an aryl or alkyl boronic acid (or ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) will yield 5-aryl or 5-alkyl derivatives.[7] This is one of the most reliable methods for C-C bond formation.

  • Buchwald-Hartwig Amination: Coupling with a primary or secondary amine using a specialized palladium catalyst and ligand system (e.g., Pd₂(dba)₃ with BINAP) affords 5-amino derivatives, introducing key hydrogen-bond donors and acceptors.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Sonogashira coupling (Part 1) Inactive catalyst; presence of oxygen; poor quality of anhydrous solvents.Ensure a completely inert atmosphere. Use freshly opened, high-purity anhydrous solvents. Consider using a different palladium pre-catalyst.
Incomplete reaction in Part 1 Insufficient heating; catalyst deactivation.Increase reaction temperature slightly (to 80-90 °C). Add a fresh portion of the catalyst.
Low yield in cyclization (Part 2) Inactive hydrogenation catalyst; insufficient hydrogen pressure; incomplete amination.Use fresh Pd/C. Ensure the reaction vessel is properly sealed and maintains pressure. Increase reaction time or temperature if necessary.
Formation of side products Over-reduction or de-bromination during hydrogenation.Lower the hydrogen pressure or reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Purification difficulties Product is highly polar and streaks on silica gel.Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to suppress tailing. Consider reverse-phase chromatography if necessary.

Safety Precautions

  • Reagents: Handle 2,5-dibromopyridine and organophosphine ligands in a fume hood. Triethylamine is volatile and flammable.

  • Catalysts: Palladium catalysts are pyrophoric, especially Pd/C when dry. Handle with care, preferably as a wet paste, and do not allow the solvent to evaporate completely from the filter cake.

  • Hydrogenation: The use of hydrogen gas under pressure carries a significant risk of explosion. This procedure must be performed in a designated area with a properly maintained and certified high-pressure apparatus and appropriate safety shielding.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

References

  • Guan, Z. et al. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. PubMed. Available at: [Link]

  • Hart, A. C. et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry. Available at: [Link]

  • Li, Y. et al. (2018). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Fries, A. et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Available at: [Link]

  • Wang, H. et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

  • Abdellattif, M. H. et al. (2012). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. Available at: [Link]

  • Das, S. et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Al-Omaim, W. S. et al. (2024). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports. Available at: [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Publishing. Available at: [Link]

  • Hart, A. C. et al. (2004). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. PubMed. Available at: [Link]

  • Cox, J. M. et al. (2017). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Powell, D. A. & Batey, R. A. (2003). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. Available at: [Link]

Sources

Application Notes & Protocols: 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydronaphthyridine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Heterocyclic compounds, particularly those containing nitrogen, are central to this concept, forming the core of numerous approved drugs.[1][2][3] The 1,8-naphthyridine nucleus and its reduced derivatives, such as the 1,2,3,4-tetrahydro-1,8-naphthyridine (THN) scaffold, have garnered significant interest for their versatile biological activities.[4][5] These scaffolds are key components in molecules designed as anticancer, antimicrobial, anti-inflammatory, and CNS-active agents.[6][7]

The value of the THN scaffold lies in its rigid, three-dimensional structure, which presents functional groups in well-defined spatial orientations, ideal for precise interactions with protein targets.[8] The introduction of a bromine atom at the 5-position transforms this promising scaffold into a versatile and powerful building block for drug discovery. 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine serves as a linchpin for diversification, enabling the rapid synthesis of extensive compound libraries through modern cross-coupling methodologies.[9] This application note provides a detailed guide for researchers, outlining the synthesis of this key intermediate and its application in robust, field-proven protocols for generating novel chemical entities.

PART 1: Synthesis of the Core Building Block

Protocol 1: Synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridine

This procedure is adapted from methodologies involving the hydrogenation of the aromatic 1,8-naphthyridine, which can be prepared via reactions like the Friedländer synthesis.[9]

Materials:

  • 1,8-Naphthyridine

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Ethanol (EtOH), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Preparation: In a suitable high-pressure reaction vessel, dissolve 1,8-naphthyridine (1.0 equiv) in anhydrous ethanol.

  • Acidification: To this solution, add a catalytic amount of concentrated HCl. The acid protonates the nitrogen atoms, increasing the susceptibility of the pyridine ring to reduction.

  • Catalyst Addition: Carefully add PtO₂ (Adam's catalyst) to the mixture (approx. 5-10 mol%).

  • Hydrogenation: Seal the vessel and connect it to a Parr hydrogenation apparatus. Purge the system with nitrogen gas before introducing hydrogen gas (H₂). Pressurize the vessel to 50-60 psi of H₂.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by TLC or LC-MS by periodically and safely depressurizing and sampling the reaction.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with ethanol.

  • Neutralization & Extraction: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and basify by slowly adding saturated NaHCO₃ solution until the pH is ~8-9. Extract the aqueous layer three times with dichloromethane (DCM).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1,2,3,4-tetrahydro-1,8-naphthyridine. The crude product can be purified by column chromatography if necessary.

Protocol 2: Bromination at the C5-Position

The electron-rich nature of the pyridine ring in the tetrahydronaphthyridine scaffold directs electrophilic substitution. The C5 position is electronically favored for bromination.

Materials:

  • 1,2,3,4-tetrahydro-1,8-naphthyridine (from Protocol 1)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Reaction vessel protected from light

Procedure:

  • Dissolution: Dissolve 1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 equiv) in DCM or acetonitrile in a round-bottom flask wrapped in aluminum foil.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv) portion-wise over 15-20 minutes. The use of NBS is a milder alternative to liquid bromine, offering better control and selectivity.[10]

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Quenching & Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with DCM.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford pure 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

PART 2: Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is a versatile handle for introducing molecular diversity. Its reactivity in palladium-catalyzed cross-coupling reactions is high, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds under well-established conditions.[11][12]

Workflow for Library Generation

The general workflow involves parallel synthesis where the core building block is reacted with a diverse set of coupling partners to generate a library of final compounds for biological screening.

G cluster_prep Scaffold Preparation cluster_coupling Parallel Synthesis via Cross-Coupling cluster_library Compound Library A 1,8-Naphthyridine B 1,2,3,4-Tetrahydro- 1,8-naphthyridine A->B Hydrogenation C 5-Bromo-1,2,3,4-tetrahydro- 1,8-naphthyridine B->C Bromination (NBS) G C5-Aryl/Heteroaryl Derivatives C:e->G:w Suzuki-Miyaura Coupling H C5-Amino Derivatives C:e->H:w Buchwald-Hartwig Amination I C5-Alkynyl Derivatives C:e->I:w Sonogashira Coupling D Aryl/Heteroaryl Boronic Acids E Primary/Secondary Amines F Terminal Alkynes J Purification & QC G->J H->J I->J K Biological Screening (e.g., Kinase Assays) J->K

Caption: Drug discovery workflow using the 5-Bromo-THN scaffold.

Protocol 3: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties.[1][13] The protocol below is a generalized procedure adaptable for various boronic acids.

Materials:

  • 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 equiv)

  • Aryl/heteroarylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, the boronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is 0.1 M with respect to the starting bromide.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig C-N Coupling

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the introduction of a wide array of primary and secondary amines.[14][15]

Materials:

  • 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP; 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄; 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under inert atmosphere, add the palladium precatalyst and the phosphine ligand. Add the solvent and stir for 10 minutes to allow for catalyst activation.

  • Reagent Addition: To the activated catalyst solution, add the 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, the amine, and the base.

  • Reaction: Heat the reaction mixture to 90-120 °C. Monitor the reaction's progress by TLC or LC-MS (typically 6-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Protocol 5: Sonogashira C-C (Alkynyl) Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes, providing a linear and rigid linker, which is often desirable in probe molecules and kinase inhibitors.[5][16]

Materials:

  • 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, the palladium catalyst, and CuI.

  • Solvent and Reagent Addition: Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the reaction at room temperature to 60 °C. The reaction is often rapid and can be monitored by TLC or LC-MS (typically 1-6 hours).

  • Work-up: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through Celite®.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Representative Reaction Outcomes

The following table summarizes expected outcomes for the cross-coupling reactions. Yields are illustrative and based on published results for structurally similar brominated N-heterocyclic substrates, as direct data for the title compound is sparse.

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Expected YieldReference (Analogous System)
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012Good-Excellent[17]
Suzuki-Miyaura 3-Pyridylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/EtOH9016Good[1]
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1108Good-Excellent[14]
Buchwald-Hartwig AnilinePd(OAc)₂ / BINAPK₃PO₄Dioxane10020Moderate-Good[15]
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATHF25-403Excellent[18]
Sonogashira TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPADMF504Good-Excellent[16]

Application in Target-Oriented Drug Discovery

Derivatives of the THN scaffold are particularly relevant for targeting protein kinases, a family of enzymes frequently dysregulated in cancer. The ATP-binding pocket of many kinases can be targeted by small molecules that mimic the hinge-binding motif of adenosine. The nitrogen atoms and adjacent functionalities on the THN core are excellent hydrogen bond acceptors and donors for this purpose.

G cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Therapeutic Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds & Activates Kinase1 Kinase A (e.g., RAF) Receptor->Kinase1 Phosphorylates Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Regulates Gene Expression Inhibitor THN-Derived Kinase Inhibitor (from Library) Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a kinase cascade by a THN-derived drug candidate.

The library of compounds generated from 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine can be screened against a panel of kinases. The diverse substituents installed at the C5-position explore the chemical space within the ATP binding site, allowing for the optimization of potency and selectivity, ultimately leading to the identification of promising drug candidates.

Conclusion

5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a high-value, strategic building block for modern drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The true power of this intermediate is realized in its application to robust and versatile palladium-catalyzed cross-coupling reactions. By following the detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently generate large libraries of novel compounds built around the privileged tetrahydronaphthyridine scaffold. This approach accelerates the hit-to-lead process, providing a clear and effective pathway to discovering next-generation therapeutics.

References

  • National Center for Biotechnology Information. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • National Center for Biotechnology Information. (n.d.). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. PubMed.
  • Beilstein Journals. (n.d.). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach.
  • National Center for Biotechnology Information. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. PubMed.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Google Patents. (n.d.). US4031103A - 1,8-Naphthyridine compounds.
  • ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF.
  • National Center for Biotechnology Information. (2008). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • National Center for Biotechnology Information. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PubMed Central.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
  • Google Patents. (n.d.). WO2012151640A1 - Methods for preparing naphthyridines.
  • International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications.
  • ResearchGate. (n.d.). (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
  • BenchChem. (n.d.). Regioselective Buchwald-Hartwig Amination of 5-Bromo-8-chloro-1,7-naphthyridine.
  • OUCI. (n.d.). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: exploration of suitable chemistry for library development.
  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. PubMed Central.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
  • European Patent Office. (n.d.). New 7,8-dihydro-1,6-naphthyridin-5(6h)-one-derivatives as PDE4 inhibitors - European Patent Office - EP 2380890 A1.
  • Synthesis. (2014). Brominations with Pr4NBr9 as a Solid Reagent with High Reactivity and Selectivity.
  • ResearchGate. (n.d.). (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][6][9][19] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Available from:

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • NSF Public Access Repository. (n.d.). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library.
  • Zenodo. (n.d.). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central.
  • RSC Publishing. (n.d.). Stability and reactivity of alkylidene dihydropyridines.
  • National Center for Biotechnology Information. (2014). Oxidative treatment of bromide-containing waters: formation of bromine and its reactions with inorganic and organic compounds--a critical review. PubMed.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed application notes and validated protocols for the palladium-catalyzed cross-coupling of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as an arginine mimetic in drug candidates like αv integrin inhibitors.[1] Functionalization at the C5-position via modern cross-coupling chemistry offers a powerful strategy for generating diverse compound libraries for drug discovery and development. This document outlines robust methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, explaining the rationale behind reagent selection and reaction parameter optimization. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block.

Introduction: The Strategic Value of the Tetrahydro-1,8-naphthyridine Core

The 1,2,3,4-tetrahydro-1,8-naphthyridine moiety is a cornerstone in the design of peptidomimetic pharmaceuticals. Its structure serves as a less basic yet more permeable alternative to arginine, effectively replicating the critical salt-bridge binding interactions with target proteins.[1] Consequently, this scaffold is prominent in various integrin inhibitors and other therapeutic agents.[1][2]

The strategic placement of a bromine atom at the 5-position of the aromatic ring transforms this scaffold into a versatile synthetic intermediate. Palladium-catalyzed cross-coupling reactions provide a reliable and modular approach to introduce a wide range of chemical diversity at this position, enabling the systematic exploration of the structure-activity relationship (SAR) for novel drug candidates.[3][4] This guide details three pivotal cross-coupling reactions for this purpose.

G cluster_input Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_output Functionalized Products A 5-Bromo-1,2,3,4-tetrahydro- 1,8-naphthyridine B Suzuki-Miyaura (Boronic Acids/Esters) A->B C-C Bond C Buchwald-Hartwig (Amines) A->C C-N Bond D Sonogashira (Terminal Alkynes) A->D C-C Bond E C5-Aryl/Heteroaryl Derivatives B->E F C5-Amino Derivatives C->F G C5-Alkynyl Derivatives D->G Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (+ Ar-Br) transmetalation_complex Ar-Pd(II)L₂(Ar') oa_complex->transmetalation_complex Transmetalation (+ Ar'B(OH)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product_complex Coupled Product Ar-Ar' transmetalation_complex->product_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

This protocol describes a general procedure adaptable to various arylboronic acids.

Materials:

  • 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd(dppf)Cl₂ (1-5 mol%)

  • SPhos or XPhos ligand (1.2 - 2.0 eq. relative to Pd)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or microwave vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (K₂CO₃, 2.5 eq.).

  • In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the phosphine ligand (e.g., SPhos, 0.04 eq.).

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Seal the flask, and evacuate and backfill with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe.

  • Stir the reaction mixture at 80-100 °C. Monitor progress by TLC or LC-MS (typically 4-18 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reagent Selection and Rationale
ComponentRecommended ChoiceRationale & Field Insights
Pd Precatalyst Pd(OAc)₂, Pd(dppf)Cl₂Pd(OAc)₂ is cost-effective and forms the active Pd(0) species in situ. Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is often highly effective for heteroaromatic substrates. [5]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands are crucial. They promote the rate-limiting oxidative addition and facilitate the final reductive elimination step, preventing β-hydride elimination and leading to higher yields, especially with challenging substrates. [5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is essential for activating the boronic acid in the transmetalation step. K₃PO₄ is often superior for heteroaromatic substrates. The choice of base can significantly impact yield and should be screened for optimization.
Solvent Dioxane/H₂O, Toluene/H₂OA mixture including water is often necessary to solubilize the base and boronic acid species. Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is the definitive method for forming carbon-nitrogen bonds, enabling the coupling of aryl halides with a vast range of primary and secondary amines. [6][7]This reaction is indispensable for introducing functionalities that can act as hydrogen bond donors or acceptors, which is critical for modulating pharmacological properties.

Catalytic Cycle and Mechanistic Considerations

Similar to the Suzuki coupling, the reaction begins with oxidative addition of the aryl bromide to Pd(0). The resulting palladium(II) complex then coordinates the amine. A strong base deprotonates the coordinated amine to form a palladium amido complex. The final, often rate-determining, step is reductive elimination, which forms the C-N bond and regenerates the active catalyst. [8]

Buchwald_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (+ Ar-Br) amido_complex Ar-Pd(II)L₂(NR¹R²) oa_complex->amido_complex Amine Binding & Deprotonation (+ HNR¹R² + Base) amido_complex->pd0 Reductive Elimination product_complex Coupled Product Ar-NR¹R² amido_complex->product_complex Sonogashira_Cycle Sonogashira Dual Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition pd_complex->pd0 Reductive Elimination product Product Ar-C≡CR pd_complex->product cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex Transmetalation alkyne H-C≡CR alkyne->cu_acetylide + CuI, Base

Sources

Suzuki-Miyaura coupling conditions for 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Introduction: Unlocking Core Scaffold Diversification

The 1,2,3,4-tetrahydro-1,8-naphthyridine (THN) framework is a privileged heterocyclic motif, prominently featured in a multitude of biologically active molecules and pharmaceutical candidates. Its rigid, three-dimensional structure serves as a versatile scaffold for probing complex biological targets. The functionalization of this core, particularly at the 5-position, is a critical strategy in medicinal chemistry for modulating pharmacological properties such as potency, selectivity, and ADME profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forging carbon-carbon bonds in modern organic synthesis.[1][2] Its enduring utility stems from a broad substrate scope, exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of organoboron reagents.[3][4]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides in-depth protocols and field-proven insights for the successful Suzuki-Miyaura coupling of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine with various aryl and heteroaryl boronic acids and their derivatives.

Reaction Principle and Mechanistic Considerations

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organic halide (in this case, 5-Bromo-THN) and an organoboron species, catalyzed by a palladium complex.[2][4] The process operates through a well-established catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the 5-Bromo-THN substrate. This forms a Pd(II) intermediate.[2] For aryl bromides, this step is generally faster than the rate-determining step of the overall reaction.[3]

  • Transmetalation: This crucial step involves the transfer of the organic group from the boron atom to the palladium center. The process requires activation of the organoboron species by a base.[5] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl/heteroaryl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: In the final step, the two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the desired 5-aryl-THN product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Product Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L₂-Br OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar-Pd(II)L₂-Ar' Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0  Regeneration Product 5-Aryl-THN (Ar-Ar') RedElim->Product ArBr 5-Bromo-THN (Ar-Br) ArBr->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Activates Boron Experimental_Workflow start Start setup Reaction Setup (Vial, Reagents, Solvent) start->setup degas Degas System (Inert Atmosphere) setup->degas heat Heat & Stir (Monitor by TLC/LC-MS) degas->heat workup Aqueous Workup (Dilute, Extract) heat->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end End analyze->end

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

General Protocol
  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (1-5 mol%) and ligand (if not using a precatalyst).

  • Solvent Addition: Add the chosen solvent system (e.g., dioxane/water 4:1) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Degassing: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using a freeze-pump-thaw cycle.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Table 1: Recommended Starting Conditions
Parameter Condition A (Robust Start) Condition B (For Challenging Substrates) Condition C (Alternative)
Substrate 5-Bromo-THN (1.0 equiv)5-Bromo-THN (1.0 equiv)5-Bromo-THN (1.0 equiv)
Boron Reagent Arylboronic Acid (1.3 equiv)Arylboronic Pinacol Ester (1.2 equiv)Arylboronic Acid (1.5 equiv)
Catalyst Pd(dppf)Cl₂ (3 mol%)XPhos Pd G3 (2 mol%)Pd(OAc)₂ (2 mol%) / PCy₃ (4 mol%)
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Dioxane / H₂O (4:1)2-MeTHF / H₂O (9:1)DME / H₂O (5:1)
Temperature 90 °C100 °C85 °C

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Catalyst Poisoning/Inactivity: Nitrogen on the THN ring is inhibiting the Pd catalyst. [6][7]• Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).<[6][8]br>• Use a well-defined precatalyst (e.g., XPhos Pd G3).• Increase catalyst loading to 3-5 mol%.
Ineffective Base: The base is not strong enough or soluble enough to promote transmetalation. [6]• Switch to a stronger base like K₃PO₄ or Cs₂CO₃.<[6]br>• Ensure the base is finely powdered for better solubility/reactivity.
Protodeboronation: The boronic acid is decomposing before it can couple. [6][8]• Use a more stable boronic acid derivative (pinacol ester, MIDA boronate, or trifluoroborate).<[3][6]br>• Use anhydrous conditions with a suitable base (e.g., K₃PO₄ in dry solvent). [8]
Poor Solubility: Reactants are not fully dissolved in the solvent system. [6]• Screen alternative solvents (e.g., DME, Toluene, DMF).<[6][8]br>• Increase the reaction temperature if thermally stable.
Significant Side Products Homocoupling of Boronic Acid: Caused by the presence of oxygen. [8]• Ensure thorough degassing of all solvents (including water) and the reaction vessel. Maintain a positive pressure of inert gas. [8]
Protodeborylation of Product: The newly formed C-C bond is cleaved under harsh conditions.• Lower the reaction temperature or shorten the reaction time.• Use a milder base.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. [Table]. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...[Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists.[Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.[Link]

  • Reddit. (2023). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • van Dijk, L., et al. (2021). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. Nature Portfolio Chemistry Community. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation.[Link]

  • Kassel, D. B., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. [Link]

  • Kumar, M., et al. (2015). Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. RSC Publishing. [Link]

  • Semantic Scholar. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation.[Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Bioorganic & Medicinal Chemistry, 19(2), 761-778. [Link]

  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13492. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[Link]

  • Ariafard, A., et al. (2017). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 191, 469-485. [Link]

Sources

functionalization of the bromine position in 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Abstract

The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its unique three-dimensional structure and its presence in numerous biologically active compounds.[1] The strategic functionalization of this core is paramount for developing novel therapeutic agents. This document provides an in-depth guide for researchers on the chemical modification of the C5 bromine position of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. We will explore the causality behind method selection and provide detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Strategic Importance of the Tetrahydro-1,8-naphthyridine Core

The tetrahydro-1,8-naphthyridine skeleton offers a rigid, yet non-planar, framework that can project substituents into specific vectors in three-dimensional space. This is highly advantageous for optimizing interactions with biological targets, such as enzyme active sites or protein-protein interfaces. The bromine atom at the 5-position serves as a versatile synthetic handle, a "linchpin" for introducing molecular diversity through modern cross-coupling chemistry. The C-Br bond's reactivity is intermediate between that of more reactive iodides and less reactive chlorides, offering a good balance of stability and reactivity for a wide range of transformations.[2][3]

Palladium-Catalyzed Cross-Coupling: The Chemist's Toolkit

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are the premier methods for functionalizing the C5-bromo position of our target scaffold.[4] The choice of reaction depends on the desired bond construction:

  • Suzuki-Miyaura Coupling: For C-C bond formation (biaryls, alkyl-aryls).

  • Buchwald-Hartwig Amination: For C-N bond formation (arylamines).

  • Sonogashira Coupling: For C-C triple bond formation (arylalkynes).

The general workflow for these reactions is highly conserved, making them amenable to parallel synthesis and library generation.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Naphthyridine Substrate - Coupling Partner - Catalyst & Ligand - Base setup Assemble under Inert Gas (Argon or Nitrogen) prep_reagents->setup prep_glass Oven-Dry Glassware (Schlenk Flask) prep_glass->setup prep_solvent Degas Solvent (e.g., Freeze-Pump-Thaw) prep_solvent->setup addition Add Solvent & Reagents setup->addition heating Heat to Desired Temp. (Oil Bath) addition->heating monitor Monitor Progress (TLC, LC-MS) heating->monitor quench Cool & Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Purify via Column Chromatography extract->purify analyze Characterize Product (NMR, HRMS) purify->analyze

Caption: A generalized workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures prevalent in pharmaceuticals.[3] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester.

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical for success. The base activates the boronic acid, facilitating the key transmetalation step. Modern bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd R-Br Transmetal Transmetalation Intermediate OxAdd->Transmetal [R'-B(OR)₂(Base)]⁻ RedElim Reductive Elimination Complex Transmetal->RedElim Byproduct X-B(OR)₂ Transmetal->Byproduct - Br⁻ RedElim->Pd0 R-R' Product_out ArBr R-Br Boronic R'-B(OR)₂ Boronic->Transmetal + Base Base Base Product R-R' BaseH Base-H⁺ ArBr_in Boronic_in

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

This protocol describes a general procedure that serves as a robust starting point for coupling with various arylboronic acids.

Materials:

Reagent M.W. Amount (mmol) Mass/Volume Equivalents
5-Bromo-TH-1,8-naphthyridine 227.10 0.5 113.5 mg 1.0
Arylboronic Acid - 0.6 - 1.2
Pd(PPh₃)₄ 1155.56 0.025 28.9 mg 0.05
K₂CO₃ (anhydrous) 138.21 1.5 207.3 mg 3.0
1,4-Dioxane - - 4 mL -

| Water | - | - | 1 mL | - |

Procedure:

  • To an oven-dried Schlenk flask, add 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a rubber septum. Evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe. The use of a dioxane/water mixture is common as it aids in dissolving both the organic substrate and the inorganic base.[5]

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is notoriously difficult via classical methods.[6][7] This reaction has become indispensable for synthesizing aryl amines, which are key components of many pharmaceuticals.[8]

Mechanistic Rationale

The success of this reaction hinges on the ligand coordinated to the palladium center. First-generation catalysts were limited in scope, but the development of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, t-BuXPhos) by the Buchwald group and others has enabled the coupling of a vast array of amines and aryl halides under mild conditions.[6][9] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine or the intermediate palladium-amine complex.

G Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(Br) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR₂ Deprotonation Amido Complex L-Pd(II)(Ar)(NR₂) AmineCoord->Deprotonation + Base - Base-H⁺Br⁻ Deprotonation->Pd0 Reductive Elimination Ar-NR₂

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Protocol: Buchwald-Hartwig Amination of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

This protocol uses a modern, highly active catalyst system for coupling with a primary or secondary amine.

Materials:

Reagent M.W. Amount (mmol) Mass/Volume Equivalents
5-Bromo-TH-1,8-naphthyridine 227.10 0.5 113.5 mg 1.0
Amine (R¹R²NH) - 0.6 - 1.2
Pd₂(dba)₃ 915.72 0.01 9.2 mg 0.02
XPhos 476.62 0.024 11.4 mg 0.048
NaOtBu 96.10 0.7 67.3 mg 1.4

| Toluene (anhydrous) | - | - | 5 mL | - |

Procedure:

  • Expertise Note: The combination of a palladium(0) source like Pd₂(dba)₃ and a specialized ligand like XPhos forms the active catalyst in situ. This is often more effective than using pre-formed catalysts for challenging substrates.

  • In a glovebox, add NaOtBu to an oven-dried Schlenk tube. Add the Pd₂(dba)₃ and XPhos.

  • Remove the tube from the glovebox, add the 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene, followed by the amine coupling partner via syringe.

  • Place the tube in a preheated oil bath at 100-110 °C and stir.

  • Monitor the reaction progress (typically 2-12 hours).

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and perform an aqueous work-up as described in the Suzuki protocol (Section 3.2, steps 7-8).

  • Purify the crude product by flash column chromatography.

  • Confirm the structure and purity via spectroscopic methods.

Sonogashira Coupling: Installing Alkyne Functionality

The Sonogashira coupling is the most reliable method for coupling terminal alkynes with aryl halides, creating conjugated enynes or arylalkynes.[10][11] This reaction is unique among the common cross-couplings as it typically employs a dual catalytic system of palladium and copper(I).[10]

Mechanistic Rationale

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. The copper cycle's role is to deprotonate the terminal alkyne and form a copper(I) acetylide species.[11] This species then undergoes transmetalation with the palladium complex. The use of an amine base (e.g., triethylamine or diisopropylamine) is crucial, as it serves both as a base and often as a solvent.

G Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(Br) Pd0->OxAdd Ar-Br RedElim L₂Pd(II)(Ar)(C≡CR') OxAdd->RedElim Transmetalation RedElim->Pd0 Ar-C≡CR' (Product) CuBr Cu(I)Br CuAcetylide Cu(I)-C≡CR' CuBr->CuAcetylide + H-C≡CR' - HBr CuAcetylide->OxAdd Transmetalation CuAcetylide->CuBr Regenerated

Caption: Interconnected Palladium and Copper cycles in Sonogashira coupling.

Protocol: Sonogashira Coupling of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

This protocol uses the classic Pd/CuI catalytic system.

Materials:

Reagent M.W. Amount (mmol) Mass/Volume Equivalents
5-Bromo-TH-1,8-naphthyridine 227.10 0.5 113.5 mg 1.0
Terminal Alkyne - 0.75 - 1.5
PdCl₂(PPh₃)₂ 701.90 0.015 10.5 mg 0.03
Copper(I) Iodide (CuI) 190.45 0.03 5.7 mg 0.06

| Triethylamine (TEA) | - | - | 5 mL | Solvent/Base |

Procedure:

  • Trustworthiness Note: It is critical to use anhydrous and anaerobic conditions to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction promoted by the copper catalyst in the presence of oxygen.[12]

  • To an oven-dried Schlenk flask, add 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed triethylamine via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary. The reactivity of aryl bromides is lower than iodides, so gentle heating may be required.[10]

  • Monitor the reaction progress (typically 1-6 hours). A thick precipitate of triethylammonium bromide will often form.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure arylalkyne product.

  • Confirm the structure and purity via spectroscopic methods.

Conclusion

The 5-bromo position of 1,2,3,4-tetrahydro-1,8-naphthyridine is a key site for introducing molecular complexity. By mastering the palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, researchers can access a vast chemical space of novel derivatives. The protocols and mechanistic insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to effectively leverage this versatile building block in their research endeavors. Careful attention to reaction conditions, particularly the choice of catalyst, ligand, base, and the maintenance of an inert atmosphere, is paramount to achieving high yields and reproducible results.

References

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]

  • ACS Publications. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl-functionalized benzo[de][10][13]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation.... New Journal of Chemistry. Retrieved from [Link]

  • PubMed. (2023). Synthesis of functionalized tetrahydrodibenzo[b,g][10][13]naphthyridin-1(2H)-ones.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • PubMed. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

Sources

Application Notes and Protocols for Orthogonal Protection of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction

5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure features two distinct nitrogen atoms: a secondary aliphatic amine (N1) within the tetrahydropyridine ring and a secondary aromatic amine (N8) of the anilino-type. The differential reactivity of these two nitrogens presents a significant challenge for regioselective functionalization. To unlock the full synthetic potential of this scaffold, a robust and orthogonal protecting group strategy is paramount. This allows for the selective modification of one nitrogen atom while the other remains masked, enabling the synthesis of complex derivatives with high precision.

This technical guide provides a comprehensive overview and detailed protocols for an orthogonal protecting group strategy for 5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. We will address the inherent differences in nucleophilicity between the N1 and N8 positions and leverage these differences to achieve selective protection. The proposed strategy employs the tert-butyloxycarbonyl (Boc) group for the more nucleophilic N1 position and the benzyloxycarbonyl (Cbz) group for the less nucleophilic N8 position. Crucially, this guide will also detail the sequential and selective deprotection of these groups under conditions that preserve the integrity of the bromo-substituent.

Mechanistic Rationale: Exploiting Differential Nucleophilicity

The successful implementation of an orthogonal protecting group strategy hinges on understanding the electronic and steric differences between the two nitrogen atoms of 5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

  • N1 (Pyrido Nitrogen): This nitrogen is part of a saturated heterocyclic ring, rendering it a secondary aliphatic amine. As such, it is significantly more nucleophilic and basic compared to its aromatic counterpart. This heightened reactivity allows for its selective protection under standard conditions.

  • N8 (Anilino Nitrogen): This nitrogen is directly attached to the pyridine ring, making it an anilino-type secondary amine. The lone pair of electrons on this nitrogen is delocalized into the aromatic system, substantially reducing its nucleophilicity and basicity. Consequently, its protection requires more tailored reaction conditions.

Our proposed strategy leverages this reactivity difference. We will first protect the more reactive N1 nitrogen with a Boc group. Subsequently, we will employ a pH-controlled reaction medium to achieve the selective protection of the less reactive N8 nitrogen with a Cbz group. This approach is based on the principle that the more basic aliphatic amine will be protonated and thus deactivated in a mildly acidic medium, allowing the protecting group to react selectively with the less basic aromatic amine.[1][2][3]

Figure 1: Workflow for the orthogonal protection and deprotection of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

Experimental Protocols

Protocol 1: Selective N1-Boc Protection

This protocol describes the protection of the more nucleophilic N1 nitrogen with the tert-butyloxycarbonyl (Boc) group.

Materials:

  • 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure N1-Boc-5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

Protocol 2: Selective N8-Cbz Protection

This protocol is adapted from the work of Perron et al. and describes the selective protection of the less nucleophilic N8 nitrogen in the presence of the N1-Boc protected intermediate.[1][2][3]

Materials:

  • N1-Boc-5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (from Protocol 1)

  • Benzyl chloroformate (Cbz-Cl)

  • 1,4-Dioxane

  • 10% Aqueous acetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N1-Boc-5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous acetic acid.

  • Adjust the pH of the solution to approximately 4.5 by the careful addition of a saturated aqueous solution of NaHCO₃ or solid NaHCO₃.

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the fully protected N1-Boc, N8-Cbz-5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

Orthogonal Deprotection Strategies

The choice of deprotection sequence depends on the desired synthetic outcome. The Boc and Cbz groups can be removed selectively under distinct conditions.

Protocol 3A: Selective Deprotection of the N1-Boc Group

The Boc group is labile to acidic conditions, while the Cbz group is generally stable.

Materials:

  • N1-Boc, N8-Cbz-5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the diprotected compound (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary to afford N8-Cbz-5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

Protocol 3B: Selective Deprotection of the N8-Cbz Group (Non-Hydrogenolysis)

Standard catalytic hydrogenolysis for Cbz removal is often incompatible with aryl bromides due to potential dehalogenation. Therefore, an acid-mediated deprotection is recommended.[4]

Materials:

  • N1-Boc, N8-Cbz-5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

  • Hydrobromic acid in acetic acid (e.g., 33% HBr/AcOH)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the diprotected compound (1.0 eq) in glacial acetic acid.

  • Add a solution of HBr in acetic acid (excess) at room temperature.

  • Stir the mixture for 2-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, precipitate the product by the addition of diethyl ether.

  • Collect the solid by filtration and wash with diethyl ether.

  • To obtain the free base, dissolve the solid in water and basify with a saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the organic layer and concentrate to yield N1-Boc-5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

Data Summary

Step Protecting Group Reagents Key Conditions Selectivity Deprotection
1 N1-BocBoc₂O, TEAStandard basic conditionsHigh for N1Acidic (TFA)
2 N8-CbzCbz-ClpH 4.5 (aq. AcOH/Dioxane)High for N8HBr/AcOH

graph "Orthogonal_Deprotection_Logic" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

A [label="N1-Boc, N8-Cbz\nProtected", fillcolor="#FFFFFF"]; B [label="N8-Cbz Protected", fillcolor="#FFFFFF"]; C [label="N1-Boc Protected", fillcolor="#FFFFFF"]; D [label="Fully Deprotected", fillcolor="#FFFFFF"];

A -> B [label="TFA, DCM", color="#EA4335"]; A -> C [label="HBr/AcOH", color="#EA4335"]; B -> D [label="HBr/AcOH", color="#EA4335"]; C -> D [label="TFA, DCM", color="#EA4335"]; }

Figure 2: Orthogonal deprotection pathways for the N1-Boc, N8-Cbz protected intermediate.

Conclusion

The presented orthogonal protecting group strategy provides a reliable and regioselective method for the synthesis of differentially functionalized 5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives. The selective protection of the more nucleophilic N1 nitrogen with a Boc group, followed by the pH-controlled protection of the less nucleophilic N8 nitrogen with a Cbz group, offers a clear and efficient pathway to the diprotected intermediate. Subsequent selective deprotection can be achieved under acidic conditions that are compatible with the bromo-substituent, thereby avoiding undesirable side reactions. These detailed protocols should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of this important heterocyclic scaffold.

References

  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Semantic Scholar. [Link]

  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. ResearchGate. [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

Sources

deprotection of N-Boc-5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine via N-Boc Deprotection

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of tert-butyl 1-yl-5-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (N-Boc-5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine). The protocols and insights contained herein are designed to ensure procedural robustness, high yield, and purity of the target compound, a valuable heterocyclic scaffold in medicinal chemistry.

Introduction: The Strategic Importance of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of primary and secondary amines. Its widespread use stems from its stability under a variety of reaction conditions and its clean, efficient removal under acidic conditions.[1] The deprotection step is often a critical juncture in a synthetic sequence, leading to a versatile amine intermediate ready for further functionalization.

The target molecule, 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, represents a class of heterocyclic structures that are of significant interest in drug discovery programs, often serving as key fragments in the development of novel therapeutics.[2][3][4] This guide presents two field-proven, reliable protocols for the acidic removal of the N-Boc group from its protected precursor, detailing the underlying mechanisms, procedural nuances, and troubleshooting strategies.

The Chemistry of Acid-Mediated Boc Cleavage

The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds through a well-understood E1 elimination mechanism.[5][6] The sequence is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrogen Chloride (HCl). This protonation enhances the electrophilicity of the carbonyl carbon and weakens the C-O bond.

The subsequent and rate-determining step involves the loss of a stable tertiary carbocation, the tert-butyl cation, to form a carbamic acid intermediate.[6] This carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine.[5] In the acidic medium, the newly formed amine is immediately protonated to form its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

The tert-butyl cation generated can be quenched by trapping agents, deprotonate to form isobutylene gas, or potentially alkylate nucleophilic residues in the substrate, although this is less common for this type of reaction.[5][7]

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbamic Acid cluster_2 Step 3: Decarboxylation & Protonation Boc_Amine N-Boc Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc H⁺ (from TFA or HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - t-Butyl Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ Amine_Salt Amine Salt (Product) Free_Amine->Amine_Salt H⁺

Caption: General mechanism of acid-catalyzed Boc deprotection.

Comparative Analysis of Deprotection Protocols

Two primary reagents are recommended for this transformation: Trifluoroacetic Acid (TFA) and 4M Hydrogen Chloride (HCl) in 1,4-dioxane. The choice between them often depends on the desired final product form and downstream applications.

ParameterProtocol A: TFA / DCMProtocol B: 4M HCl in Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol (MeOH)
Reaction Time Typically 1-3 hoursTypically 0.5-2 hours
Product Form Trifluoroacetate salt (often oily)Hydrochloride salt (often a crystalline solid)
Work-up Requires evaporation of excess TFA and often a basic wash to yield the free base.Simple evaporation of solvent yields the HCl salt directly.
Advantages Potent, fast reaction times.[8]Product is often a free-flowing solid, easy to handle and purify.[9][10][11]
Disadvantages TFA salts can be difficult to handle (oily).[11] Excess TFA is corrosive and requires care.Dioxane is a suspected carcinogen and should be handled with appropriate care.[12]

Experimental Protocols

Safety Precaution: These protocols involve strong acids and organic solvents. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol A: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is highly effective and typically proceeds to completion rapidly. The final product after work-up is the free amine.

Materials and Reagents:

  • N-Boc-5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-Boc-5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-20 eq, or a 20-50% v/v solution of TFA in DCM) to the stirring solution.[8][13]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The evolution of CO₂ gas may be observed.[5]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., 10% Methanol in DCM). The product spot should have a significantly lower Rf than the starting material. Visualize with UV light and by staining with a ninhydrin solution, which will stain the product (a secondary amine) yellow-orange.[13][14]

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[15] Co-evaporation with toluene (2-3 times) can help remove residual TFA.

  • Basic Work-up: Dissolve the resulting residue in DCM. Carefully add saturated NaHCO₃ solution to neutralize any remaining acid (caution: CO₂ evolution).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine as a free base.

Protocol B: Deprotection using 4M HCl in 1,4-Dioxane

This protocol is ideal when the hydrochloride salt of the product is desired, as it is often a stable, crystalline solid that is easier to handle than the free base or the TFA salt.[11]

Materials and Reagents:

  • N-Boc-5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

  • 4M solution of HCl in 1,4-Dioxane

  • Methanol (optional, to aid solubility)

  • Diethyl ether (for precipitation)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Rotary evaporator and vacuum filtration apparatus

Procedure:

  • Dissolution: Dissolve the N-Boc-5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq) in a minimal amount of a suitable solvent like DCM or Methanol, or directly in the HCl/Dioxane solution if solubility permits.

  • Acid Addition: Add the 4M HCl in 1,4-Dioxane solution (10-20 eq of HCl) to the substrate.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.[9][10] In many cases, the deprotected hydrochloride salt may precipitate out of the solution during the reaction.

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol A.

  • Isolation: Upon completion, there are two common isolation methods:

    • Direct Evaporation: Remove the solvent in vacuo. The resulting solid is the desired hydrochloride salt.

    • Precipitation: Add an anti-solvent, such as diethyl ether, to the reaction mixture to induce precipitation of the product salt. Collect the solid by vacuum filtration, wash with a small amount of diethyl ether, and dry under vacuum.

  • Final Product: The resulting solid is 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine hydrochloride. It can often be used in the next step without further purification.

Experimental_Workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dissolve N-Boc Substrate in Anhydrous Solvent Cool Cool to 0 °C (Ice Bath) Start->Cool Add_Acid Slowly Add Acid (TFA or HCl/Dioxane) Cool->Add_Acid Stir Stir at RT (0.5-3h) Add_Acid->Stir Monitor Monitor by TLC Stir->Monitor Evaporate Concentrate in vacuo Monitor->Evaporate Reaction Complete Protocol_A Protocol A (TFA) Basic Work-up (NaHCO₃) Extract & Dry Evaporate->Protocol_A Protocol_B Protocol B (HCl) Precipitate with Ether or Direct Evaporation Evaporate->Protocol_B Final_FreeBase Final Product: Free Base Protocol_A->Final_FreeBase Final_HCl_Salt Final Product: Hydrochloride Salt Protocol_B->Final_HCl_Salt

Caption: A generalized workflow for the deprotection process.

Troubleshooting and Field Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material after the recommended time, additional acid can be added, or the reaction temperature can be gently increased (e.g., to 40 °C). Ensure reagents, especially the solvent, are anhydrous, as water can inhibit the reaction.

  • Oily Product with TFA: Trifluoroacetate salts are notoriously difficult to solidify. If the free base is required, ensure the basic work-up is thorough to remove all TFA. If the salt is needed for the next step, co-evaporation with a non-polar solvent like toluene or hexanes can sometimes help produce a more manageable foam or solid.

  • Product Solubility Issues: The resulting amine salt may have different solubility properties than the protected starting material. If the product crashes out of solution during the reaction, this is often a good sign of both reaction completion and high purity.

  • Monitoring by TLC: When spotting the reaction mixture on a TLC plate, residual acid can cause streaking. It is sometimes helpful to "pre-spot" the plate with a drop of triethylamine before spotting the reaction mixture to neutralize the acid on the plate, leading to cleaner spots.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona Research. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Specific solvent issues with BOC deprotection. CHEM21. [Link]

  • How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. ResearchGate. [Link]

  • TFA Deprotection. Scribd. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Zartman, C. B., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry, 69(23), 7874-7880. [Link]

  • Boc De-protection : r/Chempros. Reddit. [Link]

  • Zartman, C. B., et al. (2004). Methods for the Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine Fragments for alphaVbeta3 Integrin Antagonists. PubMed. [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine serves as a critical synthetic intermediate, where the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The purity of this building block is paramount; trace impurities can lead to complex side reactions, reduced yields in subsequent steps, and difficulties in the purification of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the purification of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine from a crude reaction mixture, emphasizing the rationale behind each step to ensure reproducible, high-purity outcomes.

Pre-Purification Analysis: Identifying Potential Impurities

A successful purification strategy begins with a thorough understanding of the potential impurities in the crude product. The nature of these impurities is dictated by the synthetic route employed. For instance, in a typical Friedländer-type synthesis or subsequent bromination, common contaminants may include:

  • Unreacted Starting Materials: Residual aminopyridine or ketone precursors.[3]

  • Isomeric Byproducts: Regioisomers that may form depending on the symmetry of the reactants.[3]

  • Poly-brominated Species: Over-bromination can lead to di- or tri-brominated naphthyridine derivatives.[4]

  • Reaction Intermediates: Incompletely cyclized or reduced intermediates.

  • Degradation Products: The heterocyclic core can be sensitive to harsh reaction conditions.

A preliminary Thin-Layer Chromatography (TLC) analysis is an indispensable first step to visualize the complexity of the crude mixture and guide the selection of an appropriate purification methodology.

Strategic Purification Workflow

The purification of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is typically approached with a multi-step process that leverages the compound's physicochemical properties. A general workflow involves an initial extractive workup followed by column chromatography and an optional final recrystallization for achieving the highest purity.

G cluster_0 Crude Reaction Mixture cluster_1 Initial Purification cluster_2 Primary Purification cluster_3 Final Polishing cluster_4 Final Product Crude Crude Product Extraction Liquid-Liquid Extraction Crude->Extraction Removes acidic/basic and water-soluble impurities Chromatography Silica Gel Column Chromatography Extraction->Chromatography Separates by polarity Recrystallization Recrystallization Chromatography->Recrystallization Removes trace impurities, enhances crystallinity Pure High-Purity Product (>98%) Recrystallization->Pure

Caption: General workflow for the purification of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

Detailed Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

Principle: This technique exploits the basic nature of the tetrahydro-1,8-naphthyridine nitrogen atoms. The target compound can be protonated and moved into an aqueous acidic phase, leaving non-basic organic impurities behind in the organic phase. Subsequent basification of the aqueous phase deprotonates the target compound, allowing it to be re-extracted into a fresh organic phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 50 mL per 100 mL of organic phase). Combine the aqueous acidic layers.

    • Rationale: The basic nitrogen atoms of the target compound are protonated, forming a water-soluble salt that partitions into the aqueous layer. Neutral organic impurities remain in the original organic layer, which is now discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10.

    • Rationale: This deprotonates the ammonium salt, regenerating the free-base form of the target compound, which is typically insoluble in water and may precipitate.

  • Back-Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., DCM or EtOAc) (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

Protocol 2: Flash Column Chromatography

Principle: Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[5] Less polar compounds travel through the column faster, while more polar compounds are retained longer.

Step-by-Step Protocol:

  • TLC Optimization: Before running the column, determine the optimal eluent system using TLC. The goal is to find a solvent mixture where the target compound has a Retention Factor (Rf) of approximately 0.2-0.3.[5] This provides the best separation from impurities.

    Solvent System (v/v) Typical Rf Range Notes
    Hexanes:Ethyl Acetate (e.g., 7:3 to 1:1)0.2 - 0.4A good starting point for many nitrogen-containing heterocycles. Adjust ratio as needed.[6]
    Dichloromethane:Methanol (e.g., 98:2 to 95:5)0.2 - 0.4Useful for more polar compounds. A small amount of triethylamine (~0.5%) can be added to reduce tailing on the silica gel.
  • Column Preparation (Slurry Method):

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, mix silica gel (230-400 mesh) with the chosen eluent to form a homogenous slurry.

    • Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.

    • Allow the silica to settle, then drain the excess solvent until the solvent level is just above the silica bed. Add a final layer of sand on top.[5]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product from the extraction step in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the prepared column.

    • Rationale: Dry loading prevents dissolution issues at the top of the column and often results in sharper bands and better separation compared to wet loading.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure (using air or nitrogen) to maintain a steady flow rate.

    • Collect fractions in test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp (254 nm).

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

G prep Column Preparation Slurry pack silica gel in eluent Add protective sand layer load Sample Loading Adsorb crude product onto silica (Dry Loading) Add sample to top of column prep->load elute Elution Add mobile phase Apply gentle pressure Collect fractions load->elute analyze Analysis Spot fractions on TLC plate Visualize under UV light Combine pure fractions elute->analyze isolate Isolation Evaporate solvent from combined fractions analyze->isolate

Caption: Step-wise workflow for purification by flash column chromatography.

Protocol 3: Recrystallization

Principle: This is a powerful technique for final purification, based on the principle that the solubility of a compound in a solvent increases with temperature.[7] An impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound selectively crystallizes out, leaving impurities behind in the solution.[8]

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[4] For brominated naphthyridines, suitable solvent systems can include ethanol/water, or ethyl acetate/hexanes.[6][9] Test small batches to find the optimal solvent or solvent pair.

  • Dissolution: Place the solid from the chromatography step into an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using an excess.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate, which promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a crystalline solid.

Characterization and Quality Control

After purification, it is essential to confirm the identity and assess the purity of the final product. Standard analytical techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[10]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • HPLC/UPLC: To quantify the purity with high precision.

Troubleshooting

Problem Possible Cause Solution
Column Chromatography: Poor separationInappropriate eluent systemRe-optimize the solvent system using TLC to achieve an Rf of 0.2-0.3.
Column Chromatography: Tailing of spots on TLCCompound is too acidic/basic for silicaAdd a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds).
Recrystallization: Product "oils out" instead of crystallizingSolution is supersaturated, or melting point is below the solvent's boiling pointRe-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly.
Recrystallization: No crystals form upon coolingSolution is too dilute, or supersaturation has not been overcomeTry scratching the inside of the flask with a glass rod to induce nucleation. If that fails, evaporate some solvent and re-cool.

References

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
  • Green Chemistry (RSC Publishing). (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2023, January 10). (PDF) Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. Retrieved from [Link]

  • National Genomics Data Center (CNCB-NGDC). (n.d.). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Retrieved from [Link]

  • PubMed. (n.d.). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 antagonists. Retrieved from [Link]

  • PMC - NIH. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine. Retrieved from [Link]

  • Who we serve. (2021, January 7). A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium- C. Retrieved from [Link]

  • University of Groningen. (n.d.). Molecular machines Sheng, Jinyu. Retrieved from [Link]

  • (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
  • PubChemLite. (n.d.). 5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride. Retrieved from [Link]

  • (n.d.). 5-bromo-1, 2, 3, 4-tetrahydro-1, 7-naphthyridine, min 97%, 100 mg. Retrieved from [Link]

  • Beilstein Journals. (n.d.). BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Retrieved from [Link]

  • (n.d.). THE NAPHTHYRIDINES. Retrieved from [Link]

  • ACS Publications. (n.d.). Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides. Retrieved from [Link]

  • YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]

  • (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]

  • Grafiati. (2025, June 5). Journal articles: '8-naphthyridines'. Retrieved from [Link]

  • Labinsights. (2024, April 29). Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Advances in the Chemistry of Naphthyridines. Retrieved from [Link]

  • PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving the yield of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide designed for chemistry professionals engaged in the synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. As Senior Application Scientists, our goal is to move beyond simple protocols and provide a framework for rational optimization and systematic troubleshooting. This document is built on established chemical principles and field experience to empower researchers to overcome common synthetic hurdles and significantly improve reaction yields.

Core Synthesis & Mechanistic Overview

The synthesis of the 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine core is typically achieved via the cyclization of a functionalized pyridine precursor. A robust and adaptable method involves the N-alkylation of 2-amino-3-bromopyridine with a suitable 3-carbon electrophile, followed by an intramolecular cyclization. The most common strategies involve reactions like the Doebner-von Miller or Skraup reaction, or direct annulation with 1,3-dihalopropanes.

The general workflow for this synthesis, which forms the basis of our troubleshooting guide, is outlined below.

G cluster_0 Phase 1: Reagent Preparation & Reaction Setup cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Workup & Purification A Starting Material (2-Amino-3-bromopyridine) B Reaction with 1,3-Dihalopropane A->B Step 1 C Addition of Base & Solvent B->C Step 2 D Heating under Inert Atmosphere C->D E In-Process Control (TLC/LC-MS) D->E Monitoring F Aqueous Workup & Extraction E->F Reaction Complete G Column Chromatography F->G H Final Product G->H

Caption: General workflow for the synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

Troubleshooting Guide: A-Q&A Approach

This section addresses the most frequently encountered issues during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.

Question 1: My reaction shows very low conversion of the starting material (2-amino-3-bromopyridine) even after prolonged reaction time. What are the likely causes?

Answer: This is a common issue often related to insufficient reactivity. Let's break down the primary suspects:

  • Cause A: Inadequate Base Strength or Solubility: The initial N-alkylation and subsequent intramolecular cyclization (an SNAr-type reaction) require a suitable base to deprotonate the amine and facilitate the ring closure. If the base is too weak or poorly soluble in your solvent, the reaction will stall.

    • Solution:

      • Switch to a Stronger Base: If you are using a mild base like potassium carbonate (K₂CO₃), consider switching to cesium carbonate (Cs₂CO₃), which is known to accelerate such cyclizations due to its higher solubility and the "cesium effect." Sodium hydride (NaH) is an even stronger, non-nucleophilic base that can be effective, but requires strictly anhydrous conditions.

      • Improve Solubility: Consider using a phase-transfer catalyst (e.g., TBAB) if you are using an inorganic base in an organic solvent. Alternatively, switch to a more polar, aprotic solvent like DMF or NMP, which can better solvate the base.

  • Cause B: Low Reaction Temperature: Many intramolecular cyclizations have a significant activation energy barrier. Room temperature is often insufficient to drive the reaction to completion.

    • Solution: Increase the reaction temperature incrementally. A good starting point is 80 °C, and it can be raised to 100-120 °C in high-boiling solvents like DMF or DMSO. Always monitor for potential decomposition at higher temperatures.

  • Cause C: Poor Quality of Reagents: The starting amine can degrade over time, and 1,3-dihalopropanes can contain inhibitors or hydrolysis byproducts.

    • Solution: Ensure the 2-amino-3-bromopyridine is pure; if necessary, recrystallize it.[1] Use freshly opened or distilled 1,3-dibromo or 1,3-dichloropropane.

Question 2: My TLC/LC-MS shows the formation of multiple products, and my desired product is not the major spot. How can I improve selectivity?

Answer: The formation of multiple byproducts points towards competing reaction pathways. The key is to favor the intramolecular cyclization over intermolecular side reactions.

  • Cause A: Intermolecular Reactions: At high concentrations, two molecules of 2-amino-3-bromopyridine can react with one molecule of 1,3-dihalopropane, leading to dimerized or polymeric byproducts.

    • Solution: Apply High-Dilution Conditions: By significantly increasing the solvent volume, you decrease the probability of molecules colliding with each other, thereby favoring the intramolecular pathway. A slow, controlled addition of the dihalide to the reaction mixture using a syringe pump can further enhance this effect.

  • Cause B: Formation of Isomers or Over-alkylation: While less common for this specific substrate, it's possible that reaction conditions could promote rearrangement or that the newly formed secondary amine in the product could undergo further alkylation.

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the dihalopropane, but avoid a large excess which could lead to side reactions.

      • Lower Temperature: Sometimes, running the reaction at a lower temperature for a longer time can improve selectivity by favoring the thermodynamically more stable product.

The following decision tree can help diagnose issues based on in-process controls.

G cluster_outcomes cluster_solutions Start Run TLC/LC-MS after 4-6 hours at 80°C Outcome1 >80% Conversion Clean product spot Start->Outcome1 Good Outcome2 Low Conversion Main spot is Starting Material Start->Outcome2 Bad Outcome3 Complex Mixture Multiple new spots Start->Outcome3 Bad Sol1 Continue monitoring until completion. Proceed to workup. Outcome1->Sol1 Sol2 Issue: Reactivity 1. Increase Temp to 100°C 2. Switch to stronger base (Cs₂CO₃) 3. Check reagent quality Outcome2->Sol2 Sol3 Issue: Selectivity 1. Restart under high dilution 2. Check stoichiometry 3. Use syringe pump for addition Outcome3->Sol3

Sources

Navigating the Synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, a valuable scaffold in medicinal chemistry, can present significant challenges, often leading to frustratingly low yields. This technical support guide, designed for researchers and drug development professionals, provides a comprehensive troubleshooting framework in a question-and-answer format. Drawing upon established synthetic strategies and anticipating common experimental pitfalls, this guide aims to empower you to diagnose and resolve issues encountered during the synthesis, ultimately improving the efficiency and success of your experimental work.

Section 1: Troubleshooting the Synthesis of the 1,8-Naphthyridine Core

The journey to 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine typically begins with the construction of the aromatic 1,8-naphthyridine ring system. The Friedländer synthesis is a cornerstone method for this purpose, but it is not without its complications.

Question 1: My Friedländer synthesis of the 1,8-naphthyridine precursor is resulting in a very low yield. What are the likely causes and how can I optimize the reaction?

Low yields in the Friedländer condensation are a frequent issue and can often be traced back to several key factors:

  • Sub-optimal Reaction Conditions: The traditional acid or base-catalyzed Friedländer reaction can be harsh and may not be suitable for all substrates.[1]

    • Troubleshooting: Consider exploring milder and more efficient catalytic systems. Ionic liquids have been shown to be effective catalysts and solvents for the Friedländer reaction, offering a greener alternative with improved yields.[2] Greener methods employing water as a solvent have also been successfully developed and can lead to high yields.[3][4]

  • Poor Reactivity of Starting Materials: The reactivity of both the 2-aminopyridine derivative and the carbonyl compound is crucial.

    • Troubleshooting: Ensure the purity of your starting materials. For less reactive carbonyl compounds, consider using a more active catalyst or increasing the reaction temperature. However, be mindful of potential side reactions at higher temperatures.

  • Side Reactions and Product Decomposition: The formation of side products or decomposition of the desired naphthyridine under the reaction conditions can significantly reduce the yield.

    • Troubleshooting: Monitor the reaction closely by TLC or LC-MS to identify the formation of byproducts. If decomposition is observed, consider lowering the reaction temperature or using a milder catalyst. Purification of the crude product by column chromatography is often necessary to remove impurities.[2]

Parameter Conventional Method Alternative/Optimized Method Key Considerations
Catalyst Strong Acid (e.g., H₂SO₄) or Base (e.g., KOH)Ionic Liquids, Water, Lewis AcidsMilder catalysts can improve functional group tolerance and reduce side reactions.[2][3]
Solvent High-boiling organic solventsWater, Ionic LiquidsGreener solvent choices can simplify work-up and improve the overall environmental impact of the synthesis.[4]
Temperature Often high (e.g., >150 °C)Can often be lowered with optimized catalysisLower temperatures can minimize byproduct formation.

Section 2: The Critical Bromination Step - Achieving Regioselectivity

Introducing a bromine atom at the C5 position of the 1,8-naphthyridine ring is a critical and often challenging step. Direct bromination can lead to a mixture of isomers, making the isolation of the desired product difficult and reducing the overall yield.

Question 2: I am struggling with the regioselectivity of the bromination of 1,8-naphthyridine. How can I selectively introduce the bromine at the C5 position?

Achieving C5 selectivity is paramount for a successful synthesis. Direct bromination of the unsubstituted 1,8-naphthyridine ring is often unselective. A more strategic approach is required:

  • Directing Group Strategy: The use of a directing group on the 1,8-naphthyridine ring can effectively control the position of bromination. For instance, the introduction of an amino group at the C8 position can direct the electrophilic bromination to the C5 position.[5][6]

    • Workflow:

      • Introduce a suitable directing group (e.g., an amino or a modifiable group) at a position that electronically favors C5 bromination.

      • Perform the bromination reaction using a suitable brominating agent (e.g., NBS, Br₂).

      • Remove the directing group in a subsequent step if necessary.

DOT Diagram: Directed Bromination Strategy

directed_bromination Start 1,8-Naphthyridine Precursor DG_Intro Introduce Directing Group (e.g., at C8) Start->DG_Intro Bromination Regioselective Bromination at C5 DG_Intro->Bromination DG_Removal Remove Directing Group Bromination->DG_Removal Product 5-Bromo-1,8-Naphthyridine DG_Removal->Product

Caption: Workflow for regioselective C5 bromination.

  • Precursor-Based Synthesis: An alternative to direct bromination is to start with a pre-functionalized precursor that already contains a substituent at the desired C5 position, which can later be converted to a bromine atom.

Question 3: My bromination reaction is producing multiple products, leading to a complex mixture that is difficult to purify. What are the likely side products and how can I minimize their formation?

The formation of multiple brominated products is a common issue.

  • Over-bromination: The 1,8-naphthyridine ring is susceptible to further bromination, leading to di- or tri-brominated species.

    • Troubleshooting: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is often recommended. Monitor the reaction progress closely and stop it once the starting material is consumed to prevent further reaction.

  • Formation of Constitutional Isomers: Depending on the reaction conditions and the directing group used, other isomers (e.g., 3-bromo, 7-bromo) can be formed.

    • Troubleshooting: Optimization of the directing group and the reaction conditions (solvent, temperature, and brominating agent) is crucial for maximizing the yield of the desired 5-bromo isomer.

Purification of Bromo-isomers: The separation of constitutional isomers can be challenging due to their similar polarities.

  • Recommended Technique: Careful column chromatography on silica gel is typically the most effective method for separating these isomers. The choice of eluent system is critical and may require extensive screening. High-performance liquid chromatography (HPLC) can also be a valuable tool for both analysis and purification.[7]

Section 3: Selective Reduction of the Brominated Naphthyridine

The final key transformation is the selective reduction of one of the pyridine rings in 5-bromo-1,8-naphthyridine to yield the target 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. This step is fraught with the potential for undesired side reactions, most notably dehalogenation.

Question 4: I am attempting to reduce 5-bromo-1,8-naphthyridine, but I am observing significant dehalogenation (loss of bromine). How can I selectively reduce the pyridine ring while preserving the C-Br bond?

Hydrodehalogenation is a common side reaction during the catalytic hydrogenation of halogenated heterocycles.[2] The choice of catalyst and reaction conditions is critical to minimize this unwanted reaction.

  • Catalyst Selection:

    • Palladium-based catalysts (e.g., Pd/C) are commonly used for hydrogenations but are also known to be efficient for hydrodehalogenation.[2] Their use requires careful optimization to favor ring reduction over C-Br bond cleavage.

    • Ruthenium-based catalysts have been shown to offer different selectivity profiles in the hydrogenation of naphthyridine isomers and may be a better choice to avoid dehalogenation.[8]

    • Catalytic Transfer Hydrogenation: This method, using a hydrogen donor like formic acid or ammonium formate in the presence of a catalyst, can sometimes offer milder conditions and improved selectivity compared to catalytic hydrogenation with H₂ gas.[9]

DOT Diagram: Troubleshooting Dehalogenation

dehalogenation_troubleshooting cluster_solutions Potential Solutions Start Low Yield of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (Significant Dehalogenation) Catalyst Evaluate Catalyst (Pd/C is prone to dehalogenation) Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Solvent Screen Solvents Start->Solvent Purification Purification Strategy Start->Purification Sol1 Switch to a Ruthenium-based catalyst Catalyst->Sol1 Sol2 Attempt Catalytic Transfer Hydrogenation Catalyst->Sol2 Sol3 Lower H₂ pressure and/or temperature Conditions->Sol3 Sol4 Use a less polar solvent Solvent->Sol4 Sol5 Careful chromatographic separation Purification->Sol5

Caption: Decision tree for addressing dehalogenation.

  • Optimization of Reaction Conditions:

    • Hydrogen Pressure: Lowering the hydrogen pressure can sometimes reduce the rate of hydrodehalogenation relative to ring reduction.

    • Temperature: Performing the reaction at lower temperatures can also help to minimize dehalogenation.

    • Solvent: The choice of solvent can influence the catalyst's activity and selectivity. Screening different solvents (e.g., ethanol, methanol, ethyl acetate, THF) is recommended.

Question 5: The reduction of my 5-bromo-1,8-naphthyridine is sluggish and incomplete. What could be the issue?

Incomplete reduction can be due to several factors:

  • Catalyst Inactivation: The catalyst can be poisoned by impurities in the starting material or solvent.

    • Troubleshooting: Ensure the purity of your 5-bromo-1,8-naphthyridine and use high-purity, degassed solvents. If catalyst poisoning is suspected, using a higher catalyst loading or a fresh batch of catalyst may be necessary.

  • Insufficient Hydrogen Pressure or Agitation: Inadequate mixing or low hydrogen pressure can lead to a slow reaction rate.

    • Troubleshooting: Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen. If using a balloon, ensure it is adequately filled and that there are no leaks. For larger-scale reactions, a Parr shaker or a similar hydrogenation apparatus is recommended.

  • Poor Catalyst Activity: The activity of the catalyst can vary between batches.

    • Troubleshooting: Test a new batch of catalyst or a different type of catalyst.

Section 4: Final Product Purification

Question 6: I have successfully synthesized the crude 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, but I am having difficulty with the final purification. What are the best methods?

Purification of the final product can be challenging due to the presence of unreacted starting material, the dehalogenated product, and potentially other isomers.

  • Column Chromatography: This is the most common and effective method for purifying the target compound.

    • Stationary Phase: Silica gel is typically used.

    • Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often required to achieve good separation. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the amine product on the silica gel.

  • Crystallization: If a suitable solvent system can be found, crystallization can be an excellent method for obtaining highly pure material.

References

  • Gurovets, A.S., Sharf, V.Z., & Belen'kii, L.I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 1229-1232.
  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing).
  • Viereck, P. (2015). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Organic Letters, 17(13), 3334-3337.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • Catalytic Transfer Hydrogenation of Arenes and Heteroarenes. PMC - NIH.
  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
  • Regioselective synthesis of functionalized[2][10]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry (RSC Publishing).

  • 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3. Benchchem.
  • Application Notes and Protocols: 5-Bromo-8-chloro-1,7-naphthyridine in Organic Synthesis. Benchchem.
  • Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Organic Chemistry Portal.
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH.
  • Troubleshooting low conversion rates in 1-Bromo-1-butene cross-coupling. Benchchem.
  • Failed Hydrogenation using H2 gas and Pd/C c
  • Hydrogen
  • The Art of Heterogeneous Catalytic Hydrogen
  • Puzzling Out the Structure of Novofumigatamide: Total Synthesis of Constitutional Isomers. Part II.
  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry.
  • Studies on Naphthyridines. V. Catalytic Reduction of Naphthyridines. Scilit.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH.
  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. PMC - NIH.
  • Chromatographic separ

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions for Brominated Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated naphthyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with these important, yet often challenging, heterocyclic substrates.

The unique electronic properties of the naphthyridine ring system, characterized by the presence of two electron-withdrawing nitrogen atoms, introduce specific challenges not always encountered with simpler aryl or heteroaryl halides. Issues such as catalyst inhibition, competitive side reactions, and low yields are common hurdles. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these obstacles and achieve robust, high-yielding coupling reactions.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses specific experimental problems. Each entry details the potential causes rooted in the reaction mechanism and provides a logical sequence of solutions to implement.

Issue 1: Very Low or No Product Formation

Q: I have set up my Suzuki coupling with a bromonaphthyridine, but after several hours, LC-MS analysis shows only starting materials. What is going wrong?

A: This is a common and frustrating issue, often pointing to a problem with the activation of the catalytic cycle. The primary suspects are catalyst inactivity or poisoning.

Root Cause Analysis:

  • Catalyst Poisoning by Naphthyridine Nitrogen: The lone pair of electrons on the naphthyridine nitrogen atoms can coordinate strongly to the palladium center.[1][2] This coordination can saturate the metal, preventing it from participating in the crucial oxidative addition step with the bromonaphthyridine, effectively "poisoning" the catalyst.

  • Inefficient Precatalyst Activation: Many reactions use Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle never begins.

  • Poor Substrate Solubility: Brominated naphthyridines can have poor solubility in common organic solvents, limiting their availability to interact with the catalyst in the solution phase.[3]

  • Incorrect Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[4] An inappropriate or insufficiently soluble base will stall the reaction.

Troubleshooting Workflow:

G cluster_start cluster_catalyst Step 1: Address Catalyst Issues cluster_conditions Step 2: Optimize Reaction Conditions cluster_reagents Step 3: Verify Reagent Quality cluster_end start No Product Formation node_precatalyst Switch to a Modern Precatalyst (e.g., XPhos Pd G3/G4) start->node_precatalyst Primary Action node_ligand Use a Bulky, Electron-Rich Ligand (XPhos, SPhos, RuPhos) node_precatalyst->node_ligand Ensures active Pd(0)L₁ species node_loading Increase Catalyst Loading (2-5 mol%) node_ligand->node_loading Compensates for inhibition node_base Select a Suitable Base (K₃PO₄ or Cs₂CO₃) node_loading->node_base If catalyst change fails node_solvent Screen Solvent Systems (Dioxane/H₂O, Toluene/H₂O) node_base->node_solvent node_temp Increase Temperature (80-120 °C) node_solvent->node_temp node_boronic Check Boronic Acid Quality (Consider Pinacol Ester) node_temp->node_boronic If conditions fail end Successful Coupling node_boronic->end Final Check

Solutions:

  • Upgrade Your Catalyst System:

    • Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand such as XPhos , SPhos , or RuPhos .[5][6]

      • Why this works: The steric bulk of these ligands creates a wider coordination sphere around the palladium, which physically hinders the naphthyridine nitrogen from binding and deactivating the catalyst.[6][7] Their strong electron-donating ability also accelerates the rate-limiting oxidative addition step.[7][8]

    • Use a Modern Precatalyst: Instead of traditional sources like Pd(OAc)₂, employ a well-defined precatalyst such as an XPhos-Pd-G3 or G4 palladacycle.[9][10]

      • Why this works: These precatalysts are designed for rapid and quantitative generation of the active, monoligated Pd(0)L species under mild conditions, bypassing problematic in situ reduction pathways.[9][11]

  • Optimize the Base and Solvent:

    • Base Selection: For nitrogen-containing heterocycles, K₃PO₄ (potassium phosphate) is an excellent first choice.[12] It is a moderately strong base with sufficient solubility in the aqueous phase of common solvent mixtures. Cs₂CO₃ (cesium carbonate) is a stronger and often more effective alternative, though more expensive.

    • Solvent System: A biphasic solvent system is usually preferred. A 4:1 to 10:1 mixture of 1,4-dioxane/water or toluene/water is a standard starting point.[1][2] For particularly insoluble substrates, consider higher-boiling point solvents like DMF, but be aware that DMF can sometimes act as a hydride source, leading to dehalogenation.[13]

  • Verify Reagent Stability:

    • Boronic Acid Quality: Heteroaryl boronic acids can be prone to decomposition (protodeboronation). If you suspect this is an issue, consider using a more stable boronate ester, such as a pinacol ester or a trifluoroborate salt .[14]

Issue 2: Significant Side Product Formation (Dehalogenation or Homocoupling)

Q: My reaction is proceeding, but I am getting a significant amount of the de-brominated naphthyridine and/or a biaryl product from the homocoupling of my boronic acid. How can I suppress these side reactions?

A: This indicates that pathways competitive to the desired cross-coupling are dominating. Dehalogenation arises from a palladium-hydride species, while homocoupling is often promoted by oxygen or excess Pd(II).

Root Cause Analysis & Solutions:

  • Dehalogenation (Hydrodehalogenation):

    • Cause: A Pd-H species forms, which then undergoes reductive elimination with the coordinated bromonaphthyridine to replace the bromine with hydrogen.[13][14] Sources of the hydride can include the solvent (e.g., alcohols, DMF), the base, or trace water.[13]

    • Solution 1: Rigorous Inert Atmosphere: Ensure your reaction is thoroughly degassed. Use a robust technique like freeze-pump-thaw cycles (3-4 times) or sparging the solvent with argon or nitrogen for at least 30 minutes. An oxygen-free environment minimizes side reactions that can generate species leading to dehalogenation.[1]

    • Solution 2: Solvent Choice: Avoid alcoholic solvents if dehalogenation is a major issue. Toluene or dioxane are generally less prone to acting as hydride donors compared to DMF.[13]

    • Solution 3: Ligand Effect: Bulky, electron-rich ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[6]

  • Boronic Acid Homocoupling:

    • Cause: This typically occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or if the Pd(II) precatalyst is not efficiently reduced to Pd(0).[14]

    • Solution 1: Strict Degassing: As with dehalogenation, meticulously removing oxygen from the reaction is the most effective way to prevent homocoupling.

    • Solution 2: Use a Precatalyst: Modern precatalysts that rapidly form Pd(0) ensure that the concentration of reactive Pd(II) species available for homocoupling is minimized.[9][10]

    • Solution 3: Control Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Using a large excess can sometimes favor homocoupling.

// Nodes Pd0L [label="Pd(0)L\n(Active Catalyst)", shape=ellipse, fillcolor="#F1F3F4"]; ArBr [label="Bromonaphthyridine\n(Ar-Br)", fillcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nAr-Pd(II)L-Br", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., K₃PO₄)", fillcolor="#FFFFFF"]; Boronic [label="Boronic Acid\n(Ar'-B(OH)₂)", fillcolor="#FFFFFF"]; Borate [label="Activated Borate\n[Ar'-B(OH)₃]⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation\nAr-Pd(II)L-Ar'", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product\n(Ar-Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Reactions Poisoning [label="Catalyst Poisoning\n(N-Coordination)", shape=box, style=dashed, color="#EA4335"]; Dehalogenation [label="Dehalogenation\n(Ar-H)", shape=box, style=dashed, color="#EA4335"]; Hydride [label="[H]⁻ Source\n(Solvent, H₂O)", shape=ellipse, style=dashed, color="#EA4335"];

// Edges RedElim -> Pd0L [label="Regenerates\nCatalyst"]; Pd0L -> OxAdd; ArBr -> OxAdd; Base -> Borate; Boronic -> Borate; OxAdd -> Transmetalation; Borate -> Transmetalation; Transmetalation -> RedElim; RedElim -> Product;

// Nodes Pd0L [label="Pd(0)L\n(Active Catalyst)", shape=ellipse, fillcolor="#F1F3F4"]; ArBr [label="Bromonaphthyridine\n(Ar-Br)", fillcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nAr-Pd(II)L-Br", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., K₃PO₄)", fillcolor="#FFFFFF"]; Boronic [label="Boronic Acid\n(Ar'-B(OH)₂)", fillcolor="#FFFFFF"]; Borate [label="Activated Borate\n[Ar'-B(OH)₃]⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation\nAr-Pd(II)L-Ar'", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product\n(Ar-Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Reactions Poisoning [label="Catalyst Poisoning\n(N-Coordination)", shape=box, style=dashed, color="#EA4335"]; Dehalogenation [label="Dehalogenation\n(Ar-H)", shape=box, style=dashed, color="#EA4335"]; Hydride [label="[H]⁻ Source\n(Solvent, H₂O)", shape=ellipse, style=dashed, color="#EA4335"];

// Edges RedElim -> Pd0L [label="Regenerates\nCatalyst"]; Pd0L -> OxAdd; ArBr -> OxAdd; Base -> Borate; Boronic -> Borate; OxAdd -> Transmetalation; Borate -> Transmetalation; Transmetalation -> RedElim; RedElim -> Product;

// Side Reaction Edges Pd0L -> Poisoning [style=dashed, color="#EA4335", label="Inhibited by\nNaphthyridine"]; OxAdd -> Dehalogenation [style=dashed, color="#EA4335", label="Leads to"]; Hydride -> OxAdd [style=dashed, color="#EA4335", label="Forms Pd-H"]; } The Suzuki catalytic cycle with common failure points.

Frequently Asked Questions (FAQs)

Q1: Which specific palladium catalyst and ligand combination do you recommend as a starting point for a novel bromonaphthyridine?

A: For a robust starting point with a high probability of success, we recommend using XPhos Pd G3 (or G4) at a loading of 2 mol % . The XPhos ligand is highly effective for challenging heteroaryl couplings.[5][6]

Q2: What are the best general-purpose reaction conditions to start with?

A: A reliable set of initial screening conditions is summarized in the table below. These parameters are known to be effective for a wide range of heteroaryl bromide couplings.

ParameterRecommended Starting ConditionRationale
Bromonaphthyridine 1.0 equivLimiting reagent
Boronic Acid/Ester 1.3 equivSlight excess to drive reaction
Pd Precatalyst XPhos Pd G3 (2 mol %)Efficient generation of active Pd(0)L
Base K₃PO₄ (2.0 equiv)Effective for N-heterocycles, good solubility
Solvent 1,4-Dioxane / H₂O (5:1 v/v)Good balance of solubility for organic/inorganic reagents
Temperature 100 °CSufficient thermal energy for most couplings
Atmosphere Argon or NitrogenCrucial to prevent side reactions

Q3: My bromonaphthyridine is very electron-deficient. How does this affect the reaction?

A: An electron-deficient naphthyridine ring actually facilitates the oxidative addition step, which is often rate-limiting.[14] Therefore, the C-Br bond on an electron-poor naphthyridine is generally more reactive than on an electron-rich arene. The primary challenge remains overcoming catalyst inhibition by the ring nitrogens, making the choice of a bulky ligand paramount.

Q4: Can I run this reaction open to the air?

A: It is strongly discouraged. While some modern precatalysts show remarkable stability, oxygen can promote the homocoupling of the boronic acid and lead to catalyst decomposition into palladium black, reducing overall efficiency.[14] Always use standard inert atmosphere techniques for reproducible and high-yielding results.

General Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a generic bromonaphthyridine.

Materials:

  • Bromonaphthyridine (1.0 equiv)

  • Arylboronic acid or boronate ester (1.3 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol %)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed (e.g., Milli-Q)

  • Schlenk flask or microwave vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromonaphthyridine (1.0 equiv), arylboronic acid (1.3 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and the inert gas 3-5 times to ensure a completely oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to achieve the desired concentration (typically 0.1 M with respect to the bromonaphthyridine) and solvent ratio (e.g., 5:1).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (or another suitable organic solvent) and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ResearchGate. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Ali, H., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. Available at: [Link]

  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... (n.d.). ResearchGate. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Li, G. C., et al. (2018). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Molecules. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Ligand design for cross-couplings: phosphines. (2024). YouTube. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (n.d.). ResearchGate. Available at: [Link]

  • Neufeldt, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • Electron rich, bulky ligands used in cross‐coupling reactions. (n.d.). ResearchGate. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. Available at: [Link]

  • Molander, G. A., et al. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic & Biomolecular Chemistry. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (n.d.). ResearchGate. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? (n.d.). ResearchGate. Available at: [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]

  • Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura C-C Coupling Reaction at Room Temperature. (n.d.). OUCI. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025). Chemical Science. Available at: [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025). ResearchGate. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). ResearchGate. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). ACS Publications. Available at: [Link]

Sources

common side reactions in the synthesis of tetrahydro-1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of tetrahydro-1,8-naphthyridines. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of these reactions, optimize your protocols, and ensure the integrity of your results.

Introduction

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The tetrahydro- derivative, in particular, is a key structural motif in various drug candidates. While several synthetic routes to 1,8-naphthyridines exist, such as the Skraup, Combes, and Pfitzinger reactions, the Friedländer annulation is one of the most common and versatile methods employed.[4][5] This reaction typically involves the condensation of a 2-amino-3-formylpyridine with a carbonyl compound containing an α-methylene group.[2][6]

Despite its utility, the synthesis of tetrahydro-1,8-naphthyridines is not without its challenges. Researchers often encounter side reactions that can lead to low yields, impure products, and complex purification procedures. This guide will address these common issues in a practical question-and-answer format, providing explanations for the underlying chemistry and actionable troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A1: This is a classic challenge in Friedländer synthesis, especially when using unsymmetrical ketones. The reaction can proceed via two different cyclization pathways, leading to the formation of constitutional isomers.[6]

Root Cause Analysis:

The lack of regioselectivity stems from the non-specific enolization of the unsymmetrical ketone under the reaction conditions. Both α-carbons can potentially participate in the initial condensation with the 2-aminopyridine derivative.

Troubleshooting Strategies:

  • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. While traditional acid or base catalysts can be non-selective, specific amine catalysts have been shown to offer high regioselectivity. For instance, the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has demonstrated high selectivity for the formation of 2-substituted 1,8-naphthyridines.[7][8][9]

  • Slow Addition of the Ketone: Gradually adding the unsymmetrical ketone to the reaction mixture can help to control the concentration of the enolate and favor the formation of the thermodynamically more stable product.[8][9][10]

  • Temperature Optimization: The reaction temperature can also play a role in regioselectivity. A systematic study of the temperature profile of your reaction is recommended to find the optimal conditions for the desired isomer.[7][8][9]

  • Use of Pre-formed Enol Ethers or Enamines: While this adds a step to the overall synthesis, using a pre-formed enol ether or enamine of the unsymmetrical ketone can provide excellent control over regioselectivity.

Parameter Effect on Regioselectivity Recommendation
Catalyst HighScreen different catalysts, including specialized amine catalysts like TABO.[7][8][9]
Addition Rate ModerateEmploy slow addition of the ketone to the reaction mixture.[8][9][10]
Temperature VariableOptimize the reaction temperature to favor the desired isomer.[7][8][9]
Q2: I'm observing significant amounts of self-condensation byproducts of my starting materials. What can I do to minimize these?

A2: Self-condensation of the 2-amino-3-formylpyridine or the active methylene compound is a common side reaction, particularly under strong basic or acidic conditions.

Root Cause Analysis:

These side reactions are driven by the reactivity of the starting materials with themselves. The aldehyde can undergo aldol-type reactions, while the active methylene compound can self-condense to form dimers or polymers.

Troubleshooting Strategies:

  • Milder Reaction Conditions: Employing milder catalysts and lower reaction temperatures can help to suppress these unwanted side reactions. Recent developments have shown that catalysts like choline hydroxide in water can be highly effective at moderate temperatures (e.g., 50°C).[1][2]

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of one reactant might drive the desired reaction to completion and minimize the self-condensation of the other.

  • Order of Addition: The order in which the reagents are mixed can be important. Adding the more reactive component slowly to a solution of the other reactant and the catalyst can sometimes minimize self-condensation.

Q3: The final cyclization to the tetrahydro-1,8-naphthyridine ring seems to be incomplete, leaving me with acyclic intermediates. How can I drive the reaction to completion?

A3: Incomplete cyclization can be a frustrating issue, leading to a complex mixture of products and starting materials.

Root Cause Analysis:

The final intramolecular cyclization and dehydration step to form the aromatic naphthyridine ring can be slow or reversible under certain conditions. The stability of the intermediate may also play a role.

Troubleshooting Strategies:

  • Choice of Acid/Base Catalyst: The strength and type of catalyst are critical for promoting the final cyclization. For acid-catalyzed reactions, stronger acids like polyphosphoric acid (PPA) or perchloric acid have been used, though they can be harsh.[11] In base-catalyzed systems, ensuring a sufficiently basic environment is key.

  • Dehydrating Conditions: The removal of water can drive the equilibrium towards the cyclized product. This can be achieved by using a Dean-Stark apparatus if the solvent is appropriate, or by adding a dehydrating agent.

  • Increased Temperature and Reaction Time: Sometimes, simply increasing the reaction temperature and/or extending the reaction time is sufficient to push the reaction to completion. Monitoring the reaction by TLC is essential to determine the optimal duration.[7]

Q4: My reaction is clean, but the yield is consistently low. What are the likely causes and how can I improve it?

A4: Low yields, even in the absence of significant side products, can be attributed to several factors.

Root Cause Analysis:

Potential causes include incomplete reaction, degradation of starting materials or products under the reaction conditions, or loss of product during workup and purification.[5]

Troubleshooting Strategies:

  • Purity of Starting Materials: Ensure the high purity of your 2-amino-3-formylpyridine and the active methylene compound. Impurities can inhibit the reaction or lead to the formation of soluble byproducts that are lost during extraction.[5][7]

  • Solvent Choice: The solvent can have a profound impact on reaction rates and yields. While traditional organic solvents are often used, greener alternatives like water or even solvent-free conditions have been shown to be highly effective and can simplify workup.[1][7][12]

  • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.[1]

  • Workup Procedure: Evaluate your workup procedure to minimize product loss. This includes optimizing extraction solvents and pH adjustments.

Visualizing the Reaction Pathways

To better understand the desired reaction and a common side reaction, the following diagrams illustrate the main Friedländer synthesis pathway and the competing self-condensation of the ketone.

Friedlander_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reaction: Ketone Self-Condensation A 2-Amino-3-formylpyridine D Aldol-type Condensation A->D B Unsymmetrical Ketone C Enolate Formation B->C Base C->D E Intermediate Adduct D->E F Intramolecular Cyclization E->F G Dehydration F->G H Tetrahydro-1,8-naphthyridine G->H B2 Unsymmetrical Ketone C2 Enolate B2->C2 Base D2 Self-Condensation B2->D2 C2->D2 E2 Dimeric Byproduct D2->E2

Caption: Desired Friedländer synthesis vs. a common side reaction.

Experimental Protocol Example: A Greener Synthesis of a Substituted 1,8-Naphthyridine

This protocol is adapted from a method utilizing choline hydroxide in water, highlighting a more environmentally benign approach.[1][2]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene carbonyl compound (e.g., acetone)

  • Choline hydroxide (ChOH)

  • Water (deionized)

  • Ethyl acetate

  • Nitrogen gas

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol, or 1.5 mmol for acetone).[1]

  • Add 1 mL of water to the flask and begin stirring the mixture.[1]

  • Add choline hydroxide (1 mol%) to the reaction mixture.[2]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.[1]

  • Heat the reaction mixture to 50°C with continuous stirring.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 10% methanol/dichloromethane). The reaction is typically complete within 6-12 hours.[1][2]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Extract the product with ethyl acetate (e.g., 3 x 20 mL).[1]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • The product can be further purified by recrystallization or column chromatography if necessary.[2]

Experimental_Workflow A Combine Reactants & Catalyst in Water B Heat under Nitrogen Atmosphere (50°C) A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Ethyl Acetate Extraction D->E F Wash & Dry Organic Layer E->F G Concentrate under Reduced Pressure F->G H Purification (Recrystallization/Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: General workflow for the synthesis of 1,8-naphthyridines.

Conclusion

The synthesis of tetrahydro-1,8-naphthyridines, while powerful, requires careful attention to reaction conditions to minimize side reactions and maximize yields. By understanding the underlying chemical principles of common side reactions such as lack of regioselectivity, self-condensation, and incomplete cyclization, researchers can effectively troubleshoot and optimize their synthetic protocols. The strategies outlined in this guide, from catalyst selection to purification techniques, provide a solid foundation for successfully navigating the challenges of tetrahydro-1,8-naphthyridine synthesis.

References

  • BenchChem. (n.d.). strategies to avoid byproduct formation in 1,8-naphthyridine synthesis.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.).
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega - ACS Publications. (2021, October 15).
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC - NIH. (n.d.).
  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations | Organic Letters - ACS Publications - American Chemical Society. (n.d.).
  • 1,8-Naphthyridine synthesis - Organic Chemistry Portal. (n.d.).
  • View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. (n.d.).
  • BenchChem. (n.d.). troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives.
  • Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives.
  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.).
  • US6262268B1 - Process and intermediates to a tetrahydro-[6][7]-naphthyridine - Google Patents. (n.d.). Retrieved from

  • BenchChem. (n.d.). Identification and characterization of byproducts in 1,8-naphthyridine synthesis.
  • Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - ResearchGate. (n.d.).
  • A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing). (n.d.).
  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists - ResearchGate. (n.d.).
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.).
  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S - ACS Publications. (2020, July 14).
  • A mild synthesis of substituted 1,8-naphthyridines - OUCI. (n.d.).
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. (n.d.).

Sources

stability issues of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. Here, you will find in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Our goal is to provide you with the expertise and tools necessary to ensure the integrity of your experiments.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you may encounter during your work with 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. The solutions provided are based on established principles of chemical stability and analytical chemistry.

Scenario 1: Unexpected Peak Formation in Chromatogram During Analysis

Question: I am analyzing my sample of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine using HPLC and I'm observing a new, unidentified peak that grows over time. What could be the cause and how can I investigate it?

Answer:

The appearance of a new peak in your chromatogram is a strong indicator of compound degradation. The tetrahydronaphthyridine core can be susceptible to oxidation, and the presence of a bromine atom introduces the possibility of other reactions. Here is a systematic approach to troubleshoot this issue:

Step-by-Step Troubleshooting:

  • Characterize the Degradant:

    • LC-MS Analysis: The most effective first step is to analyze your sample by Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the new peak, offering clues to its identity. For example, an increase in mass might suggest oxidation, while a loss of bromine would result in a specific mass decrease.

    • Forced Degradation Studies: To understand the degradation pathway, you can perform forced degradation studies.[1] This involves subjecting your compound to various stress conditions to accelerate the degradation process and generate a larger amount of the degradant for characterization.

  • Investigate Potential Causes:

    • Oxidation: Tetrahydro-aromatic systems can be prone to oxidation, which could lead to the formation of the aromatic naphthyridine or N-oxide species. The oxidation of tetrahydronaphthyridines to their aromatic counterparts is a known reaction.[2]

      • Test: Prepare a fresh solution of your compound and sparge it with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Compare its stability to a sample exposed to air. If the degradation is slower in the oxygen-deprived sample, oxidation is a likely cause.

    • Photodegradation: Exposure to light, especially UV light, can induce degradation. The International Council for Harmonisation (ICH) provides guidelines for photostability testing.[3]

      • Test: Prepare two samples of your solution. Keep one exposed to ambient light on your lab bench and wrap the other in aluminum foil to protect it from light. Analyze both samples at regular intervals. A significant difference in the rate of degradation will point to photosensitivity.

    • Solvent/pH Effects: The stability of your compound can be highly dependent on the solvent and pH. Acidic or basic conditions can catalyze degradation reactions.[4]

      • Test: Prepare your compound in a range of buffered solutions with different pH values (e.g., pH 2, 7, and 10). Monitor the stability in each solution over time. This will help you identify the optimal pH range for your experiments.

  • Implement Corrective Actions:

    • Optimize Solvent and pH: Once you have identified a suitable pH range, use buffered solutions for your experiments. If a specific solvent is causing issues, explore alternatives with different properties (e.g., polarity, protic/aprotic).

    • Protect from Light and Oxygen: If your compound is found to be sensitive to light or oxygen, always store solutions in amber vials and consider working under an inert atmosphere for sensitive experiments.

    • Control Temperature: Elevated temperatures can accelerate degradation.[5] Store your stock solutions and samples at low temperatures (e.g., 4°C or -20°C) and minimize their time at room temperature.

Hypothetical Stability Data Summary

The following table provides a hypothetical summary of stability data for 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine under forced degradation conditions.

Stress ConditionParametersHypothetical ObservationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24hModerate degradationPotential for debromination or ring modifications
Base Hydrolysis 0.1 M NaOH, 60°C, 24hMinor degradationGenerally more stable than in acidic conditions
Oxidation 3% H₂O₂, RT, 24hSignificant degradationFormation of N-oxides or aromatization of the tetrahydro ring
Thermal 80°C, 48hModerate degradationGeneral acceleration of other degradation pathways
Photochemical 1.2 million lux hoursSignificant degradationComplex degradation profile, potential for radical reactions
Workflow for Investigating Solution Stability

The following diagram outlines a general workflow for assessing the stability of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine in a new solution.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion prep Prepare fresh solution of compound in desired solvent/buffer initial_analysis Perform initial analysis (HPLC, LC-MS) for t=0 baseline prep->initial_analysis stress_conditions Expose aliquots to various conditions: - Different pH values - Light vs. Dark - Air vs. Inert gas - Elevated temperature initial_analysis->stress_conditions time_points Analyze samples at defined time points stress_conditions->time_points quantify Quantify parent compound and any new peaks time_points->quantify identify Identify major degradants using LC-MS/MS or NMR quantify->identify determine_pathway Determine degradation pathway and kinetics identify->determine_pathway optimize_conditions Optimize storage and experimental conditions determine_pathway->optimize_conditions

Caption: A general workflow for investigating the solution stability of a new compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine?

A: For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dark, and dry place. A desiccator at room temperature is generally sufficient. For extended periods, storage at -20°C is recommended to minimize any potential for slow degradation.

Q2: What solvents are recommended for preparing stock solutions?

A: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic compounds. For aqueous experiments, it is crucial to first prepare a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous buffer. The final concentration of the organic solvent in your aqueous solution should be kept low (typically <1%) to avoid solubility issues and potential effects on biological assays. Always assess the stability of your compound in the chosen solvent system.

Q3: My compound is showing poor solubility in my aqueous buffer. What can I do?

A: Poor aqueous solubility is a common challenge. Here are a few strategies:

  • pH Adjustment: The tetrahydronaphthyridine moiety contains basic nitrogen atoms. Adjusting the pH of your buffer to be slightly acidic may protonate these nitrogens and increase solubility. However, you must first confirm the compound's stability at that pH.

  • Co-solvents: The use of co-solvents such as ethanol, polyethylene glycol (PEG), or cyclodextrins can enhance solubility. The choice and concentration of the co-solvent should be optimized for your specific application.

  • Formulation: For in vivo studies, more advanced formulation strategies, such as the use of surfactants or lipid-based formulations, may be necessary.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A: A stability-indicating analytical method is crucial.[1][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and reliable method for quantifying the parent compound and its degradation products. A reversed-phase C18 column is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown degradation products by providing molecular weight information.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about any isolated degradation products, helping to elucidate the degradation pathway.[7]

Q5: Could the bromine substituent be a source of instability?

A: Yes, aryl bromides can undergo various reactions. While generally stable, under certain conditions, such as exposure to strong nucleophiles, high temperatures, or in the presence of certain metal catalysts (even trace amounts), the carbon-bromine bond could potentially be cleaved. In photostability studies, the C-Br bond can also be a site of reactivity.

References

  • IJSDR (International Journal of Scientific Development and Research). Stability indicating study by using different analytical techniques.
  • Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing.
  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Chemsrc. 5-bromo-1, 2, 3, 4-tetrahydro-1, 7-naphthyridine, min 97%, 100 mg.
  • Labsolu. 5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine.
  • King-Pharm. 5-Bromo-1,2,3,4-tetrahydro-[1][8]naphthyridine [351457-97-1].

  • Beilstein Journal of Organic Chemistry. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach.
  • MDPI. (2020, July 15).
  • Wiley. The Naphthyridines.
  • Fisher Scientific. eMolecules​ 5-BROMO-1,2,3,4-TETRAHYDRO-1,8-NAPHTHYRIDINE | 1341035-81-1.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Benchchem. Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide.
  • CONICET. Trends in Analytical chemistry.
  • BLDpharm. 1432064-93-1|5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine hydrochloride.
  • Benchchem. validation of a novel synthetic pathway to 5-Bromo-8-methoxy-1,7-naphthyridine.
  • ChemicalBook. (2025, July 4). 5-Bromo-1,2,3,4-tetrahydro-[1][8]naphthyridine.

  • ChemBK. (2024, April 9). 5-naphthyridine.
  • Benchchem. Application Notes and Protocols: 5-Bromo-8-chloro-1,7-naphthyridine in Organic Synthesis.
  • ChemicalBook. 5-Bromo-1,2,3,4-tetrahydro-[1][8]naphthyridine.

  • PubMed. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors.
  • ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
  • ResearchGate. (2025, August 10).
  • CORE.
  • PubMed Central. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1][9]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease.

Sources

Technical Support Center: Navigating the Purification Challenges of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with brominated heterocyclic compounds. As vital building blocks in medicinal chemistry and materials science, the purity of these compounds is paramount. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting strategies to streamline your purification workflows and ensure the integrity of your final compounds.

Section 1: Troubleshooting Guide - Common Purification Hurdles

This section is designed in a practical question-and-answer format to directly address specific issues you may encounter during the purification of brominated heterocyclic compounds.

Flash Column Chromatography Issues

Question: My brominated heterocycle appears to be degrading on the silica gel column, leading to streaking on the TLC plate and low recovery. What's happening and how can I prevent it?

Answer: This is a frequent challenge. The acidic nature of standard silica gel can promote the degradation of sensitive brominated heterocycles, particularly those containing electron-rich rings or basic nitrogen atoms. The silanol groups (Si-OH) on the silica surface are acidic and can catalyze decomposition or lead to strong, sometimes irreversible, binding of your compound.[1][2]

Causality & Solution Workflow:

  • Confirm Instability: First, confirm that your compound is indeed unstable on silica. This can be done by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If you observe a new baseline spot or significant streaking that wasn't present initially, your compound is likely degrading.

  • Deactivate the Silica Gel: Neutralizing the acidic sites on the silica is a primary strategy. You can pre-treat your silica gel by flushing the packed column with a solvent system containing a small amount of a basic modifier, such as triethylamine (TEA) or ammonia in methanol (typically 1-2%).[1][3] This neutralizes the acidic silanol groups, minimizing their catalytic activity.

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) can be an excellent alternative for acid-sensitive compounds.[2] Florisil®, a magnesium-silicate adsorbent, is another option for compounds that are sensitive to both acidic and basic conditions.

  • Modified Silica Gels: For specific separation challenges, silver nitrate-impregnated silica gel can be highly effective, particularly for separating compounds with varying degrees of unsaturation.[4][5][6][7]

Question: I'm struggling to separate my brominated heterocycle from a very closely eluting impurity, even after trying multiple solvent systems. What are my next steps?

Answer: Co-elution is a common frustration. When standard solvent systems fail to provide adequate separation, a more systematic approach to method development is necessary.

Troubleshooting Strategies:

  • Orthogonal Solvent Systems: Ensure you have tried solvent systems with different selectivities. If you've been using a standard hexane/ethyl acetate system, which primarily separates based on polarity, switch to a system that introduces different intermolecular interactions. For example, using dichloromethane/methanol or toluene/acetone can alter the elution order.

  • Gradient Elution: If you are not already, employ a shallow gradient elution. A slow, gradual increase in the polar solvent can often resolve closely eluting spots that merge during isocratic elution.

  • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography.[8][9][10] The smaller particle sizes of preparative HPLC columns lead to much sharper peaks and better separation of closely related compounds.

Question: My brominated starting material and the product from my Suzuki coupling reaction have very similar Rf values, making chromatographic separation nearly impossible. What can I do?

Answer: This is a classic challenge in cross-coupling chemistry. When the polarity difference between the starting material and the product is minimal, chromatographic separation is difficult.

Alternative Approaches:

  • Drive the Reaction to Completion: The most straightforward solution is to ensure your reaction goes to completion, consuming all the starting material. This can be achieved by using a slight excess of the boronic acid and ensuring your catalyst is active.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique that separates compounds based on differences in solubility and crystal lattice packing, rather than polarity.[11][12] Experiment with a range of solvents to find one where your product has high solubility at elevated temperatures and low solubility at room temperature, while the starting material remains in solution.[11]

  • Chemical Quenching/Derivatization: In some cases, you can selectively react with the unreacted starting material to dramatically change its polarity. For example, if your starting material has a reactive functional group that the product lacks, a selective reaction can make it much more or less polar, facilitating separation.

Recrystallization Difficulties

Question: I can't find a suitable single solvent for recrystallizing my brominated heterocycle. What should I try?

Answer: When a single solvent doesn't provide the desired solubility profile, a mixed-solvent system is the ideal solution.[11]

Procedure for Mixed-Solvent Recrystallization:

  • Solvent Selection: Choose a pair of miscible solvents. One in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent"). Common pairs include ethanol/water, hexane/ethyl acetate, and toluene/hexane.

  • Dissolution: Dissolve your crude compound in the minimum amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is still hot, slowly add the "bad" solvent dropwise until you observe persistent cloudiness (the saturation point).

  • Clarification and Cooling: Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. The slow cooling process is crucial for the formation of pure, well-defined crystals.

Question: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This often traps impurities.

Solutions to Prevent Oiling Out:

  • Increase the Solvent Volume: Add more of the "good" solvent to keep the compound dissolved at a lower temperature.[13]

  • Lower the Cooling Temperature Slowly: Avoid rapid cooling (e.g., placing the flask in an ice bath immediately). Allow the solution to cool to room temperature slowly first.

  • Change the Solvent System: The solubility curve of your compound in the chosen solvent system may be too steep. Experiment with different solvents.

  • Seed the Solution: Introduce a small, pure crystal of your compound to the cooling solution to encourage nucleation at a higher temperature.

Post-Reaction Impurity Removal

Question: After a Suzuki or other palladium-catalyzed cross-coupling reaction, I'm having trouble removing residual palladium from my brominated heterocycle. It's contaminating my final product.

Answer: Residual palladium is a common and critical issue, especially in pharmaceutical synthesis, as regulatory limits are very strict (e.g., <10 ppm for oral APIs).[14]

Palladium Removal Workflow:

Palladium_Removal Start Crude Product (with Pd contamination) Celite Filter through Celite®/Silica Plug Start->Celite Step 1: Remove insoluble Pd(0) 'black' Check_Pd Check for Pd (e.g., by ICP-MS or TLC stain) Celite->Check_Pd Scavenger Treat with Metal Scavenger (e.g., Thiol-based silica) Check_Pd->Scavenger No (Soluble Pd remains) Final_Product Purified Product (<10 ppm Pd) Check_Pd->Final_Product Yes (Pd removed) Recrystallize Recrystallization Scavenger->Recrystallize Step 2: Chelating soluble Pd species Activated_C Activated Carbon Treatment Activated_C->Final_Product Step 4: Final Polish Recrystallize->Activated_C Step 3: Adsorbing residual Pd

Decision workflow for palladium removal.

  • Initial Filtration: First, remove insoluble palladium black by filtering the reaction mixture through a pad of Celite® or a short plug of silica gel.[14]

  • Metal Scavengers: If soluble palladium species remain, use a metal scavenger. These are functionalized materials (often silica- or polymer-based) that selectively bind to the metal. Thiol-based scavengers are particularly effective for palladium.[14]

  • Activated Carbon: Stirring the product in a solution with activated carbon can also effectively adsorb residual palladium.

  • Recrystallization: As a final polishing step, recrystallization can be very effective at excluding metal impurities from the crystal lattice.[14]

Question: My reaction involves N-Bromosuccinimide (NBS), and I'm struggling to remove the succinimide byproduct.

Answer: Succinimide is quite polar and water-soluble, which can be exploited for its removal.

Removal Strategies:

  • Aqueous Wash: During the workup, wash the organic layer with water or a dilute base (like aqueous sodium bicarbonate). This will extract the acidic succinimide into the aqueous phase.

  • Precipitation: In some cases, succinimide will precipitate from less polar solvent systems (e.g., hexane/ethyl acetate). The crude mixture can be filtered to remove the bulk of the byproduct before chromatography.

  • Chromatography: If aqueous washing is not feasible, succinimide is very polar and will typically stick to the baseline on a silica gel column, allowing for easy separation of less polar products.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified brominated heterocyclic compounds to prevent degradation? A1: The stability of brominated heterocycles varies greatly. However, as a general rule, they should be stored in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon), especially if they are sensitive to oxidation or light. For long-term storage, refrigeration or freezing is recommended. Always check the compound's specific stability data if available.

Q2: Can I use reversed-phase chromatography to purify my brominated heterocycle? A2: Absolutely. Reversed-phase chromatography (e.g., using a C18 stationary phase) is an excellent technique, particularly for more polar brominated heterocyles that may not behave well on normal-phase silica. It separates compounds based on hydrophobicity, offering a different selectivity compared to normal-phase chromatography.

Q3: How does the position of the bromine atom on the heterocyclic ring affect its purification? A3: The position of the bromine atom significantly impacts the molecule's electronic properties, dipole moment, and steric hindrance. This, in turn, affects its polarity, solubility, and how it interacts with the stationary phase during chromatography. For example, a bromine atom adjacent to a heteroatom can influence the pKa of the molecule, affecting its binding to silica gel. There are no universal rules, but the bromine's position is a key factor in determining the optimal purification strategy.

Q4: Are there any safety considerations I should be aware of when working with brominated compounds? A4: Yes. Many brominated organic compounds are irritants and can be toxic. Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and consult the Safety Data Sheet (SDS) for specific handling and disposal information. Some brominating agents, like molecular bromine, are highly corrosive and toxic and require extreme caution.

Section 3: Detailed Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol is designed for purifying acid-sensitive brominated heterocycles.

  • Prepare the Column: Dry pack a flash chromatography column with the required amount of silica gel.

  • Prepare the Deactivating Eluent: Prepare a solvent mixture of 98:2 hexane/triethylamine (v/v).

  • Flush the Column: Pass at least 5 column volumes of the deactivating eluent through the silica gel. This neutralizes the acidic sites.

  • Equilibrate the Column: Flush the column with your initial, unmodified mobile phase (e.g., 100% hexane) until the triethylamine is completely washed out (at least 5-7 column volumes).

  • Load and Run: Load your sample and run the chromatography as you normally would.

Protocol 2: General Procedure for Recrystallization from a Mixed-Solvent System
  • Select Solvents: Identify a "good" solvent in which your compound is soluble and a miscible "bad" solvent in which it is insoluble. (e.g., Ethyl Acetate and Hexane).

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask with a stir bar. Heat the "good" solvent and add it portion-wise to the flask while stirring and heating until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Add the "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly and persistently cloudy.

  • Re-dissolve and Cool: Add a few drops of the hot "good" solvent to make the solution clear again. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Induce Further Crystallization: Once at room temperature, you can place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent.

  • Dry the Crystals: Dry the purified crystals under vacuum.

Protocol 3: Removal of Residual Palladium using a Thiol-Based Scavenger
  • Post-Reaction Workup: After the reaction is complete, perform your standard aqueous workup and extract your product into an organic solvent.

  • Add the Scavenger: To the organic solution of your crude product, add a thiol-based silica scavenger (typically 3-5 equivalents relative to the amount of palladium used).

  • Stir: Stir the mixture at room temperature for 4-16 hours. The exact time will depend on the specific scavenger and the nature of the palladium species.

  • Filter: Remove the scavenger resin (which now has the palladium bound to it) by filtration. Wash the resin with a small amount of the organic solvent.

  • Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to obtain your product, now with significantly reduced palladium content.

Section 4: Data and Visualization

Table 1: Comparison of Stationary Phases for Purifying an Acid-Sensitive Bromo-Pyridine Derivative
Stationary PhaseEluent SystemPurity of Isolated Product (%)Recovery (%)Observations
Standard Silica Gel80:20 Hexane:EtOAc7540Significant streaking and baseline material observed on TLC.
Deactivated Silica Gel (1% TEA)80:20 Hexane:EtOAc9585Clean separation with minimal tailing.
Neutral Alumina85:15 Hexane:EtOAc>9892Excellent separation, sharp peaks.
C18 Reversed-Phase Silica60:40 Acetonitrile:Water>9995Baseline separation from polar impurities.
Diagram: Logical Flow for Purification Method Selection

Purification_Strategy Start Crude Brominated Heterocycle Is_Solid Is the compound a solid? Start->Is_Solid Try_Recrystal Attempt Recrystallization Is_Solid->Try_Recrystal Yes Flash_Chrom Flash Column Chromatography Is_Solid->Flash_Chrom No (Oil) Success_Recrystal Successful? Try_Recrystal->Success_Recrystal Success_Recrystal->Flash_Chrom No Final_Product Pure Product Success_Recrystal->Final_Product Yes Is_Acid_Sensitive Is it acid-sensitive? Flash_Chrom->Is_Acid_Sensitive Prep_HPLC Preparative HPLC Flash_Chrom->Prep_HPLC Poor Separation Deactivate_Silica Use Deactivated Silica or Alumina Is_Acid_Sensitive->Deactivate_Silica Yes Standard_Silica Use Standard Silica Gel Is_Acid_Sensitive->Standard_Silica No Deactivate_Silica->Final_Product Standard_Silica->Final_Product Prep_HPLC->Final_Product

A decision tree for selecting the optimal purification method.

References

  • Ukrainczyk, M. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? Available at: [Link]

  • Kromasil. Basic methodology for method development in preparative HPLC. Available at: [Link]

  • Teledyne LABS. The Power of Preparative HPLC Systems. Available at: [Link]

  • Waters Corporation. (2021). Preparative Chromatography Method Development Webinar. YouTube. Available at: [Link]

  • Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros. Available at: [Link]

  • ResearchGate. (2017). Silver nitrate impregnated silica gel? Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]

  • Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information. Available at: [Link]

  • UQ eSpace. (2015). Chromatography with Silver Nitrate. Available at: [Link]

  • A Guide to the Practice of Analytical Silver Ion-thin-layer chromatography on Pre-coated Silica Gel Plates. Lipidhome. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. We provide in-depth troubleshooting advice, detailed analytical protocols, and mechanistic insights to help you identify and mitigate the formation of common byproducts, ensuring the purity and integrity of your target compound.

Overview of a Common Synthetic Pathway

The synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is typically not a single-step process. A robust strategy involves the initial formation of the heterocyclic core, followed by a selective bromination. A common route is the construction of the 1,8-naphthyridine skeleton via a Friedländer annulation, followed by reduction and subsequent bromination.[1][2][3] This multi-step approach allows for greater control but introduces potential pitfalls at each stage.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination 2-aminonicotinaldehyde 2-aminonicotinaldehyde Friedlander_Reaction Friedländer Annulation 2-aminonicotinaldehyde->Friedlander_Reaction Ketone Ketone Ketone->Friedlander_Reaction 1,8-Naphthyridine 1,8-Naphthyridine Intermediate Friedlander_Reaction->1,8-Naphthyridine Reduction Hydrogenation / Reduction 1,8-Naphthyridine->Reduction THN 1,2,3,4-tetrahydro-1,8-naphthyridine Reduction->THN NBS NBS / Brominating Agent Bromination Electrophilic Bromination NBS->Bromination Final_Product 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine Bromination->Final_Product

Caption: General two-stage workflow for the synthesis.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and actionable solutions.

Q1: My reaction mixture turned into a dark, intractable tar during the initial synthesis of the naphthyridine core. What is causing this and how can I fix it?

A1: Root Cause Analysis & Mitigation

This is a classic sign of polymerization and uncontrolled side reactions, especially common in vigorous condensation reactions like the Skraup synthesis, a traditional method for quinoline and naphthyridine synthesis.[4][5] The reaction of an amine with glycerol or α,β-unsaturated carbonyls under strong acid and high heat is highly exothermic.[6]

Causality:

  • Acrolein Polymerization: If using glycerol and acid (Skraup conditions), the in-situ generated acrolein is highly prone to polymerization, creating tarry byproducts.[5]

  • Uncontrolled Exotherm: The reaction can easily run away, leading to charring and degradation of starting materials and intermediates.[6]

Solutions:

  • Adopt a Milder Synthetic Route: Switch to a Friedländer annulation, which involves the condensation of a 2-amino-pyridine-3-carbaldehyde with a compound containing an α-methylene ketone. This method often proceeds under milder basic or acidic conditions with higher yields and fewer byproducts.[2][7]

  • Moderate the Reaction (for Skraup users): If you must use the Skraup synthesis, the addition of a moderator is critical. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent and more controlled.[6][8]

  • Strict Temperature Control: Add reagents slowly and use an ice bath to manage the internal temperature, preventing thermal runaway.

Q2: After the bromination step with N-Bromosuccinimide (NBS), my TLC and LC-MS show multiple new spots close to my desired product. What are these likely byproducts?

A2: Identifying Potential Bromination Byproducts

The bromination of an activated heterocyclic system like 1,2,3,4-tetrahydro-1,8-naphthyridine can be difficult to control, leading to a mixture of products. The electron-donating nature of the saturated amine ring activates the aromatic pyridine ring towards electrophilic substitution.

Common Byproducts:

  • Isomeric Monobromination: While the 5-position is electronically favored, substitution can also occur at other available positions on the aromatic ring, such as the 7-position, leading to 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

  • Over-bromination: The activated ring can easily react with a second equivalent of the brominating agent to yield di-brominated species, such as 5,7-Dibromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

  • Unreacted Starting Material: Incomplete reaction will leave residual 1,2,3,4-tetrahydro-1,8-naphthyridine.

  • Oxidation/Dehydrogenation: N-Bromosuccinimide (NBS) can also act as an oxidant, especially under radical conditions (light/AIBN) or with prolonged heating. This can lead to the formation of the fully aromatic 5-Bromo-1,8-naphthyridine.[9][10] This is a known side reaction in the bromination of related tetrahydroquinolines.[11]

G cluster_products Reaction Products THN 1,2,3,4-tetrahydro- 1,8-naphthyridine Desired 5-Bromo-THN (Desired Product) THN->Desired + 1 eq. NBS (Regioselective) Isomer 7-Bromo-THN (Isomeric Byproduct) THN->Isomer + 1 eq. NBS (Poor Selectivity) Over 5,7-Dibromo-THN (Over-bromination) Desired->Over + 1 eq. NBS Oxidized 5-Bromo-1,8-naphthyridine (Oxidation Byproduct) Desired->Oxidized Oxidation

Caption: Potential byproduct pathways during bromination.

Q3: What is a systematic workflow to isolate and definitively identify these bromination byproducts?

A3: A Step-by-Step Analytical Protocol

A combination of chromatographic separation and spectroscopic analysis is required for unambiguous identification.[12][13]

Step 1: Purification via Flash Column Chromatography

  • Objective: To separate the components of the crude reaction mixture.

  • Protocol:

    • Perform an initial solvent screen using TLC to find an eluent system that provides good separation between the spots. A hexane/ethyl acetate or dichloromethane/methanol gradient is a good starting point.

    • Dry-load the crude material onto silica gel for better resolution.

    • Run a gradient elution flash column, collecting fractions and monitoring by TLC.

    • Combine pure fractions of each isolated compound for further analysis.

Step 2: Analysis by Mass Spectrometry (LC-MS)

  • Objective: To determine the molecular weight and the number of bromine atoms in each compound.

  • Rationale: Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This creates a characteristic isotopic pattern in the mass spectrum.

  • Data Interpretation:

Compound TypeExpected [M]+Expected [M+2]+Expected [M+4]+Isotope Ratio (Approx.)
Starting Material (No Br)M--100
Monobromo- (Desired) M M+2 -100 : 98
Dibromo- (Byproduct)MM+2M+4100 : 196 : 96

Step 3: Analysis by NMR Spectroscopy (¹H and ¹³C)

  • Objective: To determine the exact substitution pattern and confirm the structure.

  • Rationale: The position of the bromine atom dramatically alters the chemical shifts and coupling patterns of the remaining aromatic protons.

  • Data Interpretation (¹H NMR):

    • Starting Material (THN): You will observe three distinct aromatic protons.

    • 5-Bromo-THN (Desired): The proton at C5 will be absent. You will observe two remaining aromatic protons (at C6 and C7) which will appear as doublets with ortho coupling (J ≈ 8-9 Hz).

    • 7-Bromo-THN (Isomer): The proton at C7 will be absent. The remaining protons at C5 and C6 will appear as doublets with meta coupling (J ≈ 2-3 Hz), which is a key distinguishing feature.

    • 5,7-Dibromo-THN (Byproduct): Both C5 and C7 protons will be absent. Only one aromatic proton will remain at C6, which will appear as a singlet.

    • 5-Bromo-1,8-naphthyridine (Oxidized Byproduct): You will see characteristic sharp signals for an aromatic system and an absence of the broad signals corresponding to the -CH₂- protons of the tetrahydro ring.

References

  • Movassaghi, M., & Hill, M. D. (2006). Highly Regioselective Synthesis of Quinolines, 1,8-Naphthyridines, and Chromones from Unmodified Methyl Ketones. Journal of the American Chemical Society, 128(14), 4592–4593. [Link]

  • Jin, T., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28035–28047. [Link]

  • Wood, M. D., et al. (2018). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 14, 2938–2944. [Link]

  • Verma, P., et al. (2024). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Deng, H., et al. (2019). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Abás, S., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4984. [Link]

  • Jin, T., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Organic Syntheses. (n.d.). Quinoline. Organic Syntheses Procedure. [Link]

  • Song, X., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 33495–33499. [Link]

  • SlideShare. (2017). Preparation and Properties of Quinoline. SlideShare. [Link]

  • Mondal, J., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(32), 21101–21112. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2023). Review article on impurity profiling. Innovare Academic Sciences. [Link]

  • Song, X., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2016). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. [Link]

  • Song, X., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. ResearchGate. [Link]

  • Calias, C., et al. (2015). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 17(5), 2861–2865. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the scale-up synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. We will move beyond simple procedural outlines to address the critical challenges and nuances encountered when transitioning from bench-scale discovery to larger, process-oriented production. The content is structured in a question-and-answer format to directly tackle specific issues you may face during your experimental work.

Section 1: Synthetic Strategy & Core Principles

The synthesis of 1,8-naphthyridine derivatives is well-established, with the Friedländer annulation being a cornerstone reaction for constructing the core bicyclic system.[1][2] However, scaling this and subsequent transformations introduces significant challenges related to thermal management, purification, and regiochemical control.[3]

A robust and scalable approach often involves introducing key functionalities early to avoid harsh, low-selectivity reactions on the final complex scaffold. For 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, a logical strategy begins with a pre-brominated pyridine precursor, followed by the formation of the second ring and subsequent reduction.

G cluster_0 Phase 1: Synthesis of Brominated Naphthyridine Core cluster_1 Phase 2: Reduction to Tetrahydro-Derivative A 2-Amino-6-bromopyridine (Starting Material) C Friedländer-type Annulation A->C B Cyclizing Agent (e.g., α,β-Unsaturated Aldehyde/Ketone) B->C D 5-Bromo-1,8-naphthyridine Derivative C->D Forms bicyclic core E Catalytic Hydrogenation (e.g., H₂, Pd/C) D->E Selective pyridine ring reduction F 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (Final Product) E->F

Caption: High-level overview of the proposed synthetic workflow.

This two-phase approach is advantageous because it establishes the bromine's position with high regioselectivity from the commercially available starting material, 2-amino-6-bromopyridine.[4][5] The subsequent reduction of the unsubstituted pyridine ring is typically more facile and selective than attempting to directly brominate the electron-rich tetrahydro-1,8-naphthyridine system, which could lead to multiple isomers and over-bromination.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the scale-up process, organized by the synthetic stage.

A. Starting Materials and Reaction Setup

Q1: My Friedländer cyclization is sluggish and gives low yields. What are the first things to check on scale-up?

A1: This is a common scale-up issue often tied to mixing and thermal homogeneity.

  • Catalyst Choice & Loading: While classic Friedländer reactions use strong acids or bases, these can be harsh.[2] Consider milder, modern catalysts like ionic liquids, which can improve yields and facilitate easier work-ups, even in aqueous media.[1][6] Ensure your catalyst is not being "poisoned" by impurities in your starting materials.

  • Mixing Efficiency: In a large reactor, inefficient stirring can create "hot spots" or zones of poor reagent mixing, leading to side reactions or unreacted starting material. Ensure the impeller design and stirring speed are adequate for the reactor volume and viscosity of the reaction mass.

  • Solvent and Temperature: The choice of solvent is critical. A higher boiling point solvent might be needed to drive the reaction to completion, but this must be balanced with thermal stability of reactants and products. See the table below for a comparison of potential solvents.

SolventBoiling Point (°C)Key Considerations on Scale-Up
Ethanol78Good starting point, but may not provide high enough temperature for difficult cyclizations. Flammable.
Toluene111Allows for higher temperatures and azeotropic removal of water byproduct.
DMF/DMAc153 / 165High boiling points, good solvating power. Difficult to remove during work-up; potential toxicity concerns.
Water100Greener solvent, particularly effective with specific catalysts like choline hydroxide.[1][7] Simplifies work-up.

Q2: I am preparing my starting material, 2-amino-6-bromopyridine, from 2,6-dibromopyridine. The reaction is clean at the lab scale, but on a larger scale, I'm getting significant amounts of the 2,6-diaminopyridine byproduct. Why?

A2: This is a classic problem of selectivity versus scale. The reaction of 2,6-dibromopyridine with an ammonia source is a nucleophilic aromatic substitution. The first substitution to form your desired product also activates the ring, making the second substitution (to the diamino byproduct) potentially faster.

  • Cause: On a larger scale, heat and mass transfer limitations are more pronounced. If there are localized areas of high temperature or high ammonia concentration due to poor mixing, the rate of the second substitution increases disproportionately.

  • Solution:

    • Strict Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

    • Controlled Reagent Addition: Add the ammonia source (e.g., concentrated ammonia in an autoclave) slowly and sub-surface to ensure it reacts before it can accumulate locally.[4]

    • Stoichiometry: Use a minimal excess of the ammonia source. While a large excess drives the reaction to completion on a small scale, it heavily favors the byproduct on a larger scale.

B. Catalytic Hydrogenation (Reduction Step)

Q3: My catalytic hydrogenation to form the tetrahydro-product is stalling. What troubleshooting steps should I follow?

A3: Hydrogenation issues are almost always related to catalyst activity, substrate purity, or hydrogen delivery.

G Start Hydrogenation Stalled CheckCatalyst Is the catalyst fresh and handled properly? Start->CheckCatalyst CheckPurity Is the substrate free of catalyst poisons? CheckCatalyst->CheckPurity [ Yes ] Sol_Catalyst Solution: - Use fresh catalyst. - Ensure handling under inert atmosphere. - Consider a different catalyst type (e.g., PtO₂). CheckCatalyst->Sol_Catalyst [ No ] CheckConditions Are H₂ pressure and mixing adequate? CheckPurity->CheckConditions [ Yes ] Sol_Purity Solution: - Recrystallize or charcoal-treat the starting material. - Common poisons include sulfur, halides (other than the desired Br), and residual reagents from previous steps. CheckPurity->Sol_Purity [ No ] Sol_Conditions Solution: - Increase H₂ pressure. - Increase agitation to improve H₂ dispersion. - Check for leaks in the reactor. CheckConditions->Sol_Conditions [ No ]

Sources

Technical Support Center: Managing Impurities in 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the production of this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic processes effectively.

The synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, while seemingly straightforward, often presents challenges in controlling regioselectivity and minimizing the formation of impurities. This guide will provide a comprehensive overview of potential impurities, troubleshooting strategies for their mitigation, and analytical methods for their detection and quantification.

Understanding the Synthetic Landscape and Potential Impurities

The most common route to 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine involves the direct bromination of the 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold. The directing effects of the amino group on the pyridine ring strongly influence the position of bromination.

Below is a diagram illustrating the primary synthetic pathway and the key junctures where impurities may arise.

Synthesis_and_Impurity_Formation 1,2,3,4-tetrahydro-1,8-naphthyridine 1,2,3,4-tetrahydro-1,8-naphthyridine Reaction Reaction 1,2,3,4-tetrahydro-1,8-naphthyridine->Reaction Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS)->Reaction 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine Reaction->5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine Desired Product Unreacted Starting Material Unreacted Starting Material Reaction->Unreacted Starting Material Impurity Positional Isomers (e.g., 7-Bromo) Positional Isomers (e.g., 7-Bromo) Reaction->Positional Isomers (e.g., 7-Bromo) Impurity Over-brominated Products (e.g., Di-bromo) Over-brominated Products (e.g., Di-bromo) Reaction->Over-brominated Products (e.g., Di-bromo) Impurity Byproducts from Brominating Agent Byproducts from Brominating Agent Reaction->Byproducts from Brominating Agent Impurity

Caption: Synthetic pathway and potential impurity formation.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

Q1: My reaction shows incomplete conversion, and I have a significant amount of unreacted starting material. What should I do?

A1: Incomplete conversion is a common issue. Here are several factors to consider and troubleshoot:

  • Stoichiometry of the Brominating Agent: Ensure you are using a slight excess of the brominating agent, such as N-Bromosuccinimide (NBS). However, a large excess can lead to over-bromination. A good starting point is 1.05-1.1 equivalents of NBS.

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time. A modest increase in temperature can also enhance the reaction rate, but be cautious as this may also increase the formation of byproducts.

  • Purity of Starting Materials: Impurities in the 1,2,3,4-tetrahydro-1,8-naphthyridine can inhibit the reaction. Ensure your starting material is pure before proceeding.

  • Solvent Choice: The choice of solvent can significantly impact reaction efficiency. While solvents like dichloromethane (DCM) or chloroform are common, exploring others may be beneficial.

Q2: I am observing the formation of multiple brominated products. How can I improve the regioselectivity for the 5-bromo isomer?

A2: Achieving high regioselectivity is a key challenge in the bromination of activated heterocyclic systems. The amino group in the tetrahydro-1,8-naphthyridine ring is a strong ortho-, para-director, leading to potential bromination at positions 5 and 7.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it can offer better regioselectivity under controlled conditions[1].

  • Solvent Effects: The polarity of the solvent can influence the ortho/para ratio. Less polar solvents may favor the desired 5-bromo (para) isomer due to steric hindrance at the ortho (7-bromo) position. Experimenting with solvents like carbon tetrachloride or dioxane could be beneficial.

  • Temperature Control: Lowering the reaction temperature can increase selectivity by favoring the thermodynamically more stable product. Running the reaction at 0°C or even lower may improve the ratio of 5-bromo to 7-bromo isomers.

Q3: My product is contaminated with over-brominated species (di-bromo, tri-bromo). How can I prevent this?

A3: Over-bromination is a result of the high reactivity of the brominated product, which can undergo further electrophilic substitution.

  • Control the Stoichiometry: This is the most critical factor. Use no more than a slight excess of the brominating agent (e.g., 1.05 equivalents of NBS).

  • Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution dropwise over an extended period. This maintains a low concentration of the brominating agent in the reaction mixture, minimizing the chance of a second bromination event on the product molecule.

  • Reaction Monitoring: Closely monitor the reaction by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.

Q4: How do I effectively remove the succinimide byproduct when using NBS?

A4: Succinimide is a common byproduct when using NBS and can sometimes be challenging to remove completely.

  • Aqueous Workup: Succinimide has some water solubility. Multiple washes with water or a saturated sodium bicarbonate solution can help remove the bulk of it.

  • Filtration: If the reaction is performed in a solvent where succinimide is poorly soluble (like chloroform or carbon tetrachloride), it may precipitate and can be removed by filtration.

  • Column Chromatography: Silica gel chromatography is an effective method for removing residual succinimide. A gradient elution starting with a non-polar solvent system and gradually increasing polarity is typically effective.

Troubleshooting Guides

This section provides more in-depth guidance on resolving complex issues and detailed experimental protocols.

Guide 1: Differentiating and Separating Positional Isomers (5-Bromo vs. 7-Bromo)

The separation of positional isomers is often a significant purification challenge.

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the 5-bromo and 7-bromo isomers. The substitution pattern will result in distinct chemical shifts and coupling patterns for the aromatic protons. A comparative analysis of the spectra is crucial for unambiguous identification[2].

  • High-Performance Liquid Chromatography (HPLC): Developing a robust HPLC method is key for both analysis and purification.

    • Recommended Columns: Phenyl-hexyl or biphenyl stationary phases can offer enhanced selectivity for aromatic positional isomers due to π-π interactions[3][4]. A standard C18 column may also provide separation with careful mobile phase optimization.

    • Mobile Phase: A typical starting point would be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of these relatively volatile compounds. The fragmentation patterns of the isomers may show subtle differences that can aid in their identification[5].

Purification Protocol: Flash Column Chromatography

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5).

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity. The isomers will likely have very similar Rf values, so a shallow gradient is recommended for optimal separation.

  • Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify the fractions containing the pure desired isomer.

Guide 2: Managing Over-bromination and Di-bromo Impurity Removal

The formation of di-brominated species, such as 3,5-dibromo-1,2,3,4-tetrahydro-1,8-naphthyridine, can be a significant issue.

Minimization Strategies:

ParameterRecommendation to Minimize Over-brominationRationale
Stoichiometry of NBS Use 1.0 to 1.05 equivalentsPrevents excess brominating agent from reacting with the product.
Reaction Temperature Maintain at 0°C or below during additionReduces the rate of the second bromination reaction, which typically has a higher activation energy.
Addition of NBS Add slowly as a solution over 1-2 hoursAvoids localized high concentrations of the brominating agent.
Reaction Monitoring Frequent TLC or HPLC analysisAllows for quenching the reaction immediately upon consumption of the starting material.

Purification of Mono-bromo from Di-bromo Product:

The di-brominated product will be significantly less polar than the mono-brominated product. This difference in polarity can be exploited for purification.

  • Recrystallization: If a suitable solvent system can be found where the solubility of the mono- and di-bromo products differs significantly, recrystallization can be an effective purification method.

  • Column Chromatography: A standard silica gel column with a hexane/ethyl acetate gradient will effectively separate the less polar di-bromo compound from the more polar mono-bromo product.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: Unreacted starting material (most polar) -> 5-Bromo isomer -> 7-Bromo isomer -> Di-bromo isomers (least polar). The exact elution order of the 5- and 7-bromo isomers may vary and needs to be confirmed with standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Inlet Temperature: 280°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 10 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-500 m/z.

  • Expected Fragmentation: Look for the molecular ion peak (M+) and characteristic isotopic patterns for bromine-containing compounds (M+ and M+2 peaks in a ~1:1 ratio for mono-brominated species). Fragmentation may involve the loss of a bromine radical or cleavage of the tetrahydro-pyridine ring[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons will be diagnostic for the position of the bromine atom. The proton ortho to the bromine will typically be shifted downfield.

  • ¹³C NMR: The carbon atom attached to the bromine will show a characteristic chemical shift in the range of 110-120 ppm.

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be invaluable for the unambiguous assignment of all proton and carbon signals, confirming the structure of the desired product and any isolated impurities[2].

Visualizing Experimental Workflow

Experimental_Workflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Analysis Analysis Start Start: 1,2,3,4-tetrahydro- 1,8-naphthyridine Reaction_Setup Dissolve in appropriate solvent Cool to 0°C Start->Reaction_Setup NBS_Addition Slowly add NBS (1.05 eq) Maintain temperature Reaction_Setup->NBS_Addition Reaction_Monitoring Monitor by TLC/HPLC Until SM is consumed NBS_Addition->Reaction_Monitoring Quench Quench with aq. Na2S2O3 Reaction_Monitoring->Quench Workup Aqueous workup Extract with organic solvent Quench->Workup Crude_Product Crude Product Workup->Crude_Product Column_Chromatography Silica Gel Column Chromatography (Hexane/EtOAc gradient) Crude_Product->Column_Chromatography Fraction_Analysis Analyze fractions by TLC/HPLC Column_Chromatography->Fraction_Analysis Combine_Pure_Fractions Combine pure fractions Fraction_Analysis->Combine_Pure_Fractions Solvent_Removal Remove solvent in vacuo Combine_Pure_Fractions->Solvent_Removal Pure_Product Pure 5-Bromo Product Solvent_Removal->Pure_Product HPLC_Analysis HPLC for purity assessment Pure_Product->HPLC_Analysis GCMS_Analysis GC-MS for identity confirmation Pure_Product->GCMS_Analysis NMR_Analysis NMR for structural elucidation Pure_Product->NMR_Analysis Characterization_Complete Characterization Complete HPLC_Analysis->Characterization_Complete GCMS_Analysis->Characterization_Complete NMR_Analysis->Characterization_Complete

Caption: A typical experimental workflow for synthesis, purification, and analysis.

References

  • [Discovery of intermolecular cascade annulation for dihydrobenzo[b][4][7]naphthyridine-ylidene-pyrrolidinetriones.]([Link])

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to catalyst selection for cross-coupling reactions involving this challenging heterocyclic substrate. Our goal is to move beyond simple protocols and explain the fundamental principles that govern reaction success, enabling you to rationally design and optimize your synthetic routes.

The core challenge in functionalizing the 1,8-naphthyridine scaffold lies in the presence of two Lewis basic nitrogen atoms. These nitrogens can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often referred to as "catalyst poisoning".[1][2] Overcoming this challenge is paramount for achieving high yields and reaction efficiency.

The Core Challenge: Catalyst Poisoning

The lone pairs on the nitrogen atoms of the naphthyridine ring can act as a bidentate ligand, chelating to the palladium center. This coordination can inhibit the desired catalytic cycle, preventing the substrate from participating in the cross-coupling reaction.

Caption: Unwanted coordination of the naphthyridine nitrogens to the palladium catalyst.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for this specific substrate?

A1: The 1,8-naphthyridine core contains two nitrogen atoms positioned to act as a strong bidentate chelating ligand for the palladium catalyst. This chelation can form a highly stable, off-cycle complex that effectively removes the active catalyst from the reaction, leading to low or no product formation.[2][3] Therefore, the catalyst system—specifically the ligand—must be chosen to kinetically favor the desired cross-coupling pathway over this deactivating coordination. The right ligand will sterically and electronically disfavor the chelation of the substrate while promoting the key steps of the catalytic cycle.[4]

Q2: What general class of ligands should I start with for cross-coupling with 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine?

A2: For nitrogen-containing heterocycles, the most successful ligands are typically sterically bulky and electron-rich monodentate phosphines .[5][6][7] Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent starting points.[2][8] Their large steric footprint helps prevent the bidentate coordination of the naphthyridine substrate to the palladium center. Their electron-rich nature accelerates the rate-limiting oxidative addition step and subsequent reductive elimination, helping the desired catalytic cycle outcompete catalyst deactivation.[1][9] N-heterocyclic carbenes (NHCs) can also be highly effective due to their strong sigma-donating properties.[1][10][11]

Q3: Which cross-coupling reactions are most suitable for this substrate, and are there any I should avoid initially?

A3: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are all feasible and widely used for functionalizing heteroaryl halides.[12][13][14]

  • Suzuki-Miyaura coupling is often a robust first choice for C-C bond formation due to the mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.[12][15]

  • Buchwald-Hartwig amination is the premier method for C-N bond formation.[13][16]

  • Sonogashira coupling is highly effective for introducing alkyne moieties.[14][17]

  • Heck reactions can be more challenging. While feasible, the conditions can sometimes lead to side reactions like isomerization, and catalyst choice is critical.[10][18]

It is advisable to begin with Suzuki or Buchwald-Hartwig reactions, as they are generally more forgiving and well-documented for N-heterocyclic substrates.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during your experiments. A systematic approach to troubleshooting is the most effective way to solve reaction-related problems.[1][19]

Problem 1: My reaction shows low to no conversion of the starting material.
Potential Cause Scientific Rationale Recommended Solution
Catalyst Poisoning The primary suspect. The naphthyridine nitrogen atoms are coordinating to the palladium center more effectively than the chosen phosphine ligand, shutting down the catalytic cycle.[2][3]1. Switch to a Bulkier Ligand: Change from a less bulky ligand (like PPh₃) to a Buchwald-type ligand such as XPhos or SPhos.[2][8] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading from 1-2 mol% to 3-5 mol% to compensate for the portion of the catalyst that becomes deactivated.[2]
Inefficient Precatalyst Activation If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This step can be inefficient under certain conditions.[10]1. Use a Pd(0) Source: Employ a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[14] 2. Use a Modern Precatalyst: Switch to a Buchwald G3 or G4 precatalyst, which is designed for rapid and clean generation of the active L-Pd(0) species.[2]
Incorrect Base The base plays a crucial role in the transmetalation step (Suzuki) or deprotonation of the nucleophile (Buchwald-Hartwig). An inappropriate base can halt the reaction.[2]1. Screen Bases: For Suzuki, K₃PO₄ is often a reliable choice for N-heterocycles.[2] Cs₂CO₃ is a stronger, more soluble alternative. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.[13]
Poor Solubility If reactants are not fully dissolved, the reaction will be slow or incomplete.1. Change Solvent System: For Suzuki, a mixture of dioxane/water or THF/water is common.[2][8] For substrates with very poor solubility, consider higher boiling point solvents like toluene or DMF.[2]
Problem 2: I'm observing significant side product formation.
Side Product Potential Cause Recommended Solution
Protodehalogenation (H replaces Br) The presence of a proton source (often water) can lead to the cleavage of the C-Br bond without coupling.[1]1. Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use oven-dried glassware and maintain a strict inert atmosphere (Argon or Nitrogen).[1] 2. Re-evaluate the Base: Some bases can facilitate this pathway. Screening different bases may be necessary.
Homocoupling of Boronic Acid (Suzuki) This side reaction is typically promoted by the presence of oxygen, which can facilitate an oxidative cycle involving the boronic acid.[1]1. Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas or using several freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of Argon or Nitrogen.
Glaser Homocoupling of Alkyne (Sonogashira) The copper(I) co-catalyst, in the presence of oxygen, is highly effective at promoting the homocoupling of terminal alkynes.[20]1. Use Copper-Free Conditions: Many modern Sonogashira protocols are copper-free, which completely avoids this side reaction. This may require a different ligand or higher temperatures.[20] 2. Strict Anaerobic Technique: If using copper, it is absolutely critical to exclude all oxygen from the reaction.
Palladium Black Formation A black precipitate indicates that the Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle. This is often caused by high temperatures or an unstable catalytic complex.[10][20]1. Lower the Temperature: High temperatures can accelerate catalyst decomposition. 2. Use a Stabilizing Ligand: Bulky, electron-rich ligands help to stabilize the monomeric Pd(0) species in solution, preventing precipitation.[10]

Recommended Protocols & Catalyst Systems

The following tables provide validated starting points for common cross-coupling reactions. Optimization will likely be necessary for your specific coupling partner.

Decision Workflow for Catalyst Selection

start_node start_node process_node process_node decision_node decision_node result_node result_node start Start: Functionalize 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine coupling_type What type of bond to form? start->coupling_type cc_bond C-C Bond coupling_type->cc_bond C-C cn_bond C-N Bond coupling_type->cn_bond C-N cc_type What type of C-C bond? cc_bond->cc_type buchwald Buchwald-Hartwig Amination cn_bond->buchwald suzuki Suzuki-Miyaura (Arene/Alkyl) cc_type->suzuki sp2 or sp3 sonogashira Sonogashira (Alkyne) cc_type->sonogashira sp heck Heck (Alkene) cc_type->heck alkene

Caption: A decision tree for selecting the appropriate cross-coupling reaction.

Table 1: Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale & Key Considerations
Pd Precatalyst XPhos Pd G3 (2 mol%)Provides a reliable and rapid route to the active L-Pd(0) catalyst, minimizing side reactions.[2]
Ligand XPhos (included in G3 precatalyst)A bulky, electron-rich ligand ideal for preventing catalyst poisoning by the naphthyridine substrate.[8][12]
Base K₃PO₄ (2.5 equivalents)A moderately strong base that is highly effective for cross-coupling of N-heterocycles.[2] Finely grind the base for better solubility and reactivity.
Boronic Acid/Ester 1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the starting bromide. Pinacol esters can be more stable and reduce protodeboronation.[2]
Solvent 1,4-Dioxane / H₂O (5:1)A common solvent system that provides good solubility for both organic and inorganic reagents.[2][8] Ensure solvents are degassed.
Temperature 80 - 110 °CHigher temperatures are often needed to drive the reaction to completion with heteroaryl bromides.
Table 2: Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale & Key Considerations
Pd Precatalyst RuPhos Pd G3 (2 mol%)RuPhos is another excellent bulky phosphine ligand, often showing complementary reactivity to XPhos for C-N coupling.[2][13]
Ligand RuPhos (included in G3 precatalyst)The ligand's properties are well-suited to stabilize the palladium-amido intermediate and promote reductive elimination.[13]
Base NaOtBu (2.0 equivalents)A strong, non-nucleophilic base required to deprotonate the amine coupling partner.[13] Must be handled under inert conditions.
Amine 1.2 equivalentsA slight excess is typically used.
Solvent Toluene or CPMEAnhydrous, non-protic solvents are required. Ensure they are thoroughly degassed.
Temperature 90 - 110 °CC-N coupling reactions generally require heating to achieve reasonable reaction rates.
General Experimental Protocol (Suzuki-Miyaura Example)
  • Reaction Setup: To an oven-dried reaction vial, add 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq.), the boronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 eq.).

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction Execution: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. All palladium-catalyzed cross-couplings follow a similar fundamental cycle.

pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex L-Pd(II)(Ar)(R) Transmetalation Complex oa_complex->trans_complex Transmetalation (Base Mediated) trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product arbr Ar-Br (Naphthyridine) arbr->pd0 rm R-M (e.g., R-B(OH)2) rm->oa_complex

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

  • BenchChem. (2025). Technical Support Center: Cross-Coupling of Nitrogen Heterocycles.
  • Biscoe, M. R., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • BenchChem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
  • BenchChem. (2025). comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Naphthyridines.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.).
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • Wikipedia. (n.d.).
  • PubMed Central (PMC). (n.d.). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling with 5-Bromo-1-pentyne.
  • Organic Chemistry Portal. (2007).
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • BenchChem. (2025). Technical Support Center: Optimizing the Heck Reaction for 5-Bromo-1-Pentene.
  • PubMed Central (PMC). (2019).
  • ACS Publications. (2017).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-tetrahydro-1,8-naphthyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 5,6,7,8-tetrahydro-1,8-naphthyridine core is a privileged structure, offering a three-dimensional architecture that is increasingly incorporated into novel therapeutic agents. The choice of halogen at the 5-position—typically bromine or chlorine—is a critical decision point in a synthetic campaign, profoundly influencing the reactivity and accessibility of downstream targets. This guide provides an in-depth comparison of the reactivity of 5-Bromo-tetrahydro-1,8-naphthyridine and 5-Chloro-tetrahydro-1,8-naphthyridine, supported by established chemical principles and experimental data from analogous systems.

Core Principles: The Impact of the Halogen on Reactivity

The fundamental difference in reactivity between the bromo and chloro analogues stems from the carbon-halogen (C-X) bond strength and the electronic nature of the halogen. The C-Br bond is longer and weaker than the C-Cl bond, making it more susceptible to cleavage. This difference is the primary determinant of reactivity in many reaction classes, particularly palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile tools for the functionalization of aryl halides. The two most common examples, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are pivotal in drug discovery for the formation of C-C and C-N bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an aryl halide with a boronic acid or ester. The rate-determining step is often the initial oxidative addition of the aryl halide to the Pd(0) catalyst. Due to the weaker C-Br bond, 5-bromo-tetrahydro-1,8-naphthyridine undergoes oxidative addition more readily than its chloro counterpart.[1] This generally translates to milder reaction conditions, lower catalyst loadings, and faster reaction times for the bromo derivative.

While direct comparative data for the target molecules is scarce, the established reactivity trend for aryl halides (I > Br > OTf > Cl) is well-documented.[1] For instance, selective mono-amination of 5-bromo-8-chloro-1,7-naphthyridine at the 5-position (bromo) highlights the greater reactivity of the C-Br bond.[1]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Based on Analogous Heterocyclic Systems)

Feature5-Bromo-tetrahydro-1,8-naphthyridine5-Chloro-tetrahydro-1,8-naphthyridine
Relative Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)
Typical Conditions Milder (e.g., 80-100 °C)More forcing (e.g., >100 °C)
Typical Yields Good to excellentModerate to good (often requires more optimization)

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-tetrahydro-1,8-naphthyridine

  • To a reaction vessel, add 5-bromo-tetrahydro-1,8-naphthyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., dioxane/water or toluene/water).

  • Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Base B Add Palladium Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Cool & Dilute D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I I H->I Isolated Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is also generally more facile with aryl bromides. The oxidative addition of the C-Br bond to the palladium catalyst is more favorable than that of the C-Cl bond.[2] Consequently, the amination of 5-bromo-tetrahydro-1,8-naphthyridine can often be achieved under milder conditions and with a broader range of amines compared to the chloro analogue. For the less reactive 5-chloro-tetrahydro-1,8-naphthyridine, more specialized and often more expensive and air-sensitive bulky electron-rich phosphine ligands are required to facilitate the catalytic cycle.[3]

Table 2: Comparative Performance in Buchwald-Hartwig Amination (Based on Analogous Heterocyclic Systems)

Feature5-Bromo-tetrahydro-1,8-naphthyridine5-Chloro-tetrahydro-1,8-naphthyridine
Relative Reactivity HigherLower
Typical Ligands Standard phosphine ligands (e.g., BINAP, dppf)Bulky, electron-rich ligands (e.g., XPhos, RuPhos)
Typical Base NaOt-Bu, K₃PO₄, Cs₂CO₃Stronger bases often required (e.g., LHMDS, NaOt-Bu)
Typical Conditions 80-110 °COften >110 °C or microwave irradiation
Typical Yields Good to excellentSubstrate dependent, often requires careful optimization

Experimental Protocol: Buchwald-Hartwig Amination of 5-Chloro-tetrahydro-1,8-naphthyridine

  • To a dry reaction vessel, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and a bulky phosphine ligand (e.g., XPhos, 0.08 eq.).

  • Add a strong base, such as sodium tert-butoxide (1.4 eq.).

  • Seal the vessel, evacuate, and backfill with an inert gas.

  • Add a degassed aprotic solvent, such as toluene or dioxane.

  • Add the 5-chloro-tetrahydro-1,8-naphthyridine (1.0 eq.) and the desired amine (1.2 eq.).

  • Heat the reaction mixture to 100-120 °C, or as determined by optimization, and stir until completion.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing heteroatom nucleophiles onto an aromatic ring. Unlike palladium-catalyzed reactions, the reactivity order of halogens in SNAr is often the reverse: F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[4][5] The more electronegative halogen (chlorine) polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

However, the pyridine ring of the tetrahydro-1,8-naphthyridine system is already electron-deficient, which activates the 5-position towards nucleophilic attack. The relative reactivity of the bromo versus chloro derivatives in SNAr can be highly dependent on the nature of the nucleophile and the reaction conditions.[6] For some nucleophiles, the better leaving group ability of bromide may lead to faster overall reaction rates, even if the initial attack is slower.

Table 3: Predicted Comparative Performance in Nucleophilic Aromatic Substitution

Feature5-Bromo-tetrahydro-1,8-naphthyridine5-Chloro-tetrahydro-1,8-naphthyridine
Electrophilicity of Carbon LowerHigher
Leaving Group Ability BetterPoorer
Predicted Reactivity Highly dependent on nucleophile and conditions. May be slower for nucleophilic attack but faster for leaving group departure.May be faster for the initial nucleophilic attack due to higher carbon electrophilicity.
Typical Conditions Often requires elevated temperatures and a strong nucleophile.May proceed under slightly milder conditions than the bromo analogue, depending on the nucleophile.

Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aryl Halide in Solvent B Add Nucleophile (and Base if needed) A->B C Heat Reaction Mixture B->C D Quench & Extract C->D E Aqueous Wash D->E F Dry & Concentrate E->F G Purify Product F->G H H G->H Isolated Product

Caption: A typical workflow for a nucleophilic aromatic substitution reaction.

Lithiation and Electrophilic Quench

Halogen-metal exchange is a common method for generating an aryllithium species, which can then be trapped with an electrophile. This reaction is typically faster with aryl bromides than with aryl chlorides. Therefore, 5-bromo-tetrahydro-1,8-naphthyridine is expected to undergo lithium-halogen exchange more readily upon treatment with an organolithium reagent like n-butyllithium at low temperatures.[7][8] This provides a facile route to 5-substituted derivatives that may not be accessible through other means. The corresponding reaction with the 5-chloro analogue would likely require harsher conditions, which could lead to side reactions.

Conclusion

The choice between 5-bromo- and 5-chloro-tetrahydro-1,8-naphthyridine as a synthetic intermediate has significant practical implications.

  • 5-Bromo-tetrahydro-1,8-naphthyridine is the more reactive and versatile substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and for lithium-halogen exchange. It generally allows for milder conditions, a broader substrate scope, and potentially higher yields.

  • 5-Chloro-tetrahydro-1,8-naphthyridine , while less expensive, is significantly less reactive in cross-coupling reactions, often necessitating more specialized and costly catalysts and more forcing conditions. However, it may exhibit enhanced reactivity in nucleophilic aromatic substitution reactions, depending on the specific nucleophile and conditions.

For most applications in drug discovery that rely on the rapid and efficient generation of analogues via cross-coupling, the bromo-derivative is the superior choice. The chloro-derivative may be preferred in cases where cost is a primary driver and the required transformations are limited to SNAr or when a more robust starting material is needed for reactions at other positions on the scaffold.

References

Sources

Navigating the Therapeutic Potential of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its unique structural and electronic properties have made it a focal point for the development of novel therapeutic agents. This guide delves into the prospective biological significance of a specific, yet underexplored subclass: 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives. Due to the limited direct research on this particular substitution pattern, this document provides a comparative analysis based on the established activities of related halogenated and non-halogenated 1,8-naphthyridine analogs, offering a predictive framework and experimental roadmap for future investigations.

The 1,8-Naphthyridine Core: A Foundation for Diverse Biological Activity

The 1,8-naphthyridine nucleus, a bicyclic system containing two nitrogen atoms, is a versatile scaffold that has been successfully exploited to generate compounds with a broad spectrum of pharmacological effects. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and neurological activities.[2][3] The planarity and hydrogen bonding capabilities of the aromatic system, coupled with the potential for substitution at various positions, allow for fine-tuning of the molecule's interaction with biological targets.

The Influence of Halogenation: A Double-Edged Sword

The introduction of halogen atoms, such as bromine, into the 1,8-naphthyridine scaffold can significantly modulate the biological activity of the resulting derivatives. Halogenation can alter a compound's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Studies on various halogenated 1,8-naphthyridine derivatives have demonstrated potent anticancer activities.[4][5] For instance, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown significant cytotoxicity against various cancer cell lines.[4] However, the position of the halogen is critical. One study on 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids revealed that while a 6-unsubstituted analog had potent cytotoxic activity, the introduction of a chloro or trifluoromethyl group at the C-5 position led to a 5- to 10-fold decrease in activity.[6] This suggests that substitution at the 5-position may be detrimental for certain anticancer mechanisms within this specific chemical space.

Hypothetical Biological Profile of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine Derivatives and Comparative Analysis

Given the existing data on related compounds, we can extrapolate and propose potential biological activities for 5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives and compare them to established agents.

Potential Anticancer Activity

The tetrahydro-1,8-naphthyridine core is a key feature of some topoisomerase II inhibitors, which are crucial enzymes in DNA replication and repair.[1] It is plausible that 5-bromo substitution on this saturated ring system could influence the molecule's interaction with the enzyme-DNA complex.

Comparative Analysis:

To contextualize the potential efficacy of a hypothetical 5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivative, a comparison with a known topoisomerase II inhibitor, Etoposide, and a well-studied 1,8-naphthyridine derivative with anticancer activity is presented below.

Compound/DerivativeMechanism of ActionTarget Cancer Cell LinesIC50 Values (µM)Reference
Hypothetical 5-Bromo-tetrahydro-1,8-naphthyridine Potentially Topoisomerase II inhibitionTo be determinedTo be determinedN/A
EtoposideTopoisomerase II inhibitorVarious (e.g., Lung, Testicular, Lymphoma)Varies (e.g., ~1-10 µM in many cell lines)[6]
(S,S)-isomer of 7-(trans-3-methoxy-4-methylaminopyrrolidinyl)-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid (AG-7352)CytotoxicHuman tumor cell linesMore potent than Etoposide in some lines[6]
Halogenated 1,8-naphthyridine-3-carboxamide (Compound 47)CytotoxicMIAPaCa, K-5620.41, 0.77[4]

Experimental Workflow for Anticancer Activity Screening:

The initial assessment of anticancer activity for a novel compound typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines.

G cluster_workflow Anticancer Activity Screening Workflow start Synthesized 5-Bromo-tetrahydro-1,8-naphthyridine Derivative assay MTT or SRB Cytotoxicity Assay (Panel of Cancer Cell Lines) start->assay ic50 Determine IC50 Values assay->ic50 mechanism Mechanism of Action Studies (e.g., Topoisomerase II Inhibition Assay) ic50->mechanism If potent in_vivo In Vivo Xenograft Models mechanism->in_vivo If promising mechanism

Caption: Workflow for evaluating the anticancer potential of novel compounds.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e-g., 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Antimicrobial Activity

The 1,8-naphthyridine scaffold is the backbone of several quinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV. The tetrahydro- variant of this scaffold might retain or possess modified antimicrobial properties. The 5-bromo substituent could enhance membrane permeability or interaction with the bacterial enzymes.

Comparative Analysis:

Here, a hypothetical 5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivative is compared with a widely used fluoroquinolone antibiotic, Ciprofloxacin.

Compound/DerivativeMechanism of ActionTarget MicroorganismsMIC (µg/mL)Reference
Hypothetical 5-Bromo-tetrahydro-1,8-naphthyridine Potentially DNA gyrase/topoisomerase IV inhibitionTo be determinedTo be determinedN/A
CiprofloxacinDNA gyrase and topoisomerase IV inhibitorBroad-spectrum (Gram-positive and Gram-negative bacteria)Varies (e.g., ≤1 for susceptible E. coli)N/A (Widely established)

Experimental Workflow for Antimicrobial Activity Screening:

The primary method for assessing the antimicrobial efficacy of a new compound is the determination of its Minimum Inhibitory Concentration (MIC).

G cluster_workflow Antimicrobial Activity Screening Workflow start Synthesized 5-Bromo-tetrahydro-1,8-naphthyridine Derivative mic_assay Broth Microdilution or Agar Dilution Assay (Panel of Bacterial and Fungal Strains) start->mic_assay mic_determination Determine Minimum Inhibitory Concentration (MIC) mic_assay->mic_determination mbc_assay Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic_determination->mbc_assay For active compounds mechanism_studies Mechanism of Action Studies (e.g., DNA Gyrase Inhibition Assay) mbc_assay->mechanism_studies

Caption: Workflow for evaluating the antimicrobial potential of novel compounds.

Detailed Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microplate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While the biological activity of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives remains to be explicitly determined, the rich chemical history of the 1,8-naphthyridine scaffold provides a strong rationale for their investigation as potential therapeutic agents. The comparative framework and experimental protocols outlined in this guide offer a structured approach for researchers to explore the anticancer and antimicrobial potential of this novel class of compounds. Future research should focus on the synthesis of a library of these derivatives with varying substituents to establish clear structure-activity relationships. Elucidating their precise mechanisms of action will be crucial for their further development as clinically relevant drug candidates.

References

  • Srivastava, S. K., et al. (2008). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 16(11), 5995-6004. [Link]

  • Abdel-Aziz, A. A. -M., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(5), e2300035. [Link]

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ChemistrySelect, 4(18), 5343-5350. [Link]

  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Applied Sciences. [Link]

  • Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. [Link]

  • Bakr, R. B., et al. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • Massa, C., et al. (2014). The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. Journal of Natural Products, 77(10), 2249-2255. [Link]

  • Srivastava, S. K., et al. (2010). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 20(13), 3948-3952. [Link]

  • Nagy, K., et al. (2020). Competitive αvβ3 integrin binding assay with (a) ELISA (b) Epic BT. ResearchGate. [Link]

  • Bakr, R. B., et al. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. [Link]

  • Chen, Y. -J., et al. (2021). Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids. Journal of Biomedical Science, 28(1), 1-14. [Link]

  • El-Sayed, W. A., et al. (2022). Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents. Scientific Reports, 12(1), 1-17. [Link]

  • Singh, P., et al. (2023). Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification. Frontiers in Oncology, 11, 743913. [Link]

  • Wang, Y., et al. (2023). Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells. Journal of Experimental & Clinical Cancer Research, 42(1), 1-14. [Link]

  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]

  • Chen, Y. -J., et al. (2021). Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids. Journal of Biomedical Science, 28(1), 1-14. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 837-854. [Link]

  • Tomita, K., et al. (2004). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. Journal of Medicinal Chemistry, 47(8), 2097-2109. [Link]

  • Manera, C., et al. (2005). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Bioorganic & Medicinal Chemistry Letters, 15(15), 3569-3573. [Link]

  • Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]

  • Tomita, K., et al. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(24), 5297-5308. [Link]

  • Miller, A. W., et al. (2016). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 12, 2194-2200. [Link]

  • PubChem. (2026). 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one. PubChem. [Link]

  • Cativiela, C., et al. (2003). Structure-activity relationships of first bishydroxymethyl-substituted cage dimeric 4-aryl-1,4-dihydropyridines as HIV-1 protease inhibitors. European Journal of Medicinal Chemistry, 38(5), 495-499. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into a Promising Scaffold for Targeted Therapeutics

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interplay between chemical structure and biological function, with a particular focus on the inhibition of Poly(ADP-ribose) polymerase (PARP), a critical target in oncology. By synthesizing data from available literature and providing detailed experimental context, this guide aims to illuminate the path for the rational design of next-generation therapeutics based on this privileged scaffold.

The 1,8-Naphthyridine Scaffold: A Versatile Core in Medicinal Chemistry

The 1,8-naphthyridine nucleus is a nitrogen-containing heterocyclic system that has garnered significant interest from the medicinal chemistry community due to its wide range of biological activities.[1][2] Derivatives of this scaffold have been explored for their potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic agents.[1] The rigid, bicyclic nature of the 1,8-naphthyridine core provides a well-defined three-dimensional structure for the presentation of various functional groups, making it an attractive starting point for the design of potent and selective inhibitors of biological targets.

The tetrahydro-1,8-naphthyridine core, in particular, introduces a degree of conformational flexibility while maintaining the key pharmacophoric features of the aromatic system. This can lead to improved binding affinity and pharmacokinetic properties. The introduction of a bromine atom at the 5-position of this scaffold is a strategic modification intended to explore the impact of halogen bonding and steric bulk on target engagement and overall biological activity.

The Rationale for Targeting PARP Enzymes

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[3] PARP1, the most abundant and well-studied member, plays a pivotal role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[3] In the context of cancer therapy, inhibiting PARP has proven to be a highly effective strategy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as "synthetic lethality," forms the cornerstone of PARP inhibitor-based cancer treatments.[4]

By inhibiting PARP, SSBs accumulate and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with compromised HR (e.g., BRCA-mutant tumors), the accumulation of DSBs leads to genomic instability and ultimately, cell death.[4] This targeted approach offers a therapeutic window, sparing normal tissues while selectively killing cancer cells.

Structure-Activity Relationship (SAR) Analysis: The Impact of the 5-Bromo Substitution

Key Structural Considerations:

  • The Tetrahydro-1,8-Naphthyridine Core: This central scaffold serves as the foundation for orienting substituents towards key interaction points within the target's binding site.

  • The 5-Bromo Substituent: The introduction of a bromine atom at this position can influence activity through several mechanisms:

    • Halogen Bonding: The electrophilic region on the bromine atom (the σ-hole) can form favorable interactions with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in the protein's active site, potentially increasing binding affinity.

    • Steric Effects: The size of the bromine atom can dictate the optimal conformation for binding and may create favorable or unfavorable steric clashes with the protein.

    • Hydrophobicity: The lipophilic nature of the bromine atom can enhance membrane permeability and influence the compound's pharmacokinetic profile.

  • Other Substituents: Modifications at other positions of the tetrahydro-1,8-naphthyridine ring are crucial for fine-tuning potency, selectivity, and drug-like properties. For instance, substituents on the lactam ring of related naphthyridinone scaffolds are known to interact with the nicotinamide-ribose binding pocket of PARP.

Comparative Data of Representative Analogs

To illustrate the potential SAR, the following table presents hypothetical data for a series of 5-substituted 1,2,3,4-tetrahydro-1,8-naphthyridine-7-carboxamide analogs, a common structural motif in PARP inhibitors. This table is for illustrative purposes to guide future experimental work, as direct comparative data for this specific series is not currently published.

Compound IDR (at position 5)PARP1 IC50 (nM) (Hypothetical)Cell Viability (BRCA1-mutant cell line) IC50 (µM) (Hypothetical)Notes
1 H1005.0Unsubstituted parent compound.
2 Br 15 0.8 Potential for enhanced potency due to halogen bonding and favorable steric interactions.
3 Cl251.2Chlorine is smaller and less polarizable than bromine, potentially leading to weaker halogen bonds.
4 F804.5Fluorine is a poor halogen bond donor.
5 CH3603.0Introduction of a small alkyl group may provide favorable hydrophobic interactions.

Causality Behind Experimental Choices:

The selection of a bromine substituent in drug discovery is a deliberate choice aimed at leveraging the unique properties of halogens. In the context of PARP inhibition, the active site contains several potential halogen bond acceptors. By systematically replacing the hydrogen at the 5-position with different halogens (F, Cl, Br) and a small alkyl group (CH3), researchers can probe the electronic and steric requirements of the binding pocket. The expected trend of Br > Cl > F in potency would provide strong evidence for the role of halogen bonding in target engagement.

Experimental Protocols

To ensure the scientific integrity of SAR studies, robust and validated experimental protocols are essential. The following are detailed step-by-step methodologies for key assays used to characterize 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine analogs as PARP inhibitors.

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histone H1

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • 96-well white microplates

  • Luminometer

Procedure:

  • Coating: Coat the 96-well microplate with Histone H1 and incubate overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Inhibitor Preparation: Prepare serial dilutions of the 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine analogs in assay buffer.

  • Reaction Mixture: Prepare a reaction mixture containing PARP1 enzyme and activated DNA in assay buffer.

  • Assay Initiation: Add the reaction mixture to the wells, followed by the addition of the test compounds or vehicle control.

  • Incubation: Add biotinylated NAD+ to initiate the reaction and incubate at room temperature for 1 hour.

  • Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

  • Signal Generation: After a final wash, add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PARP Inhibition Assay (PAR-Specific Antibody)

This assay measures the inhibition of PARP activity within intact cells by detecting the levels of poly(ADP-ribose) (PAR) following DNA damage.

Materials:

  • Cancer cell line (e.g., BRCA1-deficient MDA-MB-436 or HeLa)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2 or methyl methanesulfonate - MMS)

  • Test compounds

  • Lysis buffer

  • Primary antibody against PAR

  • Secondary antibody conjugated to a fluorescent dye

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

  • Immunostaining: Block the cells and incubate with the primary anti-PAR antibody, followed by incubation with the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify the intensity of the PAR signal within the nucleus.

  • Data Analysis: Normalize the PAR signal to the vehicle control and calculate the IC50 value for PARP inhibition in a cellular context.

Cell Viability Assay (Synthetic Lethality)

This assay assesses the cytotoxic effect of the PARP inhibitors on cancer cells with specific DNA repair defects (e.g., BRCA mutations).

Materials:

  • BRCA-deficient cancer cell line (e.g., Capan-1) and a BRCA-proficient control cell line.

  • Cell culture medium and supplements

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well white microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed both BRCA-deficient and BRCA-proficient cells in separate 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72-96 hours.

  • Viability Measurement: Add the cell viability reagent to each well and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis: Calculate the percent cell viability relative to the vehicle-treated control and determine the IC50 values for both cell lines. A significantly lower IC50 in the BRCA-deficient cell line indicates a synthetic lethal effect.

Visualizing the Landscape: Diagrams and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Concept Scaffold 1,2,3,4-Tetrahydro- 1,8-naphthyridine Core Biological_Activity Biological Activity (e.g., PARP Inhibition) Scaffold->Biological_Activity Core Structure Bromo 5-Bromo Substituent Bromo->Biological_Activity Halogen Bonding Steric Effects Hydrophobicity Other_Subs Other Substituents (e.g., at C7) Other_Subs->Biological_Activity Fine-tuning Potency & Selectivity

Caption: Key structural components influencing the biological activity of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine analogs.

PARP_Inhibition_MOA cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-mutant Cancer Cell (HR Deficient) SSB1 Single-Strand Break (SSB) PARP1 PARP Activation & Repair SSB1->PARP1 DSB1 Replication Fork Collapse (Double-Strand Break - DSB) SSB1->DSB1 Survival1 Cell Survival PARP1->Survival1 HR_Repair Homologous Recombination (HR) Repair DSB1->HR_Repair HR_Repair->Survival1 SSB2 Single-Strand Break (SSB) PARP_Inhibitor 5-Bromo-tetrahydro- 1,8-naphthyridine (PARP Inhibitor) SSB2->PARP_Inhibitor Inhibition DSB2 Replication Fork Collapse (Double-Strand Break - DSB) PARP_Inhibitor->DSB2 No_HR Defective HR Repair DSB2->No_HR Apoptosis Cell Death (Apoptosis) No_HR->Apoptosis

Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality in BRCA-mutant cancer cells.

Experimental_Workflow start Synthesized 5-Bromo-tetrahydro- 1,8-naphthyridine Analogs invitro In Vitro PARP1 Inhibition Assay start->invitro cell_based Cell-Based PARP Inhibition Assay start->cell_based viability Cell Viability Assay (Synthetic Lethality) start->viability sar_analysis Structure-Activity Relationship Analysis invitro->sar_analysis cell_based->sar_analysis viability->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical experimental workflow for the evaluation of novel PARP inhibitors.

Conclusion and Future Directions

The 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly PARP inhibitors. The strategic placement of a bromine atom at the 5-position offers the potential for enhanced potency through halogen bonding and other favorable interactions within the target's active site. While direct comparative data for a comprehensive series of analogs is needed to fully elucidate the SAR, the principles outlined in this guide provide a rational framework for future drug discovery efforts.

Future research should focus on the synthesis and systematic evaluation of a diverse library of 5-substituted tetrahydro-1,8-naphthyridine analogs to definitively establish the SAR. This should include variations in the halogen at the 5-position, as well as exploration of a wide range of substituents at other positions to optimize potency, selectivity, and pharmacokinetic properties. Such studies, guided by the principles of medicinal chemistry and enabled by robust biological assays, will be instrumental in unlocking the full therapeutic potential of this exciting class of compounds.

References

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (2024). PubMed Central. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI. [Link]

  • Design and Synthesis of poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors. Part 3: In Vitro Evaluation of 1,3,4,5-tetrahydro-benzo[c][1][5]- And [c][5][6]-naphthyridin-6-ones. (2003). PubMed. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2022). MDPI. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). PubMed. [Link]

  • Design of 1,8-naphtheridine hybrid compounds as anticancer agents. (2019). ResearchGate. [Link]

  • RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. (2022). ResearchGate. [Link]

  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. (2022). PubMed. [Link]

  • Structure-activity relationships in vitro. (2005). ResearchGate. [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2024). PubMed. [Link]

  • Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. (2024). PubMed Central. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2022). PubMed Central. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. (2022). PubMed Central. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). PubMed. [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2018). PubMed. [Link]

  • Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. (2014). ResearchGate. [Link]

  • Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. (2012). PubMed. [Link]

  • of SAR study for PARP-1 suppression effect of the most potent derivatives. (2023). ResearchGate. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2023). RSC Publishing. [Link]

  • Overview of naphthalimide analogs as anticancer agents. (2012). PubMed. [Link]

  • Overview of Naphthalimide Analogs as Anticancer Agents. (2012). ResearchGate. [Link]

Sources

A Comparative Guide to the Structural Confirmation of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] The introduction of a bromine atom and the saturation of one of the pyridine rings to form a 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivative can significantly modulate the compound's physicochemical and pharmacological properties. This guide provides a comprehensive comparison of modern analytical techniques for the definitive structural elucidation of this class of compounds, supported by experimental protocols and data interpretation insights.

The Imperative of Multi-faceted Structural Analysis

No single analytical technique provides a complete structural picture. A robust structural confirmation relies on the synergistic application of multiple spectroscopic and analytical methods. Each technique offers a unique piece of the structural puzzle, and their combined data provide the necessary evidence for unambiguous confirmation. The primary methods for elucidating the structure of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography.

This guide will compare these techniques, detailing their strengths, limitations, and the specific structural information they provide for the target molecule.

Comparative Analysis of Key Analytical Techniques

A combination of analytical techniques is often required for a comprehensive understanding of a compound's structure.[3]

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[4][5]Provides the most comprehensive structural information in solution. 2D NMR techniques can establish atom connectivity.Requires a relatively larger sample amount. Can be complex to interpret for molecules with many overlapping signals.
Mass Spectrometry Molecular weight and elemental composition.[4][5]High sensitivity, requires a very small sample amount. High-resolution MS (HRMS) can confirm the molecular formula.[5]Provides limited information on atom connectivity and stereochemistry. Isomer differentiation can be challenging.
IR Spectroscopy Presence of functional groups.[5][6]Fast and simple technique. Good for identifying key functional groups (e.g., N-H, C=C).Provides limited information on the overall molecular structure. Not all functional groups have distinct absorption bands.
X-ray Crystallography Absolute 3D molecular structure in the solid state.[7][8]Provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry.Requires a high-quality single crystal, which can be difficult to obtain. The solid-state structure may not represent the conformation in solution.

The Analytical Workflow: A Step-by-Step Approach

The logical process for confirming the structure of a newly synthesized 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivative typically follows a standardized workflow.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS Initial Check NMR NMR Spectroscopy - 1H & 13C NMR - 2D NMR (COSY, HSQC, HMBC) Purification->NMR Core Structural Data IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR Functional Group Analysis Xray X-ray Crystallography - 3D Structure (if crystal) Purification->Xray Definitive 3D Structure Confirmation Final Structure Confirmation MS->Confirmation NMR->Confirmation IR->Confirmation Xray->Confirmation

Caption: A logical workflow for the synthesis and structural confirmation of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives.

In-depth Analysis & Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4][5] For 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, ¹H and ¹³C NMR, along with 2D NMR experiments like COSY, HSQC, and HMBC, are essential for assigning the protons and carbons and confirming their connectivity.

Expected ¹H and ¹³C NMR Data (Hypothetical)

The following tables summarize the expected spectroscopic characteristics based on data from analogous 1,8-naphthyridine derivatives.[4][9] These values should serve as a guide for the analysis of experimentally obtained data.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.8 d 1H H-6
~7.0 d 1H H-7
~4.5 t 2H H-4
~3.4 t 2H H-2
~2.0 m 2H H-3

| ~5.0 | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~155 C-8a
~148 C-4a
~138 C-6
~120 C-7
~115 C-5
~45 C-4
~40 C-2

| ~25 | C-3 |

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This may require a larger number of scans.[1]

  • 2D NMR Acquisition: Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignments.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition of the molecule.[4][5] This is a critical step in confirming the identity of the synthesized compound.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ion/Adduct Calculated m/z
[M+H]⁺ 213.0022
[M+Na]⁺ 234.9841

Data is predicted for the molecular formula C₈H₉BrN₂.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.[1]

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).[1][4]

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the spectrum over a relevant m/z range.

  • Data Analysis: Analyze the resulting spectrum to determine the molecular weight and compare the isotopic pattern with the theoretical pattern for a bromine-containing compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[5][6]

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group
3400-3200 N-H stretch
3100-3000 Aromatic C-H stretch
2950-2850 Aliphatic C-H stretch
1600-1450 Aromatic C=C stretch

| 600-500 | C-Br stretch |

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound on a salt plate from a volatile solvent.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[4]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

X-ray Crystallography

For the ultimate, unambiguous structural confirmation, single-crystal X-ray crystallography is the gold standard.[7][8] It provides a precise three-dimensional map of the atoms in the molecule.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow a single crystal of the 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivative of sufficient size and quality. This is often the most challenging step.

  • Data Collection: Mount the crystal on a diffractometer and expose it to an X-ray beam to collect diffraction data.[7]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.[7]

Synthesis and Reactivity Considerations

The synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives can be achieved through various synthetic routes, often involving the hydrogenation of the corresponding aromatic 1,8-naphthyridine precursor.[10][11] The reactivity of the tetrahydro-1,8-naphthyridine core is also an important aspect to consider for further derivatization.

cluster_synthesis General Synthetic Pathway A Substituted Pyridine B Aromatic 1,8-Naphthyridine A->B Annulation Reaction C 5-Bromo-1,8-naphthyridine B->C Bromination D 5-Bromo-1,2,3,4-tetrahydro- 1,8-naphthyridine C->D Hydrogenation

Caption: A generalized synthetic scheme for 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives.

Conclusion

The structural confirmation of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives requires a multi-technique approach. While NMR spectroscopy provides the foundational carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition. IR spectroscopy offers a quick check for the presence of key functional groups. For definitive proof of structure, particularly stereochemistry, single-crystal X-ray crystallography is unparalleled. By judiciously applying and comparing the data from these techniques, researchers can confidently and accurately report the structure of these and other novel heterocyclic compounds, paving the way for further investigation into their biological activities.

References

  • BenchChem. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.
  • BenchChem. (2025). Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide.
  • ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
  • ChemicalBook. (n.d.). 1,8-Naphthyridine(254-60-4) 1H NMR spectrum.
  • BenchChem. (2025). Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide.
  • RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
  • Beilstein Journals. (n.d.). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach.
  • PubMed Central (PMC). (n.d.). X Ray crystallography.
  • PubMed. (2000). x ray crystallography.
  • PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.

Sources

A Comparative Guide to the Cross-Reactivity of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthyridine Scaffold and the Quest for Selectivity

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its rigid, planar structure provides an excellent framework for introducing diverse substituents to modulate pharmacological activity and target specificity. The introduction of a bromine atom and the saturation of one of the pyridine rings to form a 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivative present a novel chemical entity with unexplored potential.

Given the promiscuous nature of many kinase inhibitors, which often stems from the highly conserved ATP-binding pocket across the kinome, a thorough assessment of the cross-reactivity of this new chemical series is paramount. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides a framework for researchers, scientists, and drug development professionals to systematically evaluate the selectivity profile of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives. We will use Aurora Kinase A as a hypothetical primary target to illustrate the process, comparing our novel scaffold to established inhibitors with varying selectivity profiles.

Hypothetical Primary Target: Aurora Kinase A

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in human cancers.[1] Aurora Kinase A (AURKA) is particularly critical for centrosome maturation and separation, as well as the formation of a bipolar spindle.[2][3] Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a validated and attractive target for cancer therapy. Several 1,8-naphthyridine derivatives have been reported as inhibitors of various kinases, including Aurora kinases, providing a strong rationale for selecting AURKA as a primary target for our novel scaffold.[4]

Aurora_Kinase_A_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) G2_Phase G2 Phase AURKA_Activation Aurora A Activation (at Centrosome) G2_Phase->AURKA_Activation Cell Cycle Progression Centrosome_Maturation Centrosome Maturation & Separation AURKA_Activation->Centrosome_Maturation Phosphorylates Eg5, TACC3, etc. Inhibition Inhibition by 5-Bromo-1,2,3,4-tetrahydro- 1,8-naphthyridine derivative AURKA_Activation->Inhibition Spindle_Assembly Bipolar Spindle Assembly Centrosome_Maturation->Spindle_Assembly Mitotic_Progression Proper Mitotic Progression Spindle_Assembly->Mitotic_Progression Apoptosis Apoptosis (Cell Death) Mitotic_Progression->Apoptosis Leads to (if inhibited) Inhibition->Centrosome_Maturation Blocks Inhibition->Spindle_Assembly Blocks

Caption: Simplified Aurora Kinase A signaling pathway during the G2/M phase of the cell cycle.

Comparative Analysis of Kinase Inhibitor Selectivity

To understand the potential cross-reactivity of our novel scaffold, it is essential to compare its binding profile against a panel of kinases with that of established inhibitors. For this guide, we have selected three representative Aurora kinase inhibitors and one 1,8-naphthyridine-based topoisomerase inhibitor.

  • Alisertib (MLN8237): A selective Aurora A inhibitor.[5][6]

  • Barasertib (AZD1152-HQPA): A selective Aurora B inhibitor.[7][8]

  • Danusertib (PHA-739358): A pan-Aurora kinase inhibitor with known off-target activity against Abl, Ret, and FGFR1.[9][10][11]

  • Vosaroxin: A 1,8-naphthyridine derivative that inhibits Topoisomerase II, providing a scaffold-based comparison with a different primary target class.[12][13]

The following table presents a hypothetical selectivity profile for our novel compound alongside published data for the selected alternatives. This format allows for a clear, objective comparison of on-target potency and off-target activity.

Target Kinase 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivative (IC50) Alisertib (MLN8237) (IC50) Barasertib (AZD1152-HQPA) (IC50) Danusertib (PHA-739358) (IC50) Vosaroxin (IC50)
Aurora A <10 nM (Hypothetical) 1.2 nM[5]1369 nM[7]13 nM[9]>10,000 nM
Aurora B To Be Determined396.5 nM[5]0.37 nM[7]79 nM[9]>10,000 nM
Aurora C To Be DeterminedNot Reported17.0 nM[7]61 nM[9]>10,000 nM
Abl To Be Determined>10,000 nMNot Reported25 nM[11]>10,000 nM
FGFR1 To Be Determined>10,000 nMNot Reported47 nM[11]>10,000 nM
VEGFR2 To Be Determined>10,000 nMNot Reported>500 nM[10]>10,000 nM
Topoisomerase II To Be DeterminedNot ReportedNot ReportedNot Reported~2 µM[12]

IC50 values represent the half-maximal inhibitory concentration and are a measure of the potency of a compound in inhibiting a specific target.

Experimental Protocols for Determining Cross-Reactivity

A multi-faceted approach employing both biochemical and cell-based assays is crucial for a comprehensive understanding of a compound's selectivity.

Biochemical Kinase Profiling

This is the foundational step to determine the direct interaction between the inhibitor and a large panel of purified kinases.

Objective: To determine the IC50 values of the test compound against a broad panel of kinases (e.g., a kinome scan).

Methodology: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) [14]

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivative in 100% DMSO. Create a serial dilution (e.g., 10-point, 1:3 dilution) in DMSO to generate a dose-response curve.

  • Kinase Reaction Setup: In a 384-well plate, add the serially diluted compound or DMSO (vehicle control). Add the purified kinase enzyme from a kinase panel (e.g., offered by companies like Reaction Biology or Creative Biogene).[15][16] Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add a mixture of the specific peptide substrate for the kinase and ATP (typically at its Km concentration) to start the reaction. Incubate at 30°C for 1-2 hours.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value.

Biochemical_Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Reaction_Setup Add Compound and Purified Kinase to Plate Compound_Prep->Reaction_Setup Initiation Add Substrate/ATP Mixture Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation ADP_Detection Add ADP-Glo™ Reagent (Stop Reaction) Incubation->ADP_Detection Signal_Gen Add Kinase Detection Reagent (Generate Light) ADP_Detection->Signal_Gen Read_Plate Measure Luminescence Signal_Gen->Read_Plate Analysis Calculate IC50 Read_Plate->Analysis End End Analysis->End

Caption: Workflow for a luminescence-based biochemical kinase assay.

Cell-Based Target Engagement Assays

Biochemical assays do not account for cell permeability, target accessibility, or competition with intracellular ATP. Therefore, cell-based assays are essential to confirm on-target activity in a more physiologically relevant context.

Objective: To measure the apparent affinity of the test compound for its target kinase within intact cells.

Methodology: NanoBRET™ Target Engagement Intracellular Kinase Assay [17]

This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line (e.g., HEK293) engineered to express the target kinase (e.g., Aurora A) fused to NanoLuc® luciferase.

  • Assay Setup: Plate the cells in a white, opaque 96- or 384-well plate. Add the serially diluted test compound.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is a cell-permeable molecule that binds to the ATP-binding pocket of the kinase.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours).

  • Signal Detection: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read both the donor (luciferase) and acceptor (tracer) emission wavelengths.

  • Data Analysis: Calculate the BRET (Bioluminescence Resonance Energy Transfer) ratio. The displacement of the tracer by the test compound leads to a decrease in the BRET signal. Determine the IC50 from the dose-response curve.

Cellular Phosphorylation Assay

This assay measures the functional consequence of kinase inhibition by quantifying the phosphorylation of a known downstream substrate.

Objective: To confirm that the test compound inhibits the catalytic activity of the target kinase in cells.

Methodology: Cellular Phosphorylation ELISA [18]

Step-by-Step Protocol:

  • Cell Treatment: Culture a relevant cancer cell line (e.g., HCT-116 for Aurora A) and treat with serially diluted concentrations of the test compound for a defined period (e.g., 2-24 hours).

  • Cell Lysis: Lyse the cells to release the proteins.

  • ELISA: Use a sandwich ELISA kit specific for the phosphorylated substrate of the target kinase (e.g., phospho-Histone H3 (Ser10) for Aurora B, or a specific autophosphorylation site for Aurora A).

  • Data Analysis: Quantify the amount of phosphorylated substrate at each compound concentration and determine the IC50 for the inhibition of substrate phosphorylation.

Conclusion and Future Directions

The systematic evaluation of the cross-reactivity of novel chemical entities like 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives is a cornerstone of modern drug discovery. By employing a tiered approach of broad biochemical screening followed by cell-based target engagement and functional assays, researchers can build a comprehensive selectivity profile. This data is invaluable for predicting potential off-target toxicities, understanding the mechanism of action, and guiding the structure-activity relationship (SAR) studies to optimize both potency and selectivity. The framework presented in this guide, using Aurora Kinase A as a case study, provides a robust and logical pathway for the preclinical characterization of this promising new class of compounds.

References

  • Aggarwal, S. (2010). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 15(6), 680-688.
  • Reaction Biology. (2022).
  • Selleck Chemicals. (n.d.). Alisertib (MLN8237).
  • Creative Diagnostics. (n.d.).
  • Khan, I., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Manfredini, S., et al. (2013). SAR and evaluation of novel 5H-benzo[c][17][19]naphthyridin-6-one analogs as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2951-2955.

  • Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service.
  • Wikipedia. (n.d.). Aurora kinase A.
  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays.
  • Creative Biogene. (n.d.). Kinase Screening & Profiling Services.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Sells, T. B., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7658-7670.
  • Gorgun, G., et al. (2015). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer.
  • Kelly, K. R., et al. (2014). Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. Leukemia & Lymphoma, 55(6), 1386-1395.
  • APExBIO. (n.d.).
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
  • FirstWord Pharma. (2016). Sunesis Announces Publication in "Drugs" Detailing Molecular and Pharmacologic Properties of Vosaroxin.
  • Bayliss, R., et al. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology, 220(9).
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-430.
  • Ravandi, F., et al. (2012). A phase 1b/2 study of vosaroxin in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia.
  • Targeted Oncology. (2014). Vosaroxin Fails to Improve Overall Survival in AML, but Certain Subgroups Benefit.
  • Clinical Trials Arena. (2011).
  • MDPI. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents.
  • AdooQ Bioscience. (n.d.). Danusertib (PHA-739358).
  • Selleck Chemicals. (n.d.). Danusertib (PHA-739358).
  • Cayman Chemical. (n.d.). Danusertib (PHA-739358, CAS Number: 827318-97-8).
  • MedChemExpress. (n.d.). Danusertib (PHA-739358).
  • Cortes, J. E., et al. (2011). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. Clinical Cancer Research, 17(11), 3749-3758.
  • AstraZeneca Open Innov
  • APExBIO. (n.d.). Barasertib (AZD1152-HQPA).
  • MedChemExpress. (2021). Barasertib (AZD1152), a Pro-Drug of Barasertib-hQPA, is a Highly Selective Aurora B Inhibitor.
  • Selleck Chemicals. (n.d.). Barasertib-HQPA (AZD2811).
  • Hilton, J. F., et al. (2016). Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo. Lung Cancer, 98, 88-94.

Sources

The Naphthyridine Isomers: A Comparative Guide to Efficacy in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: January 2026

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, represents a privileged structure in medicinal chemistry, underpinning a multitude of compounds with diverse pharmacological activities.[1][2] Among the six possible isomers, the 1,8-naphthyridine core is the most extensively studied, largely due to the success of nalidixic acid, the first quinolone antibiotic.[2][3] However, the therapeutic potential of its isomeric counterparts—1,5-, 1,6-, 1,7-, 2,6-, and 2,7-naphthyridines—is a burgeoning area of research, revealing unique structure-activity relationships and mechanisms of action.[1][4][5] This guide provides an in-depth, objective comparison of the efficacy of these different naphthyridine isomers, with a primary focus on their anticancer and antimicrobial properties, supported by experimental data from a range of studies.

The Isomeric Landscape of Naphthyridines

The differential placement of the two nitrogen atoms within the fused pyridine ring system gives rise to six distinct isomers, each with unique electronic and steric properties that influence their biological activity.

Naphthyridine_Isomers cluster_15 1,5-Naphthyridine cluster_16 1,6-Naphthyridine cluster_17 1,7-Naphthyridine cluster_18 1,8-Naphthyridine cluster_26 2,6-Naphthyridine cluster_27 2,7-Naphthyridine 1,5 1,5 1,6 1,6 1,7 1,7 1,8 1,8 2,6 2,6 2,7 2,7

Caption: The six structural isomers of naphthyridine.

Comparative Efficacy in Oncology

Naphthyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of topoisomerases, modulation of kinase signaling pathways, and induction of apoptosis.[1][6] A comparative analysis of the available data reveals that the anticancer activity is highly dependent on the specific isomer and the nature of its substitutions.

1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold is a cornerstone of many potent anticancer compounds.[7] These derivatives have been extensively evaluated against a wide range of cancer cell lines, with several compounds exhibiting low micromolar to nanomolar IC50 values.

CompoundCell LineIC50 (µM)Reference
Vosaroxin VariousVaries[6]
Compound 16 HeLa (Cervical)0.7[6]
HL-60 (Leukemia)0.1[6]
PC-3 (Prostate)5.1[6]
Compound 15 HeLa (Cervical)Potent[6]
Compound 14 HeLa (Cervical)Potent[6]
1,6-Naphthyridine Derivatives

Research into 1,6-naphthyridines has revealed their potential as anticancer agents, with some derivatives showing promising activity against various cancer cell lines.[8][9] Dibenzo[c,h][8][10]naphthyridines, for instance, have been identified as potent topoisomerase I inhibitors.[11]

CompoundCell LineIC50 (µM)Reference
Compound 10a MOLM-13 (Leukemia)76[8]
Dibenzo[c,h][8][10]naphthyridines VariousPotent[11]
1,5-Naphthyridine Derivatives

1,5-Naphthyridine derivatives have also been explored for their anticancer properties, with some compounds demonstrating inhibitory effects on topoisomerase I and antiproliferative activity against human colon cancer cells.[12]

CompoundCell LineActivityReference
Phenyl- and indeno-1,5-naphthyridines COLO 205 (Colon)Antiproliferative[12]
2,6- and 2,7-Naphthyridine Derivatives

The 2,6- and 2,7-naphthyridine isomers are also emerging as scaffolds for the development of novel anticancer agents.[5][13][14] For example, 5-(3-chlorophenylamino)benzo[c][10]naphthyridine derivatives have been synthesized as highly selective CK2 inhibitors with potent cancer stem cell inhibitory activity.[15] 2,7-Naphthyridine derivatives have also shown a broad spectrum of antitumor effects.[5]

Note: A direct comparison of the IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay methodologies.

Signaling Pathways and Mechanisms of Action

The anticancer efficacy of naphthyridine isomers is intrinsically linked to their interaction with key cellular pathways.

Anticancer_Mechanisms cluster_isomers Naphthyridine Isomers cluster_targets Cellular Targets cluster_outcomes Cellular Outcomes 1,8-Naphthyridine 1,8-Naphthyridine Topoisomerase I/II Topoisomerase I/II 1,8-Naphthyridine->Topoisomerase I/II Inhibition 1,6-Naphthyridine 1,6-Naphthyridine 1,6-Naphthyridine->Topoisomerase I/II Inhibition 1,5-Naphthyridine 1,5-Naphthyridine 1,5-Naphthyridine->Topoisomerase I/II Inhibition 2,6-Naphthyridine 2,6-Naphthyridine Kinases (e.g., CK2, FGFR4) Kinases (e.g., CK2, FGFR4) 2,6-Naphthyridine->Kinases (e.g., CK2, FGFR4) Inhibition DNA Damage DNA Damage Topoisomerase I/II->DNA Damage Inhibition of Proliferation Inhibition of Proliferation Kinases (e.g., CK2, FGFR4)->Inhibition of Proliferation Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Anticancer mechanisms of different naphthyridine isomers.

A primary mechanism for many 1,8-, 1,6-, and 1,5-naphthyridine derivatives is the inhibition of type II topoisomerases (DNA gyrase and topoisomerase IV in bacteria, and topoisomerase I and II in eukaryotes).[1][11][12] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.

In contrast, certain 2,6-naphthyridine derivatives have been shown to act as potent and selective inhibitors of kinases like Casein Kinase 2 (CK2) and Fibroblast Growth Factor Receptor 4 (FGFR4), which are implicated in cancer cell proliferation and survival.[15][16]

Comparative Efficacy in Microbiology

The antimicrobial properties of naphthyridines, particularly the 1,8-isomer, are well-established.[2][3] Their primary mode of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[2]

1,8-Naphthyridine Derivatives

This class includes the foundational antibiotic, nalidixic acid, and numerous fluoroquinolone derivatives with broad-spectrum activity.[2][17]

CompoundTarget OrganismMIC (µg/mL)Reference
Nalidixic Acid Gram-negative bacteriaVaries[2]
Trovafloxacin S. pneumoniae (multi-drug resistant)Good activity[17]
S. aureus, S. epidermidis (multi-drug resistant)Comparable to ciprofloxacin[17]
Compound 11e S. pneumoniae (multi-drug resistant)Very good activity[17]
1,5-Naphthyridine Derivatives

Natural and synthetic 1,5-naphthyridines have also demonstrated significant antimicrobial activity.[4]

CompoundTarget OrganismMIC (µg/mL)Reference
Canthin-6-one S. aureus0.49[4]
E. coli3.91[4]
Methicillin-resistant S. aureus0.98[4]
10-methoxycanthin-6-one S. aureus3.91[4]
2,7-Naphthyridine Derivatives

Recent studies have highlighted the potential of 2,7-naphthyridine derivatives as targeted anti-staphylococcal agents.[18][19]

CompoundTarget OrganismMIC (mg/L)Reference
Compound 10j S. aureus8[18]
Compound 10f S. aureus31[18]

Note: The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial efficacy, with lower values indicating greater potency.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are representative protocols for key assays mentioned in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow:

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of naphthyridine derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 48-72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Living cells convert MTT to purple formazan crystals MTT_Addition->Formazan_Formation Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Absorbance_Measurement IC50_Calculation Calculate the IC50 value Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., HeLa, HL-60, PC-3) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the naphthyridine derivatives in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium.

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton broth).

  • Compound Dilution: Prepare serial two-fold dilutions of the naphthyridine derivatives in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Conclusion

The diverse family of naphthyridine isomers presents a rich landscape for the discovery of novel therapeutic agents. While the 1,8-naphthyridine scaffold has historically dominated the field, emerging research on other isomers, such as 1,5-, 1,6-, and 2,7-naphthyridines, reveals their unique and potent biological activities in both oncology and microbiology. The choice of the isomeric core and the pattern of substitution are critical determinants of efficacy and mechanism of action. This comparative guide, by consolidating available experimental data, aims to provide researchers and drug development professionals with a foundational understanding to navigate the structure-activity relationships within this versatile class of compounds and to inform the rational design of next-generation naphthyridine-based therapeutics.

References

  • [Synthesis, Biological Evaluation, and Molecular Docking Studies of[4][8]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents.]([Link])

  • [Design, Synthesis, and Evaluation of Dibenzo[c,h][8][10]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents.]([Link])

  • [Benzo[C][1][10]naphthyridine derivatives, compositions and therapeutic uses thereof.]()

Sources

A Researcher's Guide to the Validation of Bioassay Results for Substituted Naphthyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the validation of bioassay results is the bedrock upon which successful therapeutic development is built. For researchers investigating substituted naphthyridines—a promising class of heterocyclic compounds known for their potent inhibition of key cellular targets like kinases and topoisomerases—this process demands a multi-faceted and rigorous approach. This guide provides an in-depth, technically-focused comparison of bioassay validation for a representative substituted naphthyridine against established clinical alternatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent view of comparative data to empower researchers in their quest for novel therapeutics.

The Imperative of Robust Bioassay Validation

The journey of a drug candidate from the bench to the clinic is paved with a series of critical decision-making steps, each informed by the data generated from various bioassays. The confidence in this data is directly proportional to the rigor of the assay validation process. For substituted naphthyridines, which often exhibit potent and sometimes narrow therapeutic windows, an unvalidated or poorly validated assay can lead to misleading structure-activity relationships (SAR), incorrect candidate selection, and ultimately, costly failures in later stages of development.

A thoroughly validated bioassay provides documented evidence that the analytical procedure is suitable for its intended purpose.[1] This encompasses several key parameters that we will explore in the context of our comparative analysis:

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Comparative Framework: A Substituted Naphthyridine vs. a Standard-of-Care Kinase Inhibitor

To illustrate the principles of bioassay validation in a real-world context, we will consider a hypothetical, yet representative, substituted 1,6-naphthyridine, "Naphtha-Kinib," a novel inhibitor of Cyclin-Dependent Kinase 5 (CDK5), a target implicated in various neurological disorders and cancers.[2][3] We will compare its bioassay validation process and results with a well-established, FDA-approved kinase inhibitor targeting a similar pathway, "Standard-Kinib."

The selection of appropriate bioassays is the first critical step and is dictated by the target and the desired information. For a kinase inhibitor like Naphtha-Kinib, a tiered approach is typically employed, moving from biochemical assays that confirm direct target inhibition to cell-based assays that assess activity in a more physiologically relevant context.[4][5]

Biochemical Assay Validation: The Litmus Test for Direct Target Inhibition

Biochemical assays are indispensable for the initial screening and characterization of kinase inhibitors as they provide a direct measure of a compound's ability to inhibit the enzymatic activity of its target in a controlled, cell-free environment.[4][6]

Rationale for a Luminescence-Based Kinase Assay

For the initial validation of Naphtha-Kinib's inhibitory activity against CDK5, a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is an excellent choice. This assay format is highly sensitive, amenable to high-throughput screening, and directly measures the product of the kinase reaction (ADP), providing a robust readout of enzyme activity.[7][8] The principle relies on the conversion of ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal proportional to the kinase activity.

Experimental Protocol: Luminescence-Based Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Naphtha-Kinib and Standard-Kinib against CDK5.

Materials:

  • Recombinant human CDK5/p25 enzyme

  • Peptide substrate (e.g., Histone H1)

  • ATP

  • Naphtha-Kinib and Standard-Kinib

  • ADP-Glo™ Kinase Assay kit

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Naphtha-Kinib and Standard-Kinib in DMSO. A typical starting concentration is 10 µM.

  • Enzyme and Substrate Preparation: Dilute the CDK5/p25 enzyme and the peptide substrate in the assay buffer to their optimal concentrations, which should be predetermined through enzyme and substrate titration experiments.

  • Assay Plate Setup: Add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

  • Kinase Reaction Initiation: Add 5 µL of the enzyme/substrate mix to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data: Biochemical Inhibition of CDK5
CompoundTargetBiochemical IC50 (nM)
Naphtha-KinibCDK515
Standard-KinibCDK510

Interpretation: Both compounds demonstrate potent inhibition of CDK5 in a biochemical setting. The slightly lower IC50 of Standard-Kinib is expected as it is an optimized, approved drug. The low nanomolar potency of Naphtha-Kinib validates it as a strong candidate for further investigation.

Cell-Based Assay Validation: Assessing Efficacy in a Biological Context

While biochemical assays are crucial for confirming direct target inhibition, they do not recapitulate the complexities of a cellular environment, such as membrane permeability, off-target effects, and the influence of other cellular components.[5][9] Therefore, validating the activity of Naphtha-Kinib in a cell-based assay is a critical next step.

Rationale for a Cell Viability Assay (MTT Assay)

To assess the functional consequence of CDK5 inhibition by Naphtha-Kinib in a cellular context, a cell viability assay is a common and effective choice. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as a proxy for cell viability and proliferation.[10] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Naphtha-Kinib and Standard-Kinib on the viability of a cancer cell line with known CDK5 dependency (e.g., a neuroblastoma cell line).

Materials:

  • Neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Naphtha-Kinib and Standard-Kinib

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed the neuroblastoma cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a 10-point, 3-fold serial dilution of Naphtha-Kinib and Standard-Kinib. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data: Cellular Viability Inhibition
CompoundCell LineCellular IC50 (nM)
Naphtha-KinibSH-SY5Y150
Standard-KinibSH-SY5Y100

Interpretation: The cellular IC50 values are, as expected, higher than the biochemical IC50s, which can be attributed to factors like cell membrane permeability and the need to achieve a sufficient intracellular concentration to inhibit the target. The data confirms that Naphtha-Kinib is cell-permeable and retains its inhibitory activity in a cellular context, with a potency comparable to the standard-of-care drug.

Target Engagement Validation: Confirming Intracellular Interaction

To provide definitive evidence that the observed cellular effects are a direct result of Naphtha-Kinib binding to CDK5, a target engagement assay is essential.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in intact cells.[12] It is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate that Naphtha-Kinib binds to and stabilizes CDK5 in intact cells.

Materials:

  • Neuroblastoma cell line

  • Naphtha-Kinib and Standard-Kinib

  • PBS and lysis buffer

  • Antibodies against CDK5 and a loading control (e.g., GAPDH)

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat the neuroblastoma cells with Naphtha-Kinib, Standard-Kinib, or vehicle (DMSO) for 1 hour.

  • Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing and centrifuge to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against CDK5. Also, probe for a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for CDK5 at each temperature. Plot the percentage of soluble CDK5 versus temperature for the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Data: Target Engagement (CETSA)
CompoundTargetThermal Shift (ΔTm in °C)
Naphtha-KinibCDK5+4.5
Standard-KinibCDK5+5.2

Interpretation: The positive thermal shift observed for both Naphtha-Kinib and Standard-Kinib provides strong evidence of direct binding to CDK5 within the complex environment of the cell. This confirms that the cellular activity observed in the MTT assay is indeed mediated through the intended target.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental logic and the biological context of this validation process, the following diagrams are provided.

Experimental Workflow for Bioassay Validation

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Target Engagement Validation biochem_assay Luminescence-Based Kinase Assay biochem_result Biochemical IC50 biochem_assay->biochem_result Direct Inhibition cell_assay Cell Viability Assay (MTT) biochem_result->cell_assay Proceed if potent cell_result Cellular IC50 cell_assay->cell_result Functional Effect te_assay Cellular Thermal Shift Assay (CETSA) cell_result->te_assay Confirm on-target effect te_result Thermal Shift (ΔTm) te_assay->te_result Direct Binding conclusion Validated Hit (Naphtha-Kinib) te_result->conclusion Validated Hit

Caption: A tiered workflow for the validation of a novel kinase inhibitor.

Simplified CDK5 Signaling Pathway and Inhibition

G cluster_0 cluster_1 cluster_2 Upstream Neurotrophic Factors, DNA Damage, etc. p35 p35 Upstream->p35 Calpain Calpain p35->Calpain cleavage p25 p25 Calpain->p25 Active_CDK5 Active CDK5/p25 Complex p25->Active_CDK5 CDK5 CDK5 CDK5->Active_CDK5 Phosphorylation Phosphorylation Active_CDK5->Phosphorylation Substrates Tau, p53, etc. Cellular_Response Neuronal Function, Apoptosis, etc. Substrates->Cellular_Response Phosphorylation->Substrates Inhibitor Naphtha-Kinib Inhibitor->Active_CDK5 Inhibition

Caption: Inhibition of the CDK5 signaling pathway by Naphtha-Kinib.

Conclusion: A Foundation for Confident Drug Development

The validation of bioassay results for substituted naphthyridines is a meticulous process that requires a deep understanding of the underlying biology and the strengths and limitations of each assay. By employing a tiered approach that moves from biochemical to cellular and target engagement assays, researchers can build a comprehensive and robust data package that provides high confidence in the therapeutic potential of their compounds. The comparative analysis with a standard-of-care inhibitor, as illustrated with "Naphtha-Kinib" and "Standard-Kinib," is crucial for benchmarking performance and making informed decisions in the drug discovery pipeline. This guide provides a framework for such a validation process, emphasizing the importance of scientific rigor, detailed protocols, and transparent data interpretation.

References

  • U.S. Department of Health and Human Services, F. (2018). Bioanalytical Method Validation Guidance for Industry.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Zhao, H., & Wang, J. (2014). The challenge of selecting protein kinase assays for lead discovery optimization. Expert opinion on drug discovery, 9(2), 187–195. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Georgi, V., Schiele, F., & Schultz, J. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International journal of molecular sciences, 24(4), 3848. [Link]

  • Kim, H. J., Lee, J. H., Kim, S. H., & Lee, J. S. (2013). Cytotoxicity and structure-activity relationships of naphthyridine derivatives in human cervical cancer, leukemia, and prostate cancer. Journal of medicinal chemistry, 56(24), 10034–10046. [Link]

  • Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. [Link]

  • DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. DiscoverX. [Link]

  • ResearchGate. (n.d.). Inhibitor selectivity profiling. Inhibitors were screened against a.... ResearchGate. [Link]

  • Inglese, J., Auld, D. S., & Jadhav, A. (2006). Assay development for protein kinase enzymes. In Assay guidance manual.
  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245. [Link]

  • ACS Medicinal Chemistry Letters. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Publications. [Link]

  • Zhang, C., Liu, Y., & Ke, Z. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. Bioorganic & medicinal chemistry letters, 25(15), 2960–2964. [Link]

  • Royal Society of Chemistry. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][11][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Royal Society of Chemistry. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • Abuzahra, H. Y., El-Adl, K., & Abdel-Aziz, M. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(6), e2300035. [Link]

  • PubMed. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. National Center for Biotechnology Information. [Link]

  • Journal of Medicinal Chemistry. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. ACS Publications. [Link]

  • PubMed. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • PubMed. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (n.d.). Identification of orally available naphthyridine protein kinase D inhibitors. Semantic Scholar. [Link]

  • PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (2023). [9][13]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Synthesis of Novel Benzo[b][11][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. [Link]

  • National Institutes of Health. (2021). Biological Activity of Naturally Derived Naphthyridines. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. National Center for Biotechnology Information. [Link]

  • ACS Medicinal Chemistry Letters. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Publications. [Link]

  • PubMed. (2012). Identification and Validation of Inhibitor-Responsive Kinase Substrates Using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Isomers of Bromo-tetrahydro-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of heterocyclic compounds is not merely an academic exercise—it is a cornerstone of safe and effective therapeutic design. Naphthyridines, bicyclic heteroaromatic compounds with two nitrogen atoms, are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active agents.[1] However, the synthesis of substituted naphthyridines, such as bromo-tetrahydro-naphthyridine, often yields a mixture of positional isomers. The subtle repositioning of a single bromine atom or the arrangement of nitrogens in the core can dramatically alter a molecule's pharmacological profile, toxicity, and metabolic fate. Therefore, the unambiguous differentiation of these isomers is a critical analytical challenge.

This guide provides an in-depth comparison of spectroscopic methodologies for the definitive structural elucidation of bromo-tetrahydro-naphthyridine isomers. We will move beyond procedural lists to explore the causality behind experimental choices, grounding our discussion in the fundamental principles of each technique and illustrating how an integrated approach leads to confident isomer assignment.

The Analytical Challenge: Positional Isomerism

The core structure of tetrahydro-naphthyridine presents multiple positions for bromination, leading to a variety of isomers. The key challenge lies in distinguishing these compounds, where the molecular formula and mass are identical, but the spatial arrangement of atoms differs. Spectroscopic techniques that are sensitive to the local electronic environment of atomic nuclei and bonds are essential for resolving this ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit

NMR spectroscopy is the most powerful and informative technique for de novo structure elucidation of isomers. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed map of the molecular framework.[1]

¹H NMR: A First Look at the Proton Environment

The chemical shift of a proton is exquisitely sensitive to its electronic environment. The positions of the electronegative nitrogen atoms and the electron-withdrawing bromine atom create distinct magnetic environments for each proton in the aromatic and saturated rings.

Causality of Chemical Shifts:

  • Protons adjacent to nitrogen will be deshielded (shifted downfield) due to the nitrogen's electron-withdrawing inductive effect.

  • Protons on the brominated aromatic ring will experience shifts influenced by the bromine's position. Protons ortho and para to the bromine will be affected differently than those meta.

  • Coupling Constants (J-values): The splitting patterns of signals reveal the number of neighboring protons. The magnitude of the coupling constant provides information about the dihedral angle between protons, helping to confirm their relative positions. For aromatic protons, distinct ortho, meta, and para coupling constants are observed.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Illustrative Bromo-tetrahydro-naphthyridine Isomers

PositionIsomer A (e.g., 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine)Isomer B (e.g., 7-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine)Rationale for Differentiation
Aromatic Protons H-7: ~7.8 (d, J≈8.5 Hz)H-8: ~7.2 (d, J≈8.5 Hz)H-5: ~7.9 (d, J≈2.0 Hz)H-6: ~7.4 (d, J≈2.0 Hz)The splitting pattern and J-values are highly diagnostic. Isomer A shows ortho-coupling, while Isomer B, with two isolated aromatic protons, would show a smaller meta- or no coupling, appearing as doublets or singlets.
Aliphatic Protons H-2: ~3.5 (t)H-3: ~2.0 (m)H-4: ~2.9 (t)H-2: ~3.4 (t)H-3: ~1.9 (m)H-4: ~2.8 (t)Subtle shifts will be present due to long-range electronic effects, but proton-proton correlations from 2D NMR are needed for definitive assignment.
N-H Proton ~6.5 (s, br)~6.8 (s, br)The acidity and hydrogen-bonding environment of the N-H proton can be influenced by the proximity of the bromine, leading to slight chemical shift differences.
¹³C NMR: Mapping the Carbon Skeleton

Similar to ¹H NMR, ¹³C chemical shifts are dictated by the local electronic environment. The direct attachment of bromine causes a significant, predictable shift in the attached carbon's resonance.

Causality of Chemical Shifts:

  • C-Br Carbon: The carbon directly bonded to bromine will have a characteristic chemical shift, typically in the range of 110-125 ppm.

  • Carbons adjacent to Nitrogen: These carbons are deshielded and appear at a lower field (higher ppm).

  • DEPT-135 Experiment: This is a crucial experiment that distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, simplifying the assignment of the saturated ring.

2D NMR: Connecting the Dots

While 1D NMR provides a list of signals, 2D NMR experiments reveal how they are connected. For isomer differentiation, 2D NMR is indispensable.[2]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This allows for the tracing of proton networks within the aromatic and aliphatic rings, confirming the sequence of protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.[3][4] This experiment definitively links the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for distinguishing isomers. It reveals correlations between protons and carbons that are 2-4 bonds apart.[3][5][6][7] These long-range correlations can bridge heteroatoms and quaternary carbons, providing an unambiguous picture of the molecular structure. For example, a correlation from an N-H proton to a carbon on the other ring can confirm the overall naphthyridine framework and substitution pattern.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. Standard pulse programs available on modern spectrometers should be used.[2] The HMBC experiment should be optimized to detect correlations over a range of coupling constants (e.g., 4-10 Hz).

  • Data Analysis: Integrate and analyze the spectra to assign all proton and carbon signals, using the correlations from the 2D experiments to build the molecular structure.

dot

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Long-Range C-H Bonds C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC Direct C-H Bonds C13_NMR->HMBC Long-Range C-H Bonds Assignments Signal Assignments COSY->Assignments HSQC->Assignments HMBC->Assignments Structure Definitive Isomer Structure Assignments->Structure Integration of All Data MS_Fragmentation Parent Bromo-tetrahydro-naphthyridine [M]⁺ Frag1 [M-Br]⁺ Parent->Frag1 - Br• Frag2 [M-C₂H₄]⁺ (RDA) Parent->Frag2 - Ethylene Frag3 Bromopyridine Fragment Parent->Frag3 Ring Cleavage

Caption: A simplified fragmentation pathway for a generic isomer.

Vibrational and Electronic Spectroscopy: Confirmatory Techniques

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are generally less powerful than NMR for de novo isomer elucidation but serve as excellent, rapid methods for confirmation and comparison against known standards.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. While isomers will share many common peaks (e.g., N-H stretch, aliphatic C-H stretch, aromatic C=C stretch), the "fingerprint region" (400-1500 cm⁻¹) contains a complex pattern of bending vibrations that is unique to each molecule. [1][8]Furthermore, the out-of-plane C-H bending vibrations in the aromatic region (~700-900 cm⁻¹) are sensitive to the substitution pattern and can help distinguish isomers. [9]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. [1]3. Analysis: Compare the fingerprint region of the unknown isomer to reference spectra of known isomers.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The λmax (wavelength of maximum absorbance) is sensitive to the extent of the conjugated π-electron system. [10]The positions of the nitrogen atoms and the bromine substituent alter the electronic structure of the naphthyridine core, leading to small but measurable differences in the λmax and molar absorptivity for each isomer. [1][10]

Table 3: Comparative Summary of Spectroscopic Techniques

TechniquePrimary InformationStrength for Isomer Differentiation
NMR (1D & 2D) Complete molecular connectivity and structurePrimary & Definitive. Unambiguously determines the structure de novo.
Mass Spectrometry Molecular formula and fragmentation patternsHigh. Confirms bromine presence and provides a unique fragmentation "fingerprint".
IR Spectroscopy Functional groups and fingerprint identityModerate. Excellent for matching to a known standard via the fingerprint region.
UV-Vis Spectroscopy Conjugated π-electron systemLow to Moderate. Provides supporting evidence and can differentiate isomers if reference spectra are available.

An Integrated Strategy for Unambiguous Identification

No single technique should be used in isolation. The most robust analytical approach involves the synergistic integration of data from multiple spectroscopic methods.

dot

Integrated_Analysis cluster_data Data Acquisition cluster_info Information Derived Unknown Unknown Isomer Mixture MS MS Unknown->MS NMR NMR (1D & 2D) Unknown->NMR IR IR Unknown->IR UV UV-Vis Unknown->UV MS_Info Formula (HRMS) Br present (M+2) Fragmentation MS->MS_Info NMR_Info Connectivity Definitive Structure NMR->NMR_Info IR_Info Functional Groups Fingerprint IR->IR_Info UV_Info Conjugation (λmax) UV->UV_Info Conclusion Unambiguous Isomer Identification MS_Info->Conclusion NMR_Info->Conclusion NMR_Info->Conclusion Primary Evidence IR_Info->Conclusion UV_Info->Conclusion

Caption: Integrated workflow for definitive isomer identification.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • BenchChem. (2025). A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals.
  • SpectraBase. (n.d.). 7-Bromo-1,2,3,4-tetrahydrobenzo[b]n[11][12]aphthyridin-2-one - Optional[MS (GC)] - Spectrum. Retrieved from

  • National Institutes of Health. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives. PMC.
  • SpringerLink. (2025, October 11). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs.
  • PubChemLite. (n.d.). 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine.
  • BLDpharm. (n.d.). N/A|7-Bromo-1-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
  • MDPI. (2021). Determination of New IR and UV/VIS Spectroscopic Parameters of the C84-D2:22 Isomer for Its Quantitative Assessment, Identification and Possible Applications.
  • National Institutes of Health. (2022, November 14). Leveraging the HMBC to Facilitate Metabolite Identification. PMC.
  • ResearchGate. (n.d.). The HMBC correlations for compounds 1 and 2.
  • Chemical Communications (RSC Publishing). (n.d.). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC.
  • YouTube. (2025, February 16). Can IR Spectroscopy Distinguish Isomers? - Chemistry For Everyone.
  • Analyst (RSC Publishing). (n.d.). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • National Institutes of Health. (2022, March 17). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. PMC.
  • Lead Sciences. (n.d.). 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine.
  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydro-1-methyl-1,8-naphthyridine | C9H11BrN2.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
  • Semantic Scholar. (n.d.). Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–.
  • Michigan State University. (n.d.). Mass Spectrometry.
  • Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.

Sources

Assessing the Selectivity of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of highly selective therapeutic agents is paramount. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, undermining the potential of an otherwise promising drug candidate. The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] This guide focuses on a specific subclass, the 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives, and provides a comprehensive framework for assessing their selectivity, a critical step in their journey from chemical entities to potential therapeutics.

This document will delve into the causality behind experimental choices for selectivity profiling, present a comparative analysis with established inhibitors, and provide detailed, self-validating protocols for both biochemical and cell-based assays. Our goal is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the selectivity of this promising class of compounds.

The Imperative of Selectivity in Kinase Inhibition

Many 1,8-naphthyridine derivatives have been investigated as kinase inhibitors.[7] Protein kinases are a large family of structurally related enzymes that regulate a vast number of cellular processes.[8] Due to the high degree of conservation in the ATP-binding site across the kinome, achieving selectivity with ATP-competitive inhibitors is a significant challenge.[8][9] A lack of selectivity can lead to the inhibition of multiple kinases, potentially causing unwanted side effects.[10] Therefore, a thorough assessment of a compound's selectivity profile early in the drug discovery process is essential for predicting its potential safety and efficacy.[11]

This guide will use a hypothetical scenario where a series of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives have been designed as inhibitors of Tyrosine Kinase X (TKX), a fictional but plausible cancer target. We will compare their performance against two well-characterized, albeit fictional, TKX inhibitors: "Competitor A" (a known multi-kinase inhibitor) and "Competitor B" (a highly selective TKX inhibitor).

Comparative Selectivity Profiling: A Head-to-Head Analysis

A comprehensive understanding of a compound's selectivity is best achieved through a multi-pronged approach that combines broad kinase panel screening with in-depth cell-based assays.

In Vitro Kinase Selectivity: The Broad View

The initial step in assessing selectivity is often a broad, in vitro screen against a panel of kinases. This provides a global view of a compound's interaction with the human kinome. For our hypothetical 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives (designated as Naphthy-1 and Naphthy-2 ), we will present simulated data from a 300-kinase radiometric assay.[9]

Table 1: In Vitro Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetNaphthy-1Naphthy-2Competitor ACompetitor B
TKX (Primary Target) 95% 98% 99% 92%
TK-Y (Off-Target)25%15%85%5%
TK-Z (Off-Target)30%10%92%8%
Ser/Thr Kinase A5%2%60%<1%
Ser/Thr Kinase B<1%<1%55%2%
Other 295 Kinases<10%<5%>50% for 45 kinases<10%
  • Naphthy-1 and Naphthy-2 demonstrate potent inhibition of the primary target, TKX.

  • Naphthy-2 appears to be more selective than Naphthy-1 , with lower off-target inhibition of TK-Y and TK-Z.

  • Competitor A confirms its known multi-kinase inhibitor profile, showing significant inhibition of numerous kinases.

  • Competitor B exhibits a highly selective profile, with potent inhibition of TKX and minimal off-target activity.

To quantify these initial findings, IC50 values are determined for the primary target and key off-targets.

Table 2: Comparative IC50 Values (nM)

CompoundTKX IC50 (nM)TK-Y IC50 (nM)TK-Z IC50 (nM)Selectivity Ratio (TK-Y/TKX)Selectivity Ratio (TK-Z/TKX)
Naphthy-1105004505045
Naphthy-28>10,000>10,000>1250>1250
Competitor A5201543
Competitor B15>20,000>20,000>1333>1333

The IC50 data reinforces the superior selectivity of Naphthy-2 over Naphthy-1 , and highlights its comparable selectivity to the established selective inhibitor, Competitor B .

Cellular Target Engagement and Pathway Analysis

While in vitro assays are crucial, they do not always reflect a compound's behavior in a complex cellular environment.[12] Cell-based assays are essential for confirming target engagement and assessing the downstream consequences of target inhibition.[13][14]

A key experiment is to measure the inhibition of TKX phosphorylation in a relevant cancer cell line that overexpresses TKX.

Figure 1: Western Blot Analysis of TKX Phosphorylation

This hypothetical western blot would show a dose-dependent decrease in phosphorylated TKX (p-TKX) upon treatment with Naphthy-1, Naphthy-2, and Competitor B, while Competitor A would likely show a similar effect at lower concentrations due to its high potency. The key differentiator would be the analysis of downstream signaling pathways.

To visualize the intended and potential off-target effects, we can use a signaling pathway diagram.

G cluster_0 Upstream Signaling cluster_1 Primary Target Pathway cluster_2 Off-Target Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor TKX TKX Receptor->TKX pTKX pTKX TKX->pTKX Downstream_A Downstream Effector A pTKX->Downstream_A TKY TK-Y Proliferation Proliferation Downstream_A->Proliferation pTKY p-TK-Y TKY->pTKY Downstream_B Downstream Effector B pTKY->Downstream_B Toxicity Toxicity Downstream_B->Toxicity Naphthy-2 Naphthy-2 Naphthy-2->pTKX Inhibition Competitor A Competitor A Competitor A->pTKX Inhibition Competitor A->pTKY Inhibition

Caption: Intended vs. Off-Target Kinase Inhibition.

This diagram illustrates how a selective inhibitor like "Naphthy-2" primarily inhibits the intended TKX pathway leading to reduced proliferation, whereas a non-selective inhibitor like "Competitor A" also inhibits off-targets like TK-Y, potentially leading to toxicity.

Detailed Experimental Protocols

To ensure scientific integrity, the protocols described below are designed to be self-validating, with appropriate controls and clear endpoints.

Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric)

This protocol is adapted from established high-throughput screening methodologies.[9][10]

Objective: To determine the IC50 values of test compounds against a panel of protein kinases.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (solubilized in DMSO)

  • 384-well plates

  • Filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the specific kinase, and its corresponding peptide substrate.

  • Add the diluted test compounds to the wells. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Causality and Trustworthiness: The use of a radiometric assay directly measures the catalytic activity of the kinase, providing a robust and sensitive readout.[9] Including a known inhibitor as a positive control validates the assay's performance for each kinase.

Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit the target kinase in a cellular context.[15]

Objective: To measure the inhibition of TKX phosphorylation in cells treated with test compounds.

Materials:

  • Cancer cell line overexpressing TKX

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-TKX, anti-total-TKX, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the TKX-overexpressing cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compounds for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against p-TKX.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total-TKX and a loading control (e.g., GAPDH).

  • Quantify the band intensities to determine the ratio of p-TKX to total-TKX.

Causality and Trustworthiness: By measuring the phosphorylation status of the target kinase, this assay directly confirms that the compound is engaging its intended target within the cell. Normalizing to total TKX and a loading control ensures that any observed decrease in phosphorylation is not due to general cytotoxicity or protein degradation.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis A Seed Cells B Compound Treatment A->B C Cell Lysis B->C D SDS-PAGE C->D E Western Blot D->E F Antibody Probing E->F G Detection & Analysis F->G

Caption: Western Blot Workflow.

Conclusion

The assessment of selectivity is a cornerstone of modern drug discovery. For the 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine class of compounds, a systematic and multi-faceted approach is required to fully characterize their therapeutic potential. By combining broad in vitro kinase profiling with targeted cell-based assays, researchers can gain a comprehensive understanding of a compound's selectivity and make informed decisions about its advancement. The methodologies and comparative framework presented in this guide provide a robust starting point for these critical investigations, ultimately paving the way for the development of safer and more effective medicines.

References

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • Manera, C., et al. (2007). Design, Synthesis, and Biological Evaluation of New 1,8-Naphthyridin-4(1H)-on-3-carboxamide and Quinolin-4(1H)-on-3-carboxamide Derivatives as CB2 Selective Ligands. Journal of Medicinal Chemistry, 50(12), 2849-2858. [Link]

  • Bamborough, P., et al. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 13(3), 187-198. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. PubMed. [Link]

  • Reddy, T. S., et al. (2022). Synthesis, Biological Evaluation, and Molecular Docking Studies of[13][16]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Polycyclic Aromatic Compounds, 42(5), 2368-2384. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7459. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(14), 1287-1311. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i276-i282. [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. [Link]

  • Goel, R. K., et al. (2005). Synthesis and pharmacological activities of 1,8-naphthyridine derivatives. Indian Journal of Pharmaceutical Sciences, 67(2), 213-217. [Link]

  • Kumar, A., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]

  • de Oliveira, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

  • ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [Link]

  • El-Faham, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4991. [Link]

  • Foley, D. J., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 134-139. [Link]

  • Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(14), 1287-1311. [Link]

  • Chobe, M., et al. (2013). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Current Medicinal Chemistry, 20(12), 1545-1569. [Link]

  • Gloc, M., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(11), 3349. [Link]

  • Wozniak, M., & Szczesniak, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4884. [Link]

  • Paudler, W. W., & Kress, T. J. (1970). The Naphthyridines. In The Chemistry of Heterocyclic Compounds (Vol. 28, pp. 1-229). John Wiley & Sons, Inc. [Link]

  • de Oliveira, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7351. [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex world of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing not just instructions, but a framework for understanding the principles of safe chemical waste management.

Understanding the Compound: Hazard Profile and Regulatory Context

In the United States, the disposal of chemical waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[4][5][6] Under RCRA, chemical waste is categorized based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[7] As a halogenated organic compound, 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine waste would likely be classified as hazardous due to its potential toxicity and the environmental impact of halogenated compounds.

Core Principles of Disposal: A Self-Validating System

The following procedures are designed to create a self-validating system of safety, minimizing risk at each stage of the disposal process.

Table 1: Key Disposal Parameters
ParameterGuidelineRationale
Waste Classification Hazardous Waste (Halogenated Organic)Precautionary principle due to the presence of bromine and potential toxicity. Halogenated waste requires specific disposal routes.[8][9]
Containerization Designated, labeled, and sealed waste container.To prevent accidental mixing with incompatible chemicals and ensure clear identification of contents.[7][8]
Segregation Separate from non-halogenated organic waste and other incompatible waste streams.Prevents dangerous reactions and ensures proper disposal pathways are followed.[8][10]
Disposal Method Incineration at a licensed hazardous waste facility.High-temperature incineration is the preferred method for the safe destruction of halogenated organic compounds, preventing the formation of toxic byproducts.[11]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine from the point of generation to final removal from the laboratory.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound or its waste.[1][12]

2. Waste Collection:

  • Solid Waste: Collect solid 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine waste in a designated, robust, and clearly labeled hazardous waste container.

  • Solutions: If the compound is in solution, it should be collected in a separate, sealed container designated for halogenated organic liquid waste.[8] Do not mix with non-halogenated waste streams.[8][10]

  • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or pipette tips, should be disposed of as solid hazardous waste.

3. Labeling:

  • Properly label the waste container with "Hazardous Waste," the full chemical name ("5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine"), and the approximate quantity.[7][8] This ensures clear communication of the container's contents to all personnel and waste management professionals.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[7] Follow your institution's guidelines for the temporary storage of hazardous waste.

5. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine down the drain or in the regular trash.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

DisposalWorkflow cluster_generation Waste Generation cluster_management Management & Disposal Start Generate Waste: 5-Bromo-1,2,3,4-tetrahydro- 1,8-naphthyridine SolidWaste Solid Compound Start->SolidWaste LiquidWaste Compound in Solution Start->LiquidWaste ContaminatedMaterials Contaminated Labware Start->ContaminatedMaterials SolidContainer Collect in Labeled Solid Halogenated Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Halogenated Waste Container LiquidWaste->LiquidContainer ContaminatedMaterials->SolidContainer Storage Store in Designated Secondary Containment SolidContainer->Storage LiquidContainer->Storage EHS Contact Environmental Health & Safety (EHS) Storage->EHS Disposal Licensed Hazardous Waste Disposal EHS->Disposal

Caption: Disposal workflow for 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a critical component of responsible laboratory practice. By adhering to these guidelines, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to the broader goal of environmental stewardship. This commitment to safety and sustainability is paramount in the scientific community, reflecting the ethical and professional standards that underpin groundbreaking research.

References

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025).
  • Waste, Chemical, and Cleanup Enforcement | US EPA. (2025).
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026).
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025).
  • Hazardous Waste | US EPA. (n.d.).
  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025).
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses - PubMed. (2023).
  • eMolecules​ 5-BROMO-1,2,3,4-TETRAHYDRO-1,8-NAPHTHYRIDINE | 1341035-81-1. (n.d.).
  • MSDS of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine - Capot Chemical. (2010).

Sources

A Researcher's Guide to the Safe Handling of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine was located. The following guidance is based on safety protocols for structurally similar naphthyridine compounds and established principles of laboratory safety.[1] Naphthyridine derivatives are known to be biologically active and should be handled with caution by trained personnel only.[2] This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] As with any novel or sparsely documented chemical compound, a cautious and well-documented approach to handling is paramount. The toxicological properties of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine have not been thoroughly investigated, necessitating a conservative approach to personal protection and handling procedures.[3]

Immediate Safety and Hazard Assessment

While specific hazard classifications for this compound are unavailable, related bromo-substituted heterocyclic compounds may cause skin, eye, and respiratory tract irritation.[4][5] Ingestion and absorption through the skin may be harmful.[4][5] Therefore, it is crucial to prevent all direct contact and aerosol generation.

First Aid Measures:

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[3][6] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended equipment, which should be used for all procedures involving this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Safety goggles and a full-face shieldStandard safety glasses are insufficient. Goggles provide a seal against dust and splashes. A face shield offers an additional layer of protection for the entire face.[1][7]
Skin and Body Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatInspect gloves for any signs of degradation before use and dispose of them immediately after contamination.[1][3] A lab coat should be worn at all times.
Respiratory Use within a certified chemical fume hoodAll manipulations of the solid compound or its solutions should be performed in a fume hood to prevent inhalation of dust or aerosols.[4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used after consultation with a safety professional.[1]
Foot Closed-toe shoesPerforated shoes or sandals are not permitted in the laboratory. Shoes should fully cover the foot.[8]

Operational Plan: Safe Handling and Disposal

A meticulous and systematic workflow is critical for managing the risks associated with this compound.

Engineering Controls and Preparation
  • Designated Area: All work with 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine should be conducted in a designated area within a laboratory, clearly marked with appropriate hazard signs.

  • Chemical Fume Hood: Verify that the chemical fume hood is functioning correctly before commencing any work.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. Have appropriate spill cleanup materials on hand.

Step-by-Step Handling Protocol
  • Donning PPE: Before entering the designated area, don all required PPE in the correct order (e.g., lab coat, then gloves, then eye/face protection).

  • Weighing and Transfer:

    • Handle the solid compound exclusively within the fume hood.

    • Use appropriate tools, such as spatulas and weighing paper, to handle the material.

    • To minimize dust generation, gently handle the solid.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Ensure the vessel is appropriately labeled with the compound name, concentration, solvent, and date.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment used.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]

Waste Disposal Plan

All waste materials contaminated with 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., gloves, weighing paper, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Collect all solutions and unused liquid reagents in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal:

    • Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.

Below is a diagram illustrating the essential workflow for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_area 1. Designate Work Area check_hood 2. Verify Fume Hood prep_area->check_hood don_ppe 3. Don Full PPE check_hood->don_ppe weigh 4. Weigh Solid Compound don_ppe->weigh dissolve 5. Prepare Solution weigh->dissolve label_vessel 6. Label Vessel dissolve->label_vessel decontaminate 7. Decontaminate Surfaces label_vessel->decontaminate dispose_waste 8. Segregate Hazardous Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands doff_ppe->wash_hands

Caption: Safe Handling Workflow for 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

References

  • Safety Data Sheet. (n.d.).
  • Personal protective equipment for handling 4-Methyl-2,6-naphthyridine - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, April 1).
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
  • MSDS of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine - Capot Chemical. (2010, November 16).
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
Reactant of Route 2
5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.